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Neuropeptide Y (29-64), amide, human TFA Documentation Hub

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  • Product: Neuropeptide Y (29-64), amide, human TFA

Core Science & Biosynthesis

Foundational

Neuropeptide Y (29-64) Amide: The Mature Bioactive NPY (1-36)

The following technical guide details Neuropeptide Y (29-64) Amide , a nomenclature often encountered in commercial reagent catalogs that refers to the mature, biologically active 36-amino acid Neuropeptide Y (NPY 1-36)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details Neuropeptide Y (29-64) Amide , a nomenclature often encountered in commercial reagent catalogs that refers to the mature, biologically active 36-amino acid Neuropeptide Y (NPY 1-36) .

Technical Guide for Research & Drug Development

Executive Summary & Nomenclature Resolution

Neuropeptide Y (29-64) Amide is the systematic designation for the mature, secreted form of Neuropeptide Y (NPY) based on its position within the 97-amino acid pre-pro-NPY precursor.

Researchers encountering the label "NPY (29-64)" in compound libraries or high-throughput screening hits must understand that this is not a fragment of NPY, but the full-length, amidated 36-amino acid peptide (NPY 1-36).

Nomenclature Mapping
DesignationSequence Range (Pre-Pro)LengthBiological Status
Pre-Pro-NPY 1–9797 AAInactive Precursor
Signal Peptide 1–2828 AACleaved in ER
NPY (29-64) Amide 29–64 36 AA Mature, Active Agonist
CPON 67–9730 AAC-flanking Peptide of NPY

Core Identity:

  • Common Name: Neuropeptide Y (Human, Rat, Mouse)[1][2][3]

  • Sequence (Human): YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2

  • Molecular Weight: ~4272 Da

  • Key Modification: C-terminal Amidation (Required for Y-receptor binding).

Biosynthesis & Chemical Structure

Understanding the "29-64" designation requires analyzing the post-translational processing of the pre-pro-peptide. The bioactivity of this peptide is strictly dependent on the C-terminal amide, generated from a Glycine donor.

Processing Pathway

The generation of NPY (29-64) amide occurs in secretory vesicles via the pro-hormone convertase pathway.

Biosynthesis PrePro Pre-Pro-NPY (1-97) (ER Lumen) ProNPY Pro-NPY (29-97) (Golgi) PrePro->ProNPY Signal Peptidase (Cleaves 1-28) Intermed NPY-Gly-KR Intermediate ProNPY->Intermed PC1/3 & PC2 (Cleaves at Lys-Arg) Mature NPY (29-64) Amide (Secretory Vesicle) Intermed->Mature PAM Enzyme (Amidation of Tyr64) CPON CPON (67-97) Intermed->CPON Co-secreted

Figure 1: Biosynthetic cleavage of Pre-Pro-NPY yielding the mature NPY (29-64) amide.

Structural Pharmacology (The PP-Fold)

NPY (29-64) amide adopts a characteristic PP-fold (Pancreatic Polypeptide fold) in solution, consisting of:

  • Polyproline-like helix (Residues 1–8).

  • 
    -turn  (Residues 9–14).
    
  • 
    -helix  (Residues 15–32).
    
  • C-terminal tail (Residues 33–36): This flexible tail, ending in Tyrosinamide, projects away from the helix and is the primary epitope for receptor binding.

Critical Note: The C-terminal amide is non-negotiable. De-amidated NPY (free acid) loses >1000-fold affinity for Y receptors.

Mechanism of Action & Receptor Signaling

NPY (29-64) amide is a non-selective agonist with high affinity (


 < 1 nM) for the Y1, Y2, and Y5 receptors. It acts as a "brake" on neuronal excitability and a potent vasoconstrictor.
Receptor Selectivity Profile
  • Y1 Receptor: Post-synaptic. Mediates vasoconstriction and anxiolysis.

  • Y2 Receptor: Pre-synaptic autoreceptor. Inhibits NPY/Glutamate release.

  • Y5 Receptor: "Feeding receptor." Drivers hyperphagia.

Intracellular Signaling Cascade

All NPY receptors are


-coupled GPCRs.[4] Binding triggers a cascade that silences neuronal activity.[4]

Signaling Ligand NPY (29-64) Amide Receptor Y1 / Y2 / Y5 Receptor (GPCR) Ligand->Receptor Gprot Gi/o Protein (Heterotrimeric) Receptor->Gprot Activation AC Adenylyl Cyclase Gprot->AC Inhibition (-) Channels Ion Channels Gprot->Channels Beta-Gamma Subunit cAMP cAMP Levels AC->cAMP Decrease PKA PKA Activity cAMP->PKA Decrease Ca Voltage-gated Ca2+ (Inhibition) Channels->Ca K GIRK K+ Channels (Activation) Channels->K

Figure 2:


-coupled signaling pathway. Activation leads to decreased cAMP and neuronal hyperpolarization via 

efflux and

blockade.

Experimental Protocols

Handling NPY (29-64) amide requires strict adherence to protocols preventing aggregation and adsorption to surfaces.

Reconstitution & Storage

NPY is hydrophobic and "sticky." Improper handling results in significant peptide loss.

ParameterProtocol StandardRationale
Solvent Distilled water or dilute acetic acid (0.1 M)Acidic pH promotes solubility and prevents aggregation.
Vessel Polypropylene or siliconized glassPrevents adsorption. Never use polystyrene.
Aliquot Size Single-use (

)
Freeze-thaw cycles degrade the peptide structure.
Storage -80°C (Lyophilized: 1 year; Soln: 3 months)Prevents hydrolysis of the C-terminal amide.
In Vivo Administration (ICV)

Since NPY (29-64) amide does not cross the blood-brain barrier (BBB) efficiently, central effects (feeding, anxiety) require Intracerebroventricular (ICV) injection.

Protocol:

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

  • Concentration: 1–10

    
     per animal (rat).
    
  • Stereotaxic Coordinates (Rat Lateral Ventricle):

    • AP: -0.8 mm (from Bregma)

    • ML: +1.5 mm

    • DV: -3.5 mm (from dura)

  • Injection Rate: 1

    
    /min to prevent tissue damage.
    
In Vitro Binding Assay (Standard)

To validate the activity of NPY (29-64) amide batches:

  • Cell Line: SK-N-MC (Human neuroblastoma, naturally expresses Y1).[5]

  • Radioligand:

    
    -PYY or 
    
    
    
    -NPY.
  • Binding Buffer: 25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA (Critical for preventing stickiness).
  • Incubation: 2 hours at room temperature.

Therapeutic Implications

NPY (29-64) amide remains a high-value target for drug development, though its short half-life limits direct clinical use.

  • Obesity: NPY is the most potent orexigenic peptide known. Y5 antagonists are explored for weight loss.

  • Anxiety/PTSD: NPY is an endogenous anxiolytic. Intranasal delivery systems are being investigated to bypass the BBB.

  • Epilepsy: Y2 receptor activation suppresses glutamate release, offering anticonvulsant effects.

References

  • Tatemoto, K. (1982).[6] Neuropeptide Y: Complete amino acid sequence of the brain peptide. Proceedings of the National Academy of Sciences, 79(18), 5485-5489. Link

  • Minth, C. D., et al. (1984). Cloning, characterization, and DNA sequence of a human cDNA encoding neuropeptide tyrosine. Proceedings of the National Academy of Sciences, 81(14), 4577-4581. Link

  • Michel, M. C., et al. (1998).[7] XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150. Link

  • BenchChem. (2025).[4] Application Notes: Neuropeptide Y (29-64) for In Vivo Research.[4][8] Link

  • MedChemExpress. (2024). Neuropeptide Y (29-64) Product Datasheet.[9] Link

Sources

Exploratory

An In-Depth Technical Guide to Neuropeptide Y (29-64): Sequence, Signaling, and Experimental Workflows

Executive Summary & Nomenclature Clarification In the field of peptide pharmacology, nomenclature can often lead to experimental misalignment. Neuropeptide Y (29-64) is widely referenced in literature and commercial cata...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the field of peptide pharmacology, nomenclature can often lead to experimental misalignment. Neuropeptide Y (29-64) is widely referenced in literature and commercial catalogs, but it is critical to understand that this is not a truncated fragment of the active peptide. Rather, NPY (29-64) corresponds precisely to the 36-amino acid mature Neuropeptide Y [1],[2].

The numbering (29-64) is derived from the 97-amino acid human prepro-NPY sequence. During biosynthesis, the preproprotein undergoes proteolytic cleavage to remove the N-terminal signal peptide (amino acids 1-28) and the C-terminal flanking peptide (amino acids 68-97), leaving the mature 36-amino acid sequence (amino acids 29-64)[3],[4]. As an endogenous neurotransmitter, this mature peptide is a potent regulator of feeding behavior, cardiovascular function, and neuroprotection against amyloid toxicity[5],[4].

Structural Biology & Physicochemical Properties

The biological efficacy of NPY (29-64) is inextricably linked to its structural modifications. The peptide sequence terminates with a tyrosine amide (Tyr36-NH2). This C-terminal amidation is not an artifact of chemical synthesis; it is a critical post-translational modification required for receptor activation and protection against rapid degradation by endogenous carboxypeptidases[4].

Table 1: Physicochemical Properties of Human Neuropeptide Y (29-64)
PropertyValueExperimental Significance
Sequence YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2Contains a high proportion of hydrophobic residues, necessitating careful buffer optimization[6].
Length 36 Amino AcidsRequires high-resolution mass spectrometry for intact mass verification[1],[2].
Molecular Weight ~4270.7 DaMust be accounted for when calculating molarity for in vitro dosing[6].
Isoelectric Point (pI) ~7.52Near-neutral pI means the peptide can easily precipitate if buffer pH is not strictly controlled[7].
C-Terminal Mod. Amidation (-NH2)Strictly required for GPCR binding affinity and protease resistance[4].
Solubility Soluble in H₂O (up to 1.5 mg/mL)Facilitates the preparation of highly concentrated stock solutions[6].

Receptor Pharmacology & Signaling Pathways

NPY (29-64) exerts its physiological effects by binding to a family of Class A G-protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes[8].

From a mechanistic standpoint, these receptors are exclusively coupled to Gαi/o proteins . Upon ligand binding, the Gαi subunit inhibits adenylyl cyclase, leading to a rapid depletion of intracellular cAMP. Concurrently, the Gβγ dimer modulates ion channels—specifically by inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This dual action hyperpolarizes the cell, fundamentally reducing neuronal excitability and dampening neurotransmitter release[8].

NPY_Signaling NPY Neuropeptide Y (29-64) (Mature NPY) Receptor NPY Receptors (Y1, Y2, Y4, Y5) NPY->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels (Inhibited) Gi->Ca_Channel Inhibits K_Channel GIRK Channels (Activated) Gi->K_Channel Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces Outcome Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Outcome Ca_Channel->Outcome K_Channel->Outcome

Diagram of NPY (29-64) GPCR signaling cascade and downstream cellular effects.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, experimental protocols must be self-validating. Below are field-proven methodologies for working with NPY (29-64).

Protocol A: Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC₅₀) of NPY (29-64) against specific receptor subtypes.

Binding_Assay Prep Prepare Cell Membranes Expressing NPY Receptors Mix Add [125I]-PYY & Unlabeled NPY(29-64) Prep->Mix Incubate Incubate 2h at RT (Gentle Agitation) Mix->Incubate Filter Rapid Filtration (GF/C Filters) Incubate->Filter Wash Wash 3-4x with Ice-Cold Buffer Filter->Wash Measure Quantify Bound Radioligand Wash->Measure

Step-by-step workflow for competitive radioligand binding assay of NPY receptors.

  • Membrane Preparation: Isolate cell membranes expressing the target NPY receptor. Causality: Using purified membranes rather than whole cells eliminates receptor internalization artifacts, isolating the true surface-binding event[9].

  • Buffer Optimization: Prepare binding buffer supplemented with 0.1% BSA. Causality: NPY (29-64) contains a high proportion of hydrophobic residues. BSA acts as a carrier protein to saturate non-specific binding sites on standard polystyrene labware, preventing artificial depletion of the peptide[9].

  • Incubation: Mix membranes, [¹²⁵I]-PYY radioligand, and serial dilutions of unlabeled NPY (29-64). Incubate for 2 hours at room temperature with gentle agitation[9].

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged NPY peptide (pI ~7.52) from binding non-specifically to the filter matrix[9],[7].

  • Washing and Quantification: Wash filters rapidly 3-4 times with ice-cold buffer and quantify radioactivity. Causality: Ice-cold buffer drastically slows the dissociation rate of the receptor-ligand complex during the wash step, preserving the signal-to-noise ratio[9].

Protocol B: In Vivo Intracerebroventricular (ICV) Administration
  • Peptide Solubilization: Dissolve NPY (29-64) in artificial cerebrospinal fluid (aCSF) to the target concentration (typically 1-10 μ g/dose )[8]. Causality: aCSF matches the osmolarity and pH of endogenous brain fluids, preventing localized osmotic shock and tissue necrosis at the injection site.

  • Stereotaxic Surgery: Anesthetize the rodent and secure it in a stereotaxic frame. Expose the skull and utilize a stereotaxic atlas to drill a burr hole at the precise coordinates for the lateral ventricle[8].

  • Infusion: Infuse the peptide solution at a controlled rate (e.g., 1 μL/min) using a micro-syringe pump. Causality: Slow infusion prevents sudden spikes in intracranial pressure and ensures uniform diffusion of the peptide into the periventricular tissue[8].

  • Verification: Leave the needle in place for 5 minutes post-infusion before withdrawal. Causality: This prevents capillary backflow of the peptide solution up the needle track, ensuring accurate volumetric dosing.

Table 2: Effective Concentrations and Experimental Parameters
ApplicationModel / TargetEffective ConcentrationObserved Effect
In Vitro Neuroprotection Rat cortical neurons (Aβ toxicity)0.5 - 2.0 μMAbolishes Aβ₂₅₋₃₅ toxic effects; restores NGF synthesis and release[5].
Radioligand Binding NPY Receptors (Y1, Y2, Y4, Y5)Sub-nanomolar to low nMCompetitively displaces [¹²⁵I]-PYY or[¹²⁵I]-NPY in binding assays[9].
In Vivo (ICV) Rodent CNS1 - 10 μ g/animal Modulates feeding behavior, anxiety, and regional neurotransmitter release[8].

Handling, Stability, and Troubleshooting

Peptide degradation is the leading cause of irreproducible data. The handling protocol mandates single-use aliquoting immediately upon reconstitution.

Peptides like NPY (29-64) are highly susceptible to structural denaturation via repeated freeze-thaw cycles. Each cycle induces localized pH shifts and solute concentration spikes as ice crystals form, leading to irreversible peptide aggregation and loss of biological activity[10]. A self-validating workflow must include a fresh aliquot for each biological replicate to ensure assay-to-assay reproducibility.

Troubleshooting Guide:

  • Issue: High variability between technical replicates.

    • Root Cause: Peptide adsorption to surfaces.

    • Solution: Switch exclusively to low-binding microplates and tubes. Always include a carrier protein (e.g., 0.1% BSA) in dilution buffers[9].

  • Issue: Precipitate observed after thawing.

    • Root Cause: Peptide aggregation exacerbated by freeze-thaw cycles.

    • Solution: Discard the compromised stock. Reconstitute a fresh vial of lyophilized NPY (29-64) and immediately divide into single-use aliquots stored at -80°C[10].

References

Sources

Foundational

Part 1: Molecular Characteristics &amp; Pharmacology

An In-Depth Technical Guide to NPY (29-64) Amide: Biological Function & Experimental Application Executive Summary NPY (29-64) amide is the precise nomenclature for the mature, biologically active Neuropeptide Y (NPY) (1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to NPY (29-64) Amide: Biological Function & Experimental Application

Executive Summary

NPY (29-64) amide is the precise nomenclature for the mature, biologically active Neuropeptide Y (NPY) (1-36) peptide, derived from the larger prepro-NPY precursor. While often simply referred to as "NPY," the designation "29-64" references its specific amino acid coordinates within the 97-amino acid prepro-hormone (Signal peptide: 1-28).

This guide serves as a technical manual for researchers utilizing NPY (29-64) amide. Unlike truncated fragments (e.g., NPY 13-36) which exhibit receptor subtype selectivity, NPY (29-64) amide is the endogenous pan-agonist , exhibiting high affinity for Y1, Y2, and Y5 receptors. Its biological utility spans neuroendocrine regulation, cardiovascular homeostasis, and neuroprotection.

Nomenclature and Structural Context

To ensure experimental integrity, it is critical to distinguish the mature peptide from its precursor and metabolic fragments.

NomenclatureSequence LengthReceptor SelectivityBiological Role
Prepro-NPY 97 AAInactivePrecursor protein
NPY (29-64) Amide 36 AA (Mature) Y1, Y2, Y5 (Pan-agonist) Endogenous ligand
NPY (3-36) Amide34 AAY2 / Y5 (Y1 inactive)DPP4 metabolite; satiety signal
NPY (13-36) Amide24 AAY2 SelectivePresynaptic inhibition tool

Sequence (Human/Rat/Mouse): Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Qln-Arg-Tyr-NH2

Critical Feature: The C-terminal amidation (-NH2) is obligatory for biological activity. De-amidated forms (free acid) exhibit negligible affinity for Y receptors.

Receptor Signaling Architecture

NPY (29-64) amide functions as a promiscuous agonist across the NPY receptor family (GPCR Class A). All subtypes (Y1, Y2, Y5) couple primarily to G


  proteins, leading to inhibitory downstream signaling.[1]

Mechanism of Action:

  • cAMP Inhibition: Inhibition of adenylyl cyclase decreases intracellular cAMP.[1]

  • Calcium Modulation: Inhibition of N-type and P/Q-type voltage-gated

    
     channels (reducing neurotransmitter release).
    
  • Potassium Activation: Activation of GIRK (G-protein coupled inwardly rectifying potassium) channels (causing hyperpolarization).

NPY_Signaling NPY NPY (29-64) Amide Receptors Y1 / Y2 / Y5 Receptors (GPCR) NPY->Receptors Binding (nM affinity) G_Protein Gi/o Protein Activation Receptors->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel VGCC (Ca2+) G_Protein->Ca_Channel Inhibition K_Channel GIRK (K+) G_Protein->K_Channel Activation cAMP ↓ cAMP Levels AC->cAMP Release ↓ Neurotransmitter Release Ca_Channel->Release Excite ↓ Neuronal Excitability K_Channel->Excite

Figure 1: Signal transduction pathway of NPY (29-64) amide. Activation of Gi/o proteins drives the primary inhibitory effects on neuronal excitability and secretion.[1]

Part 2: Core Biological Functions[2][3]

Neurological: Anxiolysis and Neuroprotection

In the Central Nervous System (CNS), NPY (29-64) amide acts as a potent endogenous anxiolytic and neuroprotective agent.

  • Anxiolysis: Mediated primarily by postsynaptic Y1 receptors in the amygdala. Intra-amygdalar injection of NPY (29-64) suppresses anxiety-like behaviors in conflict tests (e.g., Vogel, Elevated Plus Maze).

  • Neuroprotection: NPY (29-64) protects cortical neurons against excitotoxicity and

    
    -amyloid stress. It restores Nerve Growth Factor (NGF) synthesis and release in Alzheimer's models.[2]
    
    • Mechanism:[3][4][5] Attenuation of excessive intracellular

      
       influx prevents apoptotic cascades.
      
Metabolic: Orexigenic (Feeding) Stimulation

NPY (29-64) is one of the most potent orexigenic peptides known.

  • Pathway: Synthesized in the Arcuate Nucleus (ARC)

    
     Projected to Paraventricular Nucleus (PVN).
    
  • Receptor: Y1 and Y5 receptors in the PVN drive the feeding response.

  • Effect: Intracerebroventricular (ICV) administration induces robust, rapid-onset food intake, even in satiated animals. It preferentially stimulates carbohydrate ingestion.

Cardiovascular: Vasoconstriction & Angiogenesis
  • Vasoconstriction: NPY (29-64) potentiates noradrenaline-induced vasoconstriction via Y1 receptors on vascular smooth muscle. It is a key cotransmitter in the sympathetic nervous system.

  • Angiogenesis: Via Y2 receptors on endothelial cells, NPY promotes capillary tube formation and proliferation, relevant in ischemia and tumor growth.

Part 3: Experimental Methodologies

Protocol: Intracerebroventricular (ICV) Injection for Feeding Studies

Objective: To assess the orexigenic potency of NPY (29-64) amide in rodents.

Materials:

  • NPY (29-64) Amide (Lyophilized, >95% purity).

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

  • Stereotaxic frame.

Workflow:

  • Preparation: Reconstitute NPY (29-64) in aCSF to a stock of 1 mM. Aliquot and store at -80°C (avoid freeze-thaw).

  • Cannulation: Implant a 26-gauge guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L 1.5 mm, DV -3.5 mm). Allow 7 days recovery.

  • Administration:

    • Gently restrain the animal.

    • Inject 1-5

      
      L of NPY solution (Dose range: 0.1 – 1.0 nmol) over 60 seconds using a Hamilton syringe.
      
    • Leave injector in place for 60 seconds to prevent backflow.

  • Measurement: Place animal in a cage with pre-weighed food pellets. Measure intake at 1, 2, 4, and 24 hours.

Protocol: Receptor Binding Assay (Competition)

Objective: To validate the integrity of NPY (29-64) amide or screen antagonists.

Materials:

  • Membrane preparation (e.g., SK-N-MC cells for Y1, SMS-KAN cells for Y2).

  • Radioligand: [

    
    I]-PYY or [
    
    
    
    I]-NPY (approx. 20-50 pM).
  • Incubation Buffer: 25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA, pH 7.4.

Step-by-Step:

  • Incubation: Mix 200

    
    L membrane suspension + 25 
    
    
    
    L radioligand + 25
    
    
    L NPY (29-64) (concentration curve:
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at room temperature for 60-90 minutes . (Note: 37°C increases degradation risk).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold PBS.

  • Quantification: Measure radioactivity in a gamma counter. Calculate

    
     and 
    
    
    
    .

Part 4: Comparative Data & Reference Values

Table 1: NPY (29-64) Amide vs. Truncated Analogs Use this table to select the correct tool for your specific receptor target.

CompoundSequenceY1 Affinity (

)
Y2 Affinity (

)
Y5 Affinity (

)
Primary Application
NPY (29-64) Amide Full Length (1-36) 0.2 nM 0.2 nM 0.3 nM General Agonist / Feeding / Anxiety
NPY (13-36)Fragment>1000 nM0.5 nM>1000 nMSelective Y2 Activation
[Leu31, Pro34]-NPYSynthetic Analog0.1 nM>1000 nM0.5 nMSelective Y1/Y5 Activation

Part 5: References

  • National Institutes of Health (PubMed). Neuropeptide Y protects rat cortical neurons against

    
    -amyloid toxicity.
    [Link]
    
  • IUPHAR/BPS Guide to Pharmacology. Neuropeptide Y Receptor Physiology. [Link]

Sources

Exploratory

Biological Activity and Characterization of Human Neuropeptide Y (Prepro-NPY 29-64)

Executive Summary This technical guide details the biological activity, pharmacological profile, and experimental handling of Human Neuropeptide Y (NPY) fragment 29-64 . Note that in standard peptide nomenclature, this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the biological activity, pharmacological profile, and experimental handling of Human Neuropeptide Y (NPY) fragment 29-64 . Note that in standard peptide nomenclature, this sequence corresponds to the mature, biologically active 36-amino acid peptide (NPY 1-36) . The designation "29-64" refers to its positional index within the 97-amino acid prepro-NPY precursor, following the cleavage of the 28-residue signal peptide.

NPY is one of the most abundant neuropeptides in the central and peripheral nervous systems, acting as a pleiotropic regulator of energy homeostasis, anxiety, vasoconstriction, and circadian rhythm. This guide is designed for researchers requiring high-fidelity protocols for receptor binding, signal transduction analysis, and peptide stability management.

Molecular Identity & Structural Basis

Nomenclature Clarification

To ensure experimental accuracy, it is critical to distinguish between the genomic precursor indexing and the mature peptide numbering:

  • Prepro-NPY (1-97): The full translational product.

  • Signal Peptide (1-28): Cleaved during translocation into the ER.

  • NPY 29-64 (Mature NPY 1-36): The bioactive tyrosine-rich peptide.

  • C-Flanking Peptide (CPON): The remaining C-terminal fragment.

The "PP-Fold" Structure

The biological activity of NPY (29-64) is governed by its tertiary structure, known as the PP-fold . This consists of an N-terminal polyproline-II helix (residues 1–8) and a C-terminal


-helix (residues 15–32), connected by a 

-turn. This hairpin-like structure presents the N- and C-termini in close proximity, which is essential for high-affinity binding to Y-receptors. Disruption of this fold (e.g., by oxidation of Methionine-17) significantly reduces receptor affinity.

Receptor Pharmacology & Signaling Mechanisms[1][2][3]

NPY (29-64) is a non-selective agonist that binds with nanomolar affinity to three primary G-protein coupled receptors (GPCRs) in humans: Y1, Y2, and Y5 .

Receptor Selectivity Profile
Receptor SubtypePrimary LocalizationPhysiological FunctionNPY (29-64) Affinity (

)
Y1 Post-synaptic (Vascular smooth muscle, Amygdala)Vasoconstriction, Anxiolysis, Cell proliferation0.2 – 1.0 nM
Y2 Pre-synaptic (Autoreceptor)Inhibition of neurotransmitter release (Glutamate/GABA)0.2 – 0.8 nM
Y5 Hypothalamus (Arcuate Nucleus)Stimulation of feeding (Orexigenic effect)0.6 – 2.0 nM
Signal Transduction Pathways

All functional NPY receptors couple to pertussis toxin-sensitive


 proteins . The binding of NPY (29-64) triggers a bifurcating signaling cascade:
  • 
    -subunit (
    
    
    
    ):
    Inhibits Adenylyl Cyclase (AC), leading to a rapid decrease in intracellular cAMP.
  • 
    -complex (
    
    
    
    ):
    • Activates G-protein coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization.[1]

    • Inhibits N-type and P/Q-type Voltage-Gated Calcium Channels (VGCC), reducing neurotransmitter release.

    • Activates the MAPK/ERK pathway (proliferation).

Visualization: Intracellular Signaling Cascade

The following diagram illustrates the pleiotropic signaling downstream of NPY binding.

NPY_Signaling NPY NPY (29-64) Receptor Y1 / Y2 / Y5 Receptor (GPCR) NPY->Receptor Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Gαi (Inhibition) GIRK GIRK Channels (K+ Efflux) Gi->GIRK Gβγ (Activation) VGCC Ca2+ Channels (Ca2+ Influx) Gi->VGCC Gβγ (Inhibition) MAPK MAPK/ERK Pathway Gi->MAPK Gβγ (Activation) cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activity cAMP->PKA Downregulates Hyperpol Hyperpolarization GIRK->Hyperpol NeuroInhib Inhibit Neurotransmitter Release VGCC->NeuroInhib

Caption: NPY (29-64) signaling via Gi/o coupling. Red dashed lines indicate inhibition; green lines indicate activation.

Experimental Protocols

To validate the biological activity of NPY (29-64), two complementary assays are recommended: a Radioligand Binding Assay (for affinity) and a Functional Calcium Mobilization Assay (for efficacy).

Protocol A: Competition Binding Assay

Objective: Determine the affinity (


) of NPY (29-64) for Y-receptors.
System:  HEK293 cells stably expressing human Y1, Y2, or Y5.
  • Buffer Preparation: Use 50 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .
    • Critical Step: Supplement with 0.5% BSA and Bacitracin (0.5 mg/mL) . BSA prevents peptide adsorption to plasticware; Bacitracin inhibits peptidase degradation.

  • Membrane Preparation: Harvest cells, homogenize, and centrifuge (40,000 x g) to isolate membranes. Resuspend in buffer.

  • Incubation:

    • Mix 20

      
      g membrane protein with 25 pM [
      
      
      
      I]-PYY (universal ligand).
    • Add increasing concentrations of unlabeled NPY (29-64) (

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at room temperature.

  • Termination: Filter rapidly through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Count radioactivity in a gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (FLIPR)

Objective: Measure receptor activation via intracellular calcium release (promiscuous


 coupling or endogenous 

effect).
  • Cell Plating: Seed Y-receptor expressing cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid (inhibits dye extrusion). Incubate 45 min at 37°C.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds.

  • Agonist Injection: Inject NPY (29-64) automatically.

  • Readout: Monitor fluorescence increase (RFU) for 120 seconds.

    • Self-Validation: A sigmoidal dose-response curve indicates specific receptor activation. Pre-treatment with BIBP3226 (Y1 antagonist) should abolish the signal in Y1 cells.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Output Lyophil Lyophilized NPY (29-64) Recon Reconstitute (Acidic pH) Lyophil->Recon Distilled H2O Aliquot Aliquot & Freeze (-80°C) Recon->Aliquot Avoid F/T Cycles Treat Add NPY (Log Dilutions) Aliquot->Treat Thaw on Ice Cells Receptor+ Cells Cells->Treat Incubate Incubate (60 min / 37°C) Treat->Incubate Readout Gamma Count or Fluorescence Incubate->Readout Analysis Sigmoidal Curve Fit Readout->Analysis

Caption: Workflow for NPY handling and assay execution. "F/T" denotes Freeze/Thaw.

Stability & Handling Guidelines

NPY (29-64) is highly susceptible to adsorption and enzymatic degradation . Failure to adhere to these handling protocols is the primary cause of experimental failure.

  • Reconstitution: Dissolve lyophilized peptide in 0.1% Acetic Acid or distilled water. Do not reconstitute directly in physiological buffers (PBS), as the neutral pH can induce rapid aggregation and adsorption before the peptide is fully solubilized.

  • Storage:

    • Lyophilized: -20°C (Stable for 12 months).

    • Reconstituted: Aliquot immediately into polypropylene (low-binding) tubes. Store at -80°C.

    • Warning: Avoid repeated freeze-thaw cycles.[2][3] Discard aliquots after one use.

  • Experimental Buffer: Always include 0.1% - 0.5% BSA (Bovine Serum Albumin) or Tween-20 in the final assay buffer to coat plastic surfaces and prevent the peptide from sticking to the tube walls.

  • Protease Inhibition: In tissue homogenates, NPY is rapidly cleaved by Dipeptidyl Peptidase IV (DPP4) , converting it to NPY(3-36) (which loses Y1 affinity). Always add a DPP4 inhibitor (e.g., Sitagliptin) if working with plasma or tissue.

References

  • Uniprot Consortium. (2024). Neuropeptide Y (Human) - P01303. UniProt. [Link]

  • Michel, M. C., et al. (1998).[4] XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews. [Link]

  • Pedragosa-Badia, X., et al. (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology. [Link]

  • Silva, A. P., et al. (2002). Neuropeptide Y receptors: structure-activity relationships and signal transduction. Peptides.[2][3][5][6][7][8][9][10][11][12][13] [Link]

Sources

Foundational

Neuropeptide Y (29-64): Receptor Binding Profile, Selectivity, and Experimental Methodologies

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Nomenclature & Structural Biology Neuropeptide Y (NPY) is a highly conserved, 36-amino acid peptide that acts as a critical neurotransmitt...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nomenclature & Structural Biology

Neuropeptide Y (NPY) is a highly conserved, 36-amino acid peptide that acts as a critical neurotransmitter and neuromodulator across the central and peripheral nervous systems. In biochemical and pharmacological contexts, the nomenclature Neuropeptide Y (29-64) refers specifically to the fully mature, biologically active 36-amino acid sequence (NPY 1-36) 1[1].

This specific numbering is derived from the 97-amino acid prepro-NPY precursor protein. During post-translational processing, the N-terminal signal peptide (amino acids 1-28) is cleaved, leaving the 29-64 fragment as the mature NPY molecule before the subsequent cleavage of the C-terminal flanking peptide (CPON). NPY (29-64) requires an amidated C-terminus for full biological activity and receptor affinity.

Receptor Binding Profile and Selectivity

NPY (29-64) exerts its pleiotropic physiological effects—ranging from energy homeostasis and appetite stimulation to anxiolysis and neuroprotection—by binding to a family of Class A G-protein-coupled receptors (GPCRs) 2[2]. The primary functional subtypes in mammals are Y1, Y2, Y4, and Y5.

Unlike truncated C-terminal fragments (e.g., NPY 13-36) which are highly selective for the Y2 receptor, the full-length NPY (29-64) requires both its N-terminal and C-terminal domains to maintain high-affinity interactions across multiple receptor subtypes.

Quantitative Binding Affinity Profile

The following table summarizes the binding affinities (


 / 

) of NPY (29-64) across the primary Y-receptor subtypes, providing a comparative baseline for pharmacological targeting.
Receptor SubtypeAffinity (

/

)
Primary LocalizationKey Physiological Role
Y1 ~0.1 - 1.5 nMPostsynaptic (CNS, Vasculature)Vasoconstriction, Anxiolysis, Bone metabolism
Y2 ~0.1 - 2.0 nMPresynaptic (CNS, PNS)Inhibition of neurotransmitter release, Memory
Y4 ~10 - 25 nMCNS, Gastrointestinal tractSatiety signaling (Note: Y4 prefers Pancreatic Polypeptide over NPY)
Y5 ~0.1 - 1.5 nMHypothalamus, CNSStimulation of food intake, Seizure modulation
y6 ~1.0 nM (Mouse)HypothalamusEnergy homeostasis (Functions as a pseudogene in humans)

Mechanistic Action and Signaling Pathways

All NPY receptors are coupled to


 heterotrimeric proteins 3[3]. The binding of NPY (29-64) triggers a conformational shift that dissociates the 

subunit from the

dimer, initiating a primarily inhibitory signaling cascade 4[4].
  • Adenylyl Cyclase Inhibition: The

    
     subunit directly inhibits adenylyl cyclase, plummeting intracellular cyclic AMP (cAMP) levels and dampening downstream Protein Kinase A (PKA) activity.
    
  • Ion Channel Modulation: The

    
     subunit mediates the inhibition of presynaptic voltage-gated calcium channels (
    
    
    
    ) and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs). This hyperpolarizes the membrane, effectively silencing neuronal excitability and blunting neurotransmitter release 4[4].

G NPY NPY (29-64) Ligand Receptor Y-Receptors (Y1, Y2, Y4, Y5) NPY->Receptor Gi Gi/o Protein Activation Receptor->Gi Conformational Shift AC Adenylyl Cyclase Inhibition Gi->AC Ca Voltage-Gated Ca2+ Channel Inhibition Gi->Ca K GIRK K+ Channel Activation Gi->K cAMP Decreased cAMP Levels AC->cAMP Effect1 Reduced Neuronal Excitability cAMP->Effect1 Effect2 Inhibited Neurotransmitter Release Ca->Effect2 K->Effect1

Figure 1: NPY (29-64) GPCR signaling cascade illustrating Gi/o-mediated cellular inhibition.

Self-Validating Experimental Protocols

Reproducibility in peptide research hinges on controlling variables like non-specific binding and enzymatic degradation. The following protocols are engineered with built-in causal logic to ensure self-validation.

Protocol 1: Competitive Radioligand Binding Assay for NPY Receptors

Objective: To determine the binding affinity (


) of unlabeled NPY (29-64) against a radiolabeled tracer (e.g., 

-PYY) at specific Y-receptor subtypes 5[5].
  • Step 1: Reagent & Peptide Preparation: Dissolve NPY (29-64) in a binding buffer containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: Peptides are highly "sticky" and prone to charge-based interactions. BSA acts as a carrier protein, and utilizing low-binding labware prevents the loss of peptide to tube walls, which is a primary cause of high variability at low concentrations 5[5].

  • Step 2: Membrane Incubation: Combine cell membranes expressing the target NPY receptor, the radioligand, and serial dilutions of NPY (29-64) in Binding Buffer (25 mM HEPES, 2.5 mM

    
    , 1 mM 
    
    
    
    , pH 7.4). Incubate for 2 hours at room temperature.
    • Causality: Divalent cations (

      
      , 
      
      
      
      ) are strictly required to stabilize the GPCR-G protein complex, which is necessary for the receptor to adopt the high-affinity state required for accurate agonist binding measurement.
  • Step 3: Termination & Washing: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash rapidly 3-4 times with ice-cold buffer.

    • Causality: PEI neutralizes the negative charge of the glass fiber, drastically reducing non-specific radioligand binding to the filter matrix. Ice-cold washes slow the dissociation kinetics of the bound ligand during the separation phase.

  • Validation Check: Always include a known high-affinity, subtype-selective antagonist (e.g., BIBP3226 for the Y1 receptor) as a positive control. If the antagonist fails to displace the radioligand at expected

    
     values, the membrane integrity or radioligand viability is compromised.
    
Protocol 2: In Vivo Intranasal Administration for CNS Targeting

Objective: Non-invasive delivery of NPY (29-64) to the brain, bypassing the blood-brain barrier (BBB) via the olfactory and trigeminal neural pathways 4[4].

  • Step 1: High-Concentration Formulation: Dissolve NPY (29-64) in sterile saline (0.9% NaCl) to achieve the required dosage in a micro-volume (e.g., 10 µL total).

    • Causality: Minimizing the administration volume prevents the solution from draining into the esophagus or causing pulmonary aspiration, ensuring the peptide remains localized to the nasal mucosa.

  • Step 2: Animal Positioning: Gently restrain the conscious or lightly anesthetized rodent in a supine position.

    • Causality: A supine posture utilizes gravity to pool the peptide solution at the cribriform plate, maximizing contact time with the olfactory epithelium.

  • Step 3: Droplet Administration: Using a fine-tip micropipette, administer the solution in small increments (e.g., 2-3 µL drops), alternating between the left and right nostrils.

    • Causality: Alternating nostrils prevents fluid overflow and maximizes the absorptive surface area, increasing the total bioavailability of the peptide in the CNS.

  • Validation Check: Before conducting behavioral assays, run a pilot cohort using a fluorescently tagged NPY analogue. Perform sagittal brain sectioning 30-60 minutes post-administration to visually confirm successful olfactory-to-CNS transit.

Critical Handling, Storage, and Stability Parameters

NPY (29-64) is highly susceptible to structural degradation caused by repeated freeze-thaw cycles. Each cycle induces the formation of microscopic ice crystals that physically denature the peptide's secondary structure. Furthermore, localized pH shifts and solute concentration spikes during the freezing process can irreversibly damage the peptide, leading to a loss of biological activity and high experimental variability 4[4].

Best Practice: Reconstitute the lyophilized powder in a single batch according to the manufacturer's solubility guidelines. Immediately divide the stock solution into single-use aliquots using low-protein-binding microcentrifuge tubes, and store them at -80°C. Thaw only the exact number of aliquots required for a single experiment and discard any unused thawed portions.

References

  • ResearchGate - NPY receptors as potential targets for anti-obesity drug development URL:[Link]

  • PubMed Central (PMC) - Therapeutic potential of neuropeptide Y (NPY) receptor ligands URL:[Link]

Sources

Exploratory

Discovery, Significance, and Methodological Mastery of Neuropeptide Y (29-64)

An In-Depth Technical Guide for Neuroscience and Drug Development Professionals Executive Summary & Nomenclature Clarity Neuropeptide Y (29-64)—frequently referred to synonymously as the mature, biologically active 36-am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Neuroscience and Drug Development Professionals

Executive Summary & Nomenclature Clarity

Neuropeptide Y (29-64)—frequently referred to synonymously as the mature, biologically active 36-amino acid Neuropeptide Y (NPY)—is one of the most abundant and pleiotropic neuropeptides in the mammalian central and peripheral nervous systems[1].

To understand the nomenclature of NPY (29-64) , one must look at its genetic precursor. The human NPY gene encodes a 97-amino acid prepro-protein known as prepro-NPY[2]. The cleavage of this precursor yields distinct fragments:

  • Amino Acids 1–28: The signal peptide, responsible for endoplasmic reticulum targeting[2].

  • Amino Acids 29–64: The mature, 36-amino acid active peptide (NPY 29-64)[3][4].

  • Amino Acids 65–67: The Gly-Lys-Arg cleavage and amidation signal site.

  • Amino Acids 68–97: The C-terminal flanking peptide of NPY (CPON), a fragment co-released with NPY but lacking defined receptor agonist activity[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural biology and bench-level execution. This guide dissects the molecular mechanisms of NPY (29-64), its critical role in neuroprotection, and the field-proven methodologies required to handle and assay this highly hydrophobic peptide without compromising data integrity.

Biosynthesis and Structural Biology

The biological efficacy of NPY (29-64) is entirely dependent on its post-translational modifications. The 36-amino acid sequence (YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY)[4][5] terminates in a crucial tyrosine residue. However, the peptide is biologically inert until it undergoes C-terminal amidation, a process catalyzed by Peptidylglycine α-Amidating Monooxygenase (PAM).

Biosynthesis Prepro Prepro-NPY (1-97) ER Signal Peptidase (Endoplasmic Reticulum) Prepro->ER Cleaves 1-28 ProNPY Pro-NPY (29-97) ER->ProNPY PC Prohormone Convertase (Cleaves at 65-67) ProNPY->PC Inter NPY (29-64)-Gly + CPON (68-97) PC->Inter Exposes Glycine PAM Peptidylglycine α-Amidating Monooxygenase (PAM) Inter->PAM Mature Active NPY (29-64) Amide PAM->Mature C-Terminal Amidation

Caption: Sequential enzymatic processing of Prepro-NPY into the biologically active NPY (29-64) Amide.

Receptor Pharmacology and Signaling Cascade

NPY (29-64) exerts its physiological effects by binding to a family of Class A G-protein-coupled receptors (GPCRs), predominantly the Y1, Y2, Y4, and Y5 subtypes[1][6].

Because these receptors are strictly coupled to Gαi/o proteins , the binding of NPY (29-64) acts as a universal "brake" on cellular excitability[1]. The causality of this inhibition is three-fold:

  • Adenylyl Cyclase Inhibition: Halts the conversion of ATP to cAMP, downregulating Protein Kinase A (PKA) pathways.

  • Calcium Channel Blockade: Inhibits N-type and P/Q-type voltage-gated Ca²⁺ channels, preventing the vesicular fusion required for neurotransmitter release.

  • Potassium Channel Activation: Opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, hyperpolarizing the neuronal membrane[1].

G NPY NPY (29-64) Amide Receptor Y-Receptor (Y1/Y2/Y5) NPY->Receptor Agonist Binding Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Voltage-gated Ca2+ ↓ Gi->Ca Inhibits K GIRK K+ Channels ↑ Gi->K Activates cAMP cAMP Levels ↓ AC->cAMP Decreases Outcome Reduced Neuronal Excitability & Release cAMP->Outcome Ca->Outcome K->Outcome

Caption: Gαi/o-coupled signaling cascade initiated by NPY (29-64) binding to Y-receptors.

Pathophysiology & Therapeutic Significance

Neuroprotection in Alzheimer's Disease

One of the most heavily researched applications of NPY (29-64) is its robust neuroprotective profile against amyloid-beta (Aβ) toxicity[7][8]. In models of Alzheimer's Disease, exposure to the pathogenic Aβ25-35 fragment leads to rapid neuronal apoptosis. Empirical evidence demonstrates that pretreatment with NPY (29-64) abolishes this toxicity[7][8]. The mechanism is not a direct steric blockade; rather, NPY (29-64) stimulates the de novo synthesis and release of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), initiating a neurotrophic survival cascade[8][9].

Stress, Anxiety, and Pain Modulation

NPY (29-64) is a potent endogenous anxiolytic. By acting on Y1 receptors in the amygdala, it dampens hyper-excitable stress circuits. Furthermore, quantitative mass spectrometry has revealed that NPY (29-64) levels are significantly dysregulated in the dorsal horn during opioid-induced hyperalgesia (OIH), positioning it as a critical modulator of nociceptive processing[10].

Quantitative Data Presentation

The following tables summarize the receptor binding profiles and effective experimental concentrations for NPY (29-64) and its analogs, providing a baseline for assay design.

Table 1: NPY (29-64) Receptor Pharmacology

Receptor SubtypeAffinity for NPY (29-64)Primary G-ProteinKey Physiological Roles
Y1 High (pM)Gαi/oVasoconstriction, Anxiolysis, Feeding stimulation
Y2 High (pM)Gαi/oPresynaptic inhibition, Memory retention, Angiogenesis
Y4 Low (nM)Gαi/oSatiety signaling (Preferential for Pancreatic Polypeptide)
Y5 High (pM)Gαi/oFeeding behavior, Seizure suppression

Table 2: Effective Experimental Concentrations

Application / ModelTarget / ReadoutEffective ConcentrationObserved EffectReference
In Vitro Neuroprotection Primary Cortical Neurons (Aβ25-35)0.5 μM – 2.0 μMAbolishes toxic effects; restores NGF synthesis.[7][8]
Receptor Binding Assays Y1 / Y2 / Y5 Receptors10 pM – 100 nMCompetitive displacement of radioligands.[6][11]
In Vivo (Intranasal/ICV) Rodent Models (Anxiety/Feeding)1 μg – 10 μg / animalReduction in excitability; stress modulation.[1][12]

Methodological Guide: Self-Validating Protocols

To ensure data fidelity, experimental workflows involving NPY (29-64) must account for its highly basic and hydrophobic nature. The following protocols are engineered to prevent common points of failure.

Protocol A: Competitive Radioligand Binding Assay for NPY Receptors

This assay determines the binding affinity (IC50) of unlabeled NPY (29-64) against a radiolabeled tracer (e.g., [¹²⁵I]-PYY)[6][11].

  • Surface Passivation: Use exclusively low-protein-binding microcentrifuge tubes for all serial dilutions of NPY (29-64).

    • Causality: Standard polypropylene tubes facilitate non-specific surface adsorption. This rapidly depletes the effective peptide concentration in solution, leading to artificially inflated IC50 values[11].

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM MgCl₂) supplemented with 0.1% Bovine Serum Albumin (BSA) and protease inhibitors (e.g., PMSF, Bacitracin).

    • Causality: BSA acts as a carrier protein to further prevent peptide adsorption. Protease inhibitors are mandatory because crude membrane preparations contain endogenous peptidases that will rapidly degrade NPY (29-64) during incubation[11].

  • Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 30 minutes prior to harvesting.

    • Causality: Glass fiber filters carry a net negative charge that electrostatically attracts basic peptides. PEI, a cationic polymer, neutralizes this charge, drastically reducing non-specific radioligand binding and improving the signal-to-noise ratio[11].

  • Incubation & Termination: Incubate membranes with the radioligand and NPY (29-64) dilutions for 2 hours at room temperature. Terminate by rapid vacuum filtration and wash 3x with ice-cold buffer to trap receptor-bound complexes.

Protocol B: In Vitro Neuroprotection Assay (Aβ Toxicity Model)

Based on the validated methodology for assessing NPY-mediated neuroprotection[7][8].

  • Neuronal Maturation: Culture primary rat cortical neurons for 7–8 days in vitro (DIV) prior to peptide exposure.

    • Causality: This incubation period is strictly required for the robust surface expression of mature Y-receptors and the establishment of functional synaptic networks, without which the neuroprotective signaling cascade cannot be initiated[8].

  • Prophylactic Peptide Incubation: Pre-incubate neurons with 2 μM NPY (29-64) for 24 hours before introducing the 50 μM Aβ25-35 insult.

    • Causality: NPY-mediated neuroprotection requires the de novo intracellular synthesis and subsequent release of NGF. A 24-hour lead time provides the necessary transcriptional window to mount this neurotrophic defense before amyloid-induced apoptosis begins[7][8].

Handling, Storage, and Best Practices

The physical handling of NPY (29-64) is often the highest source of experimental variability. Lyophilized NPY (29-64) is stable at -20°C for up to 3 years, but once reconstituted, it is highly susceptible to physical degradation[5][13].

  • The "Freeze-Thaw" Problem: Repeatedly freezing and thawing NPY (29-64) solutions causes the formation of ice crystals that denature the peptide's secondary structure. Furthermore, localized pH shifts and increased solute concentrations during the freezing process cause irreversible aggregation[13].

  • The Aliquoting Strategy: Reconstitute the entire vial of lyophilized peptide at once using sterile ddH₂O or a suitable buffer. Immediately divide the stock solution into single-use aliquots in low-binding tubes and flash-freeze them at -80°C.

  • Usage: Thaw a single aliquot immediately before the experiment and discard any unused portion. Never return a thawed aliquot to the freezer[13][14].

References

  • Source: ACS Chemical Neuroscience (via NIH PMC)
  • Neuropeptide Y(29-64)
  • Application Notes and Protocols: Neuropeptide Y (29-64)
  • Technical Support Center: Neuropeptide Y (29-64)
  • Minimizing Non-Specific Binding of Neuropeptide Y (29-64)
  • The C-terminal flanking peptide of neuropeptide Y (NPY)
  • The Role of Neuropeptide Y in the Pathogenesis of Alzheimer's Disease: Diagnostic Significance and Neuroprotective Functions Source: MDPI URL

Sources

Foundational

Role of C-Terminal Amidation in NPY Fragment Stability: A Technical Guide

Executive Summary In the development of peptide therapeutics targeting the Neuropeptide Y (NPY) system, the C-terminal modification is not merely a chemical detail—it is the binary switch between a potent drug candidate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics targeting the Neuropeptide Y (NPY) system, the C-terminal modification is not merely a chemical detail—it is the binary switch between a potent drug candidate and an inert biological byproduct.

This guide analyzes the critical role of C-terminal amidation (-CONH₂) in NPY fragments. Unlike the native free acid form (-COOH), the amidated C-terminus is essential for two distinct mechanisms:[1][2]

  • Thermodynamic Locking: It enables high-affinity binding to Y-receptors (specifically Y1, Y2, and Y5) by acting as a hydrogen bond donor in the orthosteric binding pocket.

  • Proteolytic Shielding: It abolishes the negative charge required by carboxypeptidases for substrate recognition, thereby significantly extending plasma half-life.

The following sections detail the mechanistic basis of this stability, provide comparative data on receptor affinity, and outline validated protocols for synthesis and stability testing.

Mechanistic Role of Amidation[1][3]

The "Amide Anchor" Hypothesis (Receptor Binding)

NPY and its active fragments (e.g., NPY


) bind to G-protein coupled receptors (GPCRs) via a C-terminal "hairpin-like" structure. Cryo-EM studies reveal that the C-terminal Tyrosine amide (Tyr

-NH

) penetrates deep into the transmembrane bundle of the receptor.
  • Free Acid Failure: A C-terminal carboxylate (-COO⁻) introduces a negative charge that creates electrostatic repulsion with the hydrophobic residues (e.g., Val, Leu) lining the bottom of the Y-receptor binding pocket.

  • Amide Success: The neutral amide group forms a critical hydrogen bond network with conserved residues (typically Asp or Asn) deep in the receptor cleft. This interaction is obligate for receptor activation.

The Carboxypeptidase Shield (Metabolic Stability)

The primary route of degradation for linear peptides in plasma is exopeptidase activity.

  • Enzyme Mechanism: Carboxypeptidases (CPs) typically require a free C-terminal carboxylate group to coordinate with a positively charged residue (often Arginine) or a metal ion (Zinc) in the enzyme's active site. This "docking" orients the peptide bond for cleavage.

  • Amidation Effect: By converting the carboxylate to an amide, the negative charge is removed.[2] The enzyme cannot "grip" the C-terminus, rendering the peptide invisible to standard carboxypeptidase activity. This forces degradation to proceed via slower, less specific endopeptidase pathways (e.g., Neprilysin or DPP4 acting on the N-terminus).

Visualization of Signaling & Degradation Logic

The following diagram illustrates the divergent fates of Amidated vs. Free Acid NPY fragments in both receptor signaling and plasma stability pathways.

NPY_Pathways NPY_Amide NPY Fragment (C-Term Amide) Receptor Y2 Receptor Binding Pocket NPY_Amide->Receptor H-Bond Anchor Carboxy Plasma Carboxypeptidase NPY_Amide->Carboxy Charge Masking NPY_Acid NPY Fragment (Free Acid) NPY_Acid->Receptor Electrostatic Repulsion NPY_Acid->Carboxy Substrate Recognition Signal Biological Signal (Gi/o Activation) Receptor->Signal Activation Degradation Rapid Hydrolysis (Inactive Metabolites) Carboxy->Degradation Cleavage Stable Extended Half-Life (Stable) Carboxy->Stable No Cleavage

Figure 1: Mechanistic divergence of Amidated (Blue) vs. Free Acid (Red) NPY fragments in signaling and degradation.

Case Study: NPY(13-36) Fragment Analysis

The NPY(13-36) fragment is a classic Y2-selective agonist.[3] The data below summarizes the impact of C-terminal amidation on its performance.

Comparative Data Profile
ParameterNPY(13-36)-NH₂ (Amidated)NPY(13-36)-OH (Free Acid)Impact Factor
Y2 Receptor Affinity (

)
~0.5 - 1.5 nM> 1000 nM>1000x Loss
Y1 Receptor Affinity (

)
> 1000 nM> 10,000 nMInactive (Native Selectivity)
Plasma Half-Life (

)
~2 - 4 Hours*< 20 Minutes~10x Stability
Proteolytic Resistance High (C-term protected)Low (Susceptible to CPs)Critical for in vivo utility

Note: Half-life values are estimates based on human plasma stability assays of similar peptide analogs; actual values vary by specific sequence modifications (e.g., Leu31/Pro34).

Key Insight: The free acid form is effectively useless for drug development. It acts neither as a tool compound (due to poor binding) nor as a drug lead (due to rapid clearance).

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS) of Amidated NPY

To ensure the production of the C-terminal amide, the correct resin choice is non-negotiable.

Reagents:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g). Do not use Wang resin.

  • Coupling: Fmoc-AA-OH (5 eq), HBTU/HATU (5 eq), DIPEA (10 eq).

  • Deprotection: 20% Piperidine in DMF.

Workflow:

  • Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine (2 x 5 min). Wash DMF (5x).

  • Coupling Cycle:

    • Pre-activate Fmoc-Tyr(tBu)-OH (C-terminal AA) with HBTU/DIPEA.

    • Add to resin. Shake 45 min at RT.

    • Validation: Kaiser Test (Ninhydrin) must be negative (colorless beads).

  • Elongation: Repeat deprotection/coupling for sequence 35

    
     13.
    
  • Cleavage (The Critical Step):

    • Reagent K: TFA (92.5%), Phenol (2.5%), Water (2.5%), TIS (2.5%).

    • Incubate 2-3 hours.

    • Mechanism:[4][5][6] The Rink linker cleaves at the C-N bond, donating an -NH₂ group to the peptide C-terminus, releasing Peptide-CONH₂ .

SPPS_Workflow Resin Rink Amide MBHA Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling Cycle (Fmoc-AA + HBTU/DIPEA) Deprotect->Coupling Coupling->Deprotect Repeat for n-1 cycles Cleavage Acid Cleavage (95% TFA Cocktail) Coupling->Cleavage Sequence Complete Product Final Product: NPY Fragment-NH₂ Cleavage->Product Amide Release

Figure 2: SPPS workflow utilizing Rink Amide linker to generate C-terminal amidation.

Validation: Plasma Stability Assay

This protocol quantifies the stability advantage of the amidated fragment.

Materials:

  • Pooled Human Plasma (heparinized).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS system.

Procedure:

  • Initiation: Spike peptide into plasma to final conc. of 1 µM. Incubate at 37°C with gentle shaking.

  • Sampling: At T=0, 15, 30, 60, 120, 240 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins.

  • Processing: Vortex (1 min), Centrifuge (10,000g, 10 min, 4°C).

  • Analysis: Inject supernatant onto C18 column. Monitor parent ion via MRM (Multiple Reaction Monitoring).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Implications for Drug Design[2][8]

For researchers modifying NPY fragments:

  • Peptidomimetics: If replacing the C-terminal Tyrosine with a non-natural amino acid, ensure the C-terminal "cap" remains an amide or a bioisostere (e.g., triazole). A free acid will abolish activity.

  • Prodrugs: If solubility is an issue, do not use the C-terminus for solubilizing tags (e.g., PEGylation) unless the tag is cleavable, as steric bulk here destroys receptor fit.

  • Y2 Selectivity: The NPY(13-36) amide is the scaffold of choice for Y2-selective agonists. To enhance stability further, consider N-terminal acetylation or methylation, as the C-terminus is already protected by amidation.

References

  • Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. Source: PubMed Central (PMC) URL:[Link] Relevance: Provides Cryo-EM structural evidence of the C-terminal amide interaction within the receptor pocket.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. Source: ACS Pharmacology & Translational Science URL:[Link] Relevance:[1][2][7][8][9][10][11][12][13][14][15] Validated protocols for plasma stability assays and half-life calculations.

  • Neuropeptide Y receptor subtypes, Y1 and Y2. Source: Annals of the New York Academy of Sciences (via PubMed) URL:[Link] Relevance: Establishes the selectivity profile of C-terminal fragments like NPY(13-36) for Y2 receptors.

Sources

Exploratory

The Hidden Variable: A Technical Guide to TFA vs. HCl Salts in Synthetic Peptides

Executive Summary In peptide-based drug discovery, the counter-ion is often treated as a trivial afterthought. However, for synthetic peptides produced via Solid-Phase Peptide Synthesis (SPPS), the default Trifluoroaceta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide-based drug discovery, the counter-ion is often treated as a trivial afterthought. However, for synthetic peptides produced via Solid-Phase Peptide Synthesis (SPPS), the default Trifluoroacetate (TFA) counter-ion is a potent bioactive agent that can skew solubility data, induce artificial secondary structures, and manifest significant cytotoxicity in biological assays.[1][2]

This guide provides a rigorous technical analysis of why, when, and how to exchange TFA for Hydrochloride (HCl) salts. It is designed for senior scientists requiring actionable protocols for salt exchange and validation, grounded in the necessity of eliminating "hidden variables" from critical data sets.

The Origin of the TFA Counter-Ion

To understand the necessity of removal, one must understand the origin. SPPS utilizing Fmoc chemistry relies on Trifluoroacetic Acid (TFA) for two critical steps:

  • Resin Cleavage: High concentrations (95%+) of TFA cleave the peptide from the solid support and remove side-chain protecting groups.

  • HPLC Purification: TFA (typically 0.1%) is added to the mobile phase as an ion-pairing agent. It protonates basic residues (Arg, Lys, His) and the N-terminus, neutralizing their charge to increase hydrophobicity and improve peak resolution on C18 columns.

Consequently, lyophilized peptides are not "pure" peptides but peptide-TFA salts . A peptide with a net charge of +5 will carry 5 TFA anions. This can account for 10–40% of the total mass of the dry product.

Comparative Analysis: TFA vs. HCl

The choice of salt dictates the physicochemical and biological behavior of the peptide.[3][4][5]

Quantitative Comparison Matrix
ParameterTrifluoroacetate (TFA) SaltHydrochloride (HCl) SaltImpact on Research
Acidity (pKa) Strong Acid (pKa ~0.[1]23)Strong Acid (pKa ~ -6.3)HCl is a physiological electrolyte; TFA is a xenobiotic.
Solubility Variable. Can induce aggregation in hydrophobic peptides.Generally Higher.[6]HCl salts often exhibit 10x–100x higher solubility in aqueous buffers.
Cytotoxicity High. Toxic to osteoblasts, chondrocytes, and immune cells at nM concentrations.Negligible. Biocompatible at physiological concentrations.TFA causes false negatives in cell viability assays.[1]
Structural Effect Stabilizes

-helices artificially (TFA effect).
Neutral.TFA can distort CD/NMR spectra, suggesting structure where none exists.
In Vivo Effect Immunogenic; alters metabolic profiles.Biocompatible.[7]TFA can alter PK/PD profiles and cause local inflammation.
Spectral Interference Strong IR absorption (1670 cm⁻¹).[7]Transparent in IR/CD.TFA overlaps with the Amide I band, obscuring secondary structure analysis.[8]
The "TFA Effect" on Structure and Toxicity[4][5][7]
  • Structural Artifacts: TFA anions can act as structure-inducing agents.[3] In Circular Dichroism (CD) studies, TFA has been shown to induce

    
    -helicity in otherwise random-coil peptides. This leads to false-positive structural characterization .
    
  • Cellular Toxicity: Free TFA inhibits cell proliferation.[1][3][4][7][9] Studies have demonstrated that peptides administered as TFA salts show significantly lower IC50 values (higher toxicity) compared to their HCl counterparts in MTT assays. For example, the antimicrobial peptide SET-M33 showed distinct toxicity profiles when formulated as a TFA salt versus an HCl salt [1].

Decision Framework: When to Exchange?

Not every peptide requires salt exchange. Use this logic flow to determine necessity.

DecisionMatrix Start Intended Application Screening High-Throughput Screening (Binding Only) Start->Screening Structure Structural Biology (NMR, CD, IR) Start->Structure BioAssay Cellular Assays (Viability, Signaling) Start->BioAssay InVivo In Vivo / Pre-clinical Start->InVivo KeepTFA Keep TFA Salt (Cost Effective) Screening->KeepTFA TFA < 1% Exchange MANDATORY Exchange to HCl or Acetate Structure->Exchange TFA alters spectra Consider Evaluate Specific Interference Structure->Consider If 19F-NMR is used BioAssay->Exchange TFA is cytotoxic InVivo->Exchange Regulatory Requirement

Figure 1: Decision Matrix for Counter-Ion Selection. Red nodes indicate critical checkpoints where TFA removal is non-negotiable.

Methodologies for Salt Exchange

The conversion of TFA salts to HCl salts is not a simple wash; it requires displacing a counter-ion that is electrostatically bound to basic residues.

Protocol A: Lyophilization with HCl (The Gold Standard)

This method relies on the volatility of TFA and the mass action of excess HCl. It is effective for most peptides but requires multiple cycles.

Reagents:

  • 0.1 M HCl (Molecular Biology Grade)[3][5]

  • Milli-Q Water[3]

  • Acetonitrile (if peptide is hydrophobic)

Step-by-Step Workflow:

  • Dissolution: Dissolve the peptide-TFA salt in 0.1 M HCl to a concentration of 1–2 mg/mL.

    • Note: If the peptide is insoluble, add minimal Acetonitrile (up to 20%).

  • Equilibration: Allow the solution to stand at room temperature for 5–10 minutes. This allows the Cl⁻ ions to displace the TFA⁻ ions.

  • Freezing: Flash freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize until completely dry.

  • Iteration: Repeat steps 1–4 at least three times. A single cycle is rarely sufficient to remove >95% of TFA.

  • Final Wash: For the final cycle, dissolve in Milli-Q water (no HCl) and lyophilize to remove excess free HCl.

Protocol B: Ion Exchange Chromatography (Resin-Based)

Best for large batches (>100 mg) or peptides sensitive to repeated acidic lyophilization.

Reagents:

  • Strong Anion Exchange Resin (e.g., Dowex 1x2, chloride form)

  • Elution Buffer: Milli-Q Water or dilute acetic acid

Step-by-Step Workflow:

  • Resin Preparation: Wash the resin column with 1 M HCl, followed by extensive water washing until the eluate is neutral (pH ~7).

  • Loading: Dissolve peptide in water and load onto the column.

  • Elution: Elute with water. The peptide (positively charged) passes through, while the TFA anions exchange with the Chloride ions on the resin.

  • Collection: Collect peptide fractions and lyophilize.

SaltExchange cluster_0 Protocol A: Lyophilization Step1 Dissolve in 2-10mM HCl Step2 Incubate 5-10 min Step1->Step2 Step3 Freeze & Lyophilize Step2->Step3 Step4 Repeat 3x Cycles Step3->Step4 Step4->Step1 Loop

Figure 2: Workflow for HCl-Lyophilization Exchange. The iterative loop is critical for complete displacement.

Analytical Validation: Proving the Exchange

You cannot assume the exchange worked. You must validate it.

Ion Chromatography (IC)

The industry standard (USP <503.1>) for quantifying counter-ions.

  • Method: Anion exchange column (e.g., Dionex IonPac).

  • Detection: Conductivity detector.

  • Output: Explicit ppm values for Trifluoroacetate vs. Chloride.

  • Target: < 0.1% TFA content.

19F-NMR Spectroscopy

A rapid, highly specific check for residual TFA.

  • Principle: Fluorine-19 is highly sensitive. A sharp singlet at -75.5 ppm indicates residual TFA.

  • Pros: Non-destructive, very fast.

  • Cons: Qualitative unless an internal standard (e.g., trifluoroethanol) is used.

Regulatory & Clinical Context

For Active Pharmaceutical Ingredients (APIs), the FDA and EMA have strict guidelines regarding impurities.

  • TFA Status: While not classified as a Class 1 solvent, TFA is considered a toxic impurity.

  • USP <503.1>: Specifically addresses "Trifluoroacetic Acid in Peptides," mandating its quantification.

  • Acceptance Criteria: Typically, clinical-grade peptides must have acetate or hydrochloride as the counter-ion.[3] TFA limits are often set at very low ppm levels depending on the daily dose.

References

  • Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. Source: Amino Acids (2018).[9] URL:[Link]

  • Efficacy and toxicity of the antimicrobial peptide M33 produced with different counter-ions. Source: ResearchGate / FASEB J. URL:[Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides. Source: Journal of Peptide Science. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Reconstitution and Handling of Neuropeptide Y (29-64) Amide TFA Salt

Topic: How to dissolve Neuropeptide Y (29-64) amide TFA salt. Content Type: Detailed Application Note and Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to dissolve Neuropeptide Y (29-64) amide TFA salt. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

Neuropeptide Y (29-64) amide is a C-terminal fragment of Neuropeptide Y (NPY) and a selective agonist for the Y2 receptor.[2] Like many synthetic peptides, it is typically supplied as a Trifluoroacetate (TFA) salt due to the use of TFA in High-Performance Liquid Chromatography (HPLC) purification.[3][4] While the TFA counterion enhances stability and solubility in the lyophilized state, it poses specific challenges during reconstitution—notably pH depression and potential cytotoxicity in sensitive biological assays. This guide provides a scientifically grounded protocol for dissolving NPY (29-64) amide TFA salt, ensuring structural integrity, solubility, and biocompatibility.

Physicochemical Characterization

To master the dissolution of this peptide, one must first understand its intrinsic chemical properties.

  • Sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂[5][6]

  • Molecular Weight: ~4272.7 Da[5][7][8]

  • Net Charge Analysis:

    • Basic Residues (+): 4 Arg, 1 Lys, 2 His (Total: +7 potential positive charges).

    • Acidic Residues (-): 4 Asp, 2 Glu (Total: -6 potential negative charges).

    • Isoelectric Point (pI): The peptide is slightly basic (pI ≈ 7.5–8.5).

  • Hydrophobicity: The sequence contains a mix of hydrophilic and hydrophobic residues but is generally soluble in aqueous media due to its high charge density.

The TFA Factor

The "TFA salt" designation means that the basic amino groups (Arg, Lys, His, N-terminus) are protonated and paired with trifluoroacetate anions (


).
  • Effect on pH: Dissolving the TFA salt in unbuffered water will yield an acidic solution (pH ~3.0–4.0).

  • Effect on Solubility: At this acidic pH, the peptide is highly protonated (+7 net charge), making it highly soluble due to electrostatic repulsion preventing aggregation.

  • The Trap: Neutralizing this solution too quickly (e.g., dumping it directly into pH 7.4 PBS) brings the peptide closer to its pI (where net charge is near zero), increasing the risk of aggregation or precipitation.

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for reconstitution based on the intended application.

ReconstitutionWorkflow Start Lyophilized NPY (29-64) TFA Salt Step1 Equilibrate to Room Temp (Prevent condensation) Start->Step1 Step2 Initial Solvent Selection Step1->Step2 Water Sterile Distilled Water (Result: pH ~3-4, High Solubility) Step2->Water Standard Protocol DMSO DMSO / Organic Solvent (For hydrophobic batches) Step2->DMSO If aggregation occurs App_Chem Application: Analytical (HPLC/MS) Water->App_Chem App_Bio Application: Cell Culture / In Vivo Water->App_Bio Final Working Solution DMSO->Final Dilute <1% Action_Chem Use Directly (Acidic pH stabilizes peptide) App_Chem->Action_Chem Action_Bio Buffer Exchange / Dilution (Risk: TFA Toxicity) App_Bio->Action_Bio Action_Chem->Final Action_Bio->Final

Figure 1: Decision matrix for reconstituting NPY (29-64) amide TFA salt based on downstream application.

Detailed Reconstitution Protocols

Protocol A: Preparation of Master Stock Solution (1 mM)

Best for long-term storage and general use.

Materials:

  • Lyophilized NPY (29-64) amide TFA salt (e.g., 1 mg vial).

  • Sterile HPLC-grade water (endotoxin-free).

  • Low-protein binding microcentrifuge tubes (e.g., Eppendorf LoBind).

Procedure:

  • Equilibration: Allow the peptide vial to warm to room temperature (20–25°C) for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide powder.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 seconds) to ensure all powder is at the bottom.

  • Calculation: Calculate the volume of water required for a 1 mM stock.

    • Formula: Volume (mL) = [Mass (mg) / MW (mg/mmol)] / Concentration (mM)

    • Example: For 1 mg of NPY (29-64) (MW ~4272.7):

      
      
      
  • Dissolution: Add the calculated volume of sterile water to the vial.

    • Note: Do not use PBS or saline at this stage. The salts can promote aggregation before the peptide is fully solvated.

  • Mixing: Close the vial and gently swirl or vortex for 10–20 seconds. The solution should be clear.

    • Troubleshooting: If the solution is cloudy, sonicate in a water bath for 2 minutes. If still cloudy, add 10% Acetic Acid dropwise (to protonate further) or a small volume of DMSO (up to 5% of total volume).

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 10–50 µL) in low-protein binding tubes.

  • Storage: Store aliquots at -80°C. Avoid freeze-thaw cycles.

Protocol B: Preparation for Cell Culture (TFA Management)

Critical for preventing cytotoxicity.

The Challenge: Residual TFA is cytotoxic at nanomolar concentrations in some cell lines (e.g., osteoblasts, neurons). Furthermore, adding the acidic stock (pH ~3) directly to cell media can locally acidify the culture.

Procedure:

  • Thaw: Thaw a 1 mM stock aliquot (prepared in water) on ice.

  • Intermediate Dilution (The "Buffer Step"):

    • Do not add the stock directly to the cell well.

    • Prepare an intermediate dilution (e.g., 10x or 100x) in PBS (pH 7.4) or your assay buffer.

    • Observation: Watch for precipitation.[8][9][10] Because NPY (29-64) has a pI near 7.5–8.5, this is the danger zone.

    • Mitigation: If precipitation occurs upon adding PBS, use a buffer with a slightly lower pH (e.g., pH 6.0 MES buffer) for the intermediate step, or ensure the dilution factor is high enough (low peptide concentration) that aggregation kinetics are slow.

  • Final Dilution: Dilute the intermediate solution into the cell culture media (e.g., DMEM/RPMI).

    • Ensure the final concentration of TFA is negligible.[9] (A 1 mM stock diluted to 1 µM working concentration represents a 1:1000 dilution, reducing TFA effects significantly).

Table 1: Solvent Compatibility Matrix

SolventSolubilityApplicationNotes
Water High (**) Stock SolutionResulting pH is acidic (~3-4). Best for stability.
PBS (pH 7.4) Moderate ()Working SolutionRisk of precipitation if [Peptide] > 1 mg/mL.
DMSO High (*****)Rescue SolventUse if water fails. Keep final cell concentration < 0.1%.
10% Acetic Acid High (*****)Difficult PeptidesGood for basic peptides; mimics TFA effect but less toxic.

Mechanism of Action: Why pH Matters

Understanding the charge state is vital for troubleshooting.

ChargeState Acidic pH 3.0 (Water/TFA) Net Charge: +7 State: Soluble Monomer Neutral pH 7.4 (PBS) Net Charge: +1 to +2 State: Risk of Aggregation Acidic->Neutral Addition of Buffer Basic pH 10.0 Net Charge: Negative State: Soluble (Repulsion) Neutral->Basic Addition of Base

Figure 2: Charge state transition of NPY (29-64) across pH gradients.

Troubleshooting & Optimization

Issue: Peptide will not dissolve in water.
  • Cause: High hydrophobicity or secondary structure formation (beta-sheets).

  • Solution:

    • Sonication: Sonicate for 5 minutes.

    • Acidification: Add 10% Acetic Acid to the water (10-20 µL per mg peptide).

    • Organic Assist: Dissolve the powder in a minimal volume of 100% DMSO (e.g., 10-20 µL), then slowly add water to the desired volume.

Issue: Peptide precipitates when added to PBS/Media.
  • Cause: Isoelectric precipitation. The peptide is near its pI (neutral pH).

  • Solution:

    • Lower the concentration of the stock before adding to PBS.

    • Use a buffer with pH 6.0 or pH 8.5 instead of 7.4, if the assay permits.

    • Add a chaotropic agent (e.g., 0.1% BSA or Tween-20) to the buffer to coat the peptide and prevent aggregation.

Storage and Stability

  • Lyophilized Powder: Stable at -20°C for 1 year or -80°C for >2 years.[5] Keep desiccated.

  • Reconstituted Stock (Water): Stable at -80°C for 3-6 months.

  • Working Solutions (PBS/Media): Unstable. Prepare fresh daily. Do not refreeze.

  • Oxidation: NPY (29-64) contains a Methionine (Met) residue. Avoid vigorous vortexing which introduces oxygen. Use degassed buffers if possible.

References

  • Handling and Storage of Synthetic Peptides. LifeTein. Available at: [Link]

  • Neuropeptide Y Receptor Signaling. National Institutes of Health (PMC). Available at: [Link]

Sources

Application

Application Note: Reconstitution, Stability, and Experimental Handling of Neuropeptide Y (29-64) Amide

Executive Summary & Biochemical Profile Neuropeptide Y (29-64) amide —universally recognized in literature as mature Neuropeptide Y (NPY)—is a highly conserved 36-amino acid peptide. It is derived from the enzymatic clea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Profile

Neuropeptide Y (29-64) amide —universally recognized in literature as mature Neuropeptide Y (NPY)—is a highly conserved 36-amino acid peptide. It is derived from the enzymatic cleavage of the 97-amino acid prepro-NPY precursor (). As a crucial neuromodulator, it exhibits profound effects on appetite regulation, cardiovascular homeostasis, and neuroprotection.

Handling this peptide requires strict adherence to biochemical best practices. Due to its specific amino acid composition (containing oxidation-prone methionine and structurally critical tyrosine residues), improper reconstitution or storage can lead to rapid loss of biological activity, aggregation, or adsorption to laboratory plastics.

Mechanistic Grounding

NPY (29-64) amide exerts its biological effects by binding to a family of Gi/Go-protein coupled receptors (primarily Y1, Y2, and Y5). Binding induces a conformational change that inhibits adenylate cyclase, thereby reducing intracellular cAMP levels and modulating downstream protein kinase A (PKA) activity.

NPY_Signaling NPY Neuropeptide Y (29-64) Amide Receptors Y1 / Y2 / Y5 Receptors (GPCRs) NPY->Receptors GiGo Gi/Go Protein Activation Receptors->GiGo AC Adenylate Cyclase (Inhibition) GiGo->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces PKA PKA Activity Downregulation cAMP->PKA Effect Neuroprotection & Appetite Regulation PKA->Effect Modulates

Figure 1: NPY (29-64) amide signaling cascade via Gi/Go-coupled Y-receptors.

Physicochemical Properties & Stability Dynamics

To design a self-validating experimental workflow, one must first understand the physical constraints of the molecule. The C-terminal amidation of NPY (29-64) is not merely a structural artifact; it is an evolutionary modification that protects the peptide from rapid degradation by carboxypeptidases in vivo and in vitro.

Table 1: Physicochemical Profile

ParameterSpecificationCausality / Experimental Implication
Sequence YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2Contains Met17 (prone to oxidation) and multiple Tyr residues.
Molecular Weight ~4271.7 DaRequires precise analytical balances for custom powder weighing.
Isoelectric Point (pI) ~8.5Net positive charge at physiological pH; highly prone to binding to standard polypropylene plastics.
Solubility ≥ 1 mg/mL in ddH₂OReadily soluble in water; DMSO is rarely required and should be avoided to prevent cellular toxicity.

Table 2: Storage Guidelines & Shelf Life

StateTemperatureMax Shelf LifeCausality / Risk Factor
Lyophilized Powder -20°C to -80°C12 - 36 monthsDesiccated state prevents hydrolysis. Must be kept sealed away from moisture.
Stock Solution (1 mM) -80°C6 monthsDeep freezing halts oxidative damage to Met17 and prevents microbial growth ().
Stock Solution (1 mM) -20°C1 monthSlower degradation, but localized pH shifts from ice crystals can shear the peptide over time.
Working Solution 4°C< 24 hoursProne to rapid adsorption to tube walls and enzymatic degradation if non-sterile.

Standard Operating Procedure: Reconstitution & Aliquoting

Peptide degradation often occurs before the experiment even begins due to improper reconstitution. The following protocol is designed to maximize yield and preserve molecular integrity.

Reconstitution_Workflow Vial Lyophilized Peptide Centrifuge Centrifuge (10,000 x g) Vial->Centrifuge Solvent Add Solvent (e.g., ddH2O) Centrifuge->Solvent Dissolve Gentle Vortex & Inspect Solvent->Dissolve Aliquot Aliquot into Low-Bind Tubes Dissolve->Aliquot Store Store at -80°C (Up to 6 months) Aliquot->Store

Figure 2: Workflow for the reconstitution and storage of NPY (29-64) amide.

Step-by-Step Methodology
  • Pre-Centrifugation : Before opening the vial, centrifuge at 10,000 x g for 1 minute.

    • Causality: Lyophilized powder can easily dislodge and adhere to the cap during transit. Opening without centrifugation guarantees a loss of peptide mass, skewing all downstream molarity calculations.

  • Solvent Addition : Add sterile, cell-culture grade double-distilled water (ddH₂O) to achieve a stock concentration of 1 mM.

    • Causality: Water is the optimal solvent. Avoid PBS for the initial stock, as high salt concentrations can occasionally induce localized precipitation of highly concentrated peptides.

  • Dissolution : Vortex gently or sonicate in a water bath for 30–60 seconds.

    • Validation Checkpoint: Hold the vial against a dark background. The solution must be 100% transparent. Any turbidity indicates incomplete dissolution. If turbid, add 0.1% acetic acid dropwise until clear.

  • Sterilization : Pass the solution through a 0.22 μm low-protein binding filter (e.g., PVDF or PES).

  • Aliquoting : Divide the stock into single-use aliquots (e.g., 10 μL to 50 μL) using low-protein binding microcentrifuge tubes .

    • Causality: NPY (29-64) amide's positive charge causes it to stick to standard plastics. Failing to use low-bind tubes can result in a 20-30% loss of peptide concentration. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which physically shear the peptide and cause aggregation.

  • Storage : Immediately flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

Application Protocol: In Vitro Neuroprotection Assay

NPY (29-64) amide has been extensively documented for its ability to protect cortical neurons against Amyloid-β (Aβ) toxicity, a hallmark of Alzheimer's disease models ().

Objective

Evaluate the protective efficacy of NPY (29-64) amide on primary cortical neurons exposed to Aβ₂₅₋₃₅ toxicity.

Step-by-Step Methodology
  • Neuronal Culture Preparation : Seed primary rat cortical neurons in 96-well plates coated with Poly-D-Lysine. Allow cells to mature for 7-10 days in vitro (DIV) in Neurobasal medium supplemented with B27.

  • Peptide Pre-treatment : Dilute the 1 mM NPY (29-64) amide stock into culture media to create working concentrations of 0.5 μM, 1.0 μM, and 2.0 μM. Add to the designated wells and incubate for 24 hours.

    • Causality: A 24-hour pre-incubation is critical. It allows sufficient time for NPY to bind Y-receptors, internalize, and upregulate downstream neuroprotective pathways (such as restoring Nerve Growth Factor synthesis) before the toxic insult occurs.

  • Toxic Insult : Add aged Aβ₂₅₋₃₅ peptide to a final concentration of 50 μM. Incubate for an additional 48 hours.

    • Causality: Aβ₂₅₋₃₅ induces severe oxidative stress and apoptosis. 50 μM is the empirically established threshold to achieve an IC₅₀ (50% cell death) in this specific model.

  • Viability Assessment : Perform an MTT or CellTiter-Glo assay to quantify neuronal survival.

Self-Validating System (Quality Control)
  • Assay Validation Checkpoint : The assay is only valid if the positive control (Neurons + Aβ₂₅₋₃₅ + Vehicle) demonstrates a 40-50% reduction in viability compared to the negative control (Neurons + Vehicle only). If this delta is not achieved, the Aβ₂₅₋₃₅ aggregation state is flawed and must be re-aged.

  • Peptide Integrity Check : If the NPY (29-64) amide fails to show a dose-dependent protective effect (rescue of viability up to 80-90% at 2.0 μM), run an aliquot of the peptide stock on RP-HPLC (C18 column). A shift in the primary peak indicates that Met17 has oxidized to methionine sulfoxide, rendering the peptide biologically inactive.

References

  • Croce N., et al. "Neuropeptide Y protects rat cortical neurons against β-amyloid toxicity and re-establishes synthesis and release of nerve growth factor." ACS Chemical Neuroscience. 2012 Apr 18;3(4):312-8. URL:[Link]

  • Zoccali C., et al. "Neuropeptide Y as a risk factor for cardiorenal disease and cognitive dysfunction in chronic kidney disease: translational opportunities and challenges." Nephrology Dialysis Transplantation. 2021 Dec 9;37(10):1826-1835. URL:[Link]

Method

Part 1: Introduction &amp; Nomenclature Clarification

Application Note: Functional Characterization of NPY (29-64) via Gi-Coupled cAMP Inhibition The Identity of NPY (29-64) Before proceeding with the protocol, it is critical to address a common nomenclature ambiguity in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization of NPY (29-64) via Gi-Coupled cAMP Inhibition

The Identity of NPY (29-64) Before proceeding with the protocol, it is critical to address a common nomenclature ambiguity in the field. NPY (29-64) refers to the mature, full-length 36-amino acid Neuropeptide Y (Sequence: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2). The numbering "29-64" is derived from the Prepro-NPY precursor sequence, where residues 1-28 constitute the signal peptide.

Scientific Context: Unlike truncated fragments such as NPY(13-36) or NPY(3-36) which are highly selective for the Y2 receptor, NPY (29-64) is a pan-agonist with high affinity for Y1, Y2, and Y5 receptors. Therefore, when designing a Y2-specific assay using this ligand, the experimental system must rely on cell-line specificity (e.g., HEK293 cells stably transfected with Y2R only) or pharmacological isolation (using Y1 antagonists like BIBP3226).

Mechanism of Action: The NPY Y2 receptor is a G


i/o-coupled GPCR.[1] Upon activation by NPY (29-64), the G

i subunit inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP.[1] Because basal cAMP levels in resting cells are often too low to detect a significant decrease, this assay requires Forskolin stimulation to elevate the cAMP "ceiling," allowing the NPY-induced inhibition to be quantified.

Part 2: Experimental Workflow & Visualization

Signaling Pathway Architecture

The following diagram illustrates the specific signaling cascade targeted by this protocol. Note the requirement for Forskolin (FSK) to establish the assay window.

G NPY NPY (29-64) (Agonist) Y2R Y2 Receptor (GPCR) NPY->Y2R Binds Gi Gαi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to FSK Forskolin (Stimulator) FSK->AC Stimulates (+) ATP ATP ATP->AC Detection Signal Detection (HTRF/Luminescence) cAMP->Detection Inverse Correlation

Figure 1: The Gi-coupled signaling pathway.[2] NPY (29-64) reduces the Forskolin-induced cAMP spike.

Part 3: Detailed Protocol (cAMP Inhibition Assay)

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or GloSensor™ (Luminescence). Cell Model: HEK293-hY2R (Stably transfected) or SK-N-BE(2) (Endogenous Y2, requires Y1 blockade).

Reagent Preparation & Peptide Handling (Critical)

NPY peptides are hydrophobic and prone to adsorption on plastic surfaces ("stickiness").

  • Stock Solution (1 mM): Dissolve lyophilized NPY (29-64) in 0.1% BSA (Bovine Serum Albumin) in dilute acetic acid (0.01 M) or water. Never dissolve in pure water in glass vials.

  • Storage: Aliquot into polypropylene tubes and store at -80°C. Avoid freeze-thaw cycles.

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA.

    • Why IBMX? It is a phosphodiesterase inhibitor. It prevents the degradation of cAMP, allowing it to accumulate so we can measure the inhibition of that accumulation.

Assay Procedure (384-well Format)
StepActionCritical Technical Note
1. Cell Seeding Dispense 5,000 - 10,000 cells/well in 5 µL culture medium. Incubate O/N.For suspension-adapted HEK293, seed directly in Assay Buffer (no O/N needed).
2. Agonist Prep Prepare 4x serial dilution of NPY (29-64) in Assay Buffer. Range: 100 nM down to 1 pM.Include a "Buffer Only" control (Basal) and "Forskolin Only" control (Max Signal).
3. Stimulation Add 2.5 µL of NPY (29-64) dilution to cells. Incubate 15 min at RT.Pre-incubation allows receptor binding before the "race" against Forskolin begins.
4. Activation Add 2.5 µL of Forskolin (FSK) (Final conc: 1-10 µM). Incubate 30-45 min at RT.Optimization: Titrate FSK first. Use the EC80 concentration of FSK to ensure a stable window.
5. Lysis/Detect Add 5 µL of detection reagents (e.g., cAMP-d2 + Anti-cAMP-Cryptate).Reagents lyse the cells and stop the reaction immediately.
6. Reading Read plate on an HTRF-compatible reader (e.g., PHERAstar, EnVision).Measure Ratio (665 nm / 620 nm).
Data Analysis & Quality Control
  • Normalization: Calculate % Inhibition of Forskolin Response.

    
    
    
  • Curve Fitting: Use a 4-parameter logistic (4PL) non-linear regression to determine EC50 (Potency).

  • Z-Factor: Must be > 0.5 for a valid assay. If Z' < 0.5, increase cell density or adjust Forskolin concentration.

Part 4: Troubleshooting & "Senior Scientist" Notes

1. The "Hook Effect" in Peptide Assays At very high concentrations (>1 µM), NPY (29-64) may aggregate or cause non-specific membrane perturbations, leading to erratic data points. Always cap your dose-response curve at 1 µM.

2. Distinguishing Y2 from Y1 If you are using a cell line that naturally expresses both Y1 and Y2 (e.g., certain neuroblastoma lines), NPY (29-64) will activate both.

  • Validation Step: Run the assay in the presence of BIBP3226 (1 µM).

    • If the signal persists

      
       It is Y2 mediated.
      
    • If the signal disappears

      
       It was Y1 mediated.
      

3. Calcium vs. cAMP While Calcium flux is easier to measure, Y2 is Gi-coupled. Gi proteins do not naturally trigger Calcium release. To use a Calcium assay, you must co-transfect a promiscuous G-protein (G


16 or G

qi5)
to force the Gi receptor to signal through the Gq (Calcium) pathway. For native biology, cAMP is the superior readout.
Assay Plate Map Logic

The following diagram represents the logical flow of the microplate addition sequence to minimize variability.

PlateMap Step1 Step 1: Cells + IBMX Buffer Step2 Step 2: Add NPY (Agonist) Step1->Step2  15 min   Step3 Step 3: Add FSK (Stimulator) Step2->Step3  Immediate   Step4 Step 4: Lysis & Read Step3->Step4  45 min  

Figure 2: Time-resolved addition sequence for Gi-agonist assays.

References

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine. (Discusses Y1/Y2 selectivity profiles). Available at: [Link]

  • Cisbio/Revvity. cAMP Gi Assay Principle and Application Notes. (Standard industry protocol for Gi-coupled GPCRs). Available at: [Link]

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews. (Definitive source on NPY receptor subtypes). Available at: [Link]

Sources

Application

Advanced Application Notes: Utilizing Neuropeptide Y (29-64) in Competitive Radioligand Binding Assays

Molecular Identity and Pharmacological Profile Neuropeptide Y (NPY) is a highly conserved, abundant neuropeptide integral to the mammalian central and peripheral nervous systems. In the context of peptide synthesis and m...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity and Pharmacological Profile

Neuropeptide Y (NPY) is a highly conserved, abundant neuropeptide integral to the mammalian central and peripheral nervous systems. In the context of peptide synthesis and molecular pharmacology, Neuropeptide Y (29-64) refers to the mature, biologically active 36-amino acid peptide. This nomenclature is derived from its position within the 97-amino acid prepro-NPY precursor, where residues 1-28 constitute the signal peptide, and residues 29-64 form the mature, amidated NPY (1-36) sequence 1.

NPY (29-64) is implicated in a wide array of physiological processes, including the regulation of feeding behavior, anxiety, and epilepsy. Furthermore, it has demonstrated significant neuroprotective properties, such as protecting rat cortical neurons against β-Amyloid toxicity in models of Alzheimer's disease 1. The peptide exerts its pleiotropic effects through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.

Mechanistic Grounding: The NPY Receptor Signaling Cascade

Understanding the downstream signaling of NPY receptors is critical for designing functional assays that complement binding data. All cloned NPY receptors (Y1, Y2, Y4, Y5) couple primarily to pertussis toxin-sensitive Gαi/o proteins .

Upon binding of NPY (29-64), the G-protein heterotrimer dissociates. The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the liberated Gβγ dimer modulates ion channel activity—specifically by inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This dual mechanism hyperpolarizes the cell and reduces neuronal excitability.

NPY_Signaling cluster_G_proteins Heterotrimeric G-Protein NPY Neuropeptide Y (29-64) GPCR Y-Receptor (Y1, Y2, Y4, Y5) (Gi/o Coupled) NPY->GPCR Agonist Binding G_alpha Gαi/o Subunit GPCR->G_alpha Activation G_beta_gamma Gβγ Subunit GPCR->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK K+ Channels G_beta_gamma->K_Channel Activates cAMP cAMP Production AC->cAMP Decreases

Fig 1: NPY (29-64) Gi/o-coupled signaling pathway inhibiting adenylyl cyclase and modulating ions.

Experimental Design: Causality in Competitive Binding

Direct saturation binding with unlabeled NPY (29-64) is technically unfeasible without modifying the peptide (which risks altering its pharmacophore). Therefore, a competitive radioligand binding assay is the gold standard for determining the equilibrium dissociation constant (


) of NPY (29-64) or its novel analogs 2.

In this system, a radiolabeled tracer with high specific activity (e.g., [


I]-PYY or[

I]-NPY) is held at a constant concentration near its

, while increasing concentrations of unlabeled NPY (29-64) compete for receptor binding sites.
Quantitative Data: NPY Receptor Affinity Profile

To contextualize assay results, researchers must reference the baseline binding affinities of NPY (29-64) across the Y-receptor family. NPY exhibits subnanomolar to low-nanomolar affinity for the Y1, Y2, and Y5 subtypes, with slightly lower affinity for the Y4 subtype.

Receptor SubtypeTypical NPY (29-64)

(nM)
Primary Endogenous Ligand Preference
Y1 1.0 - 2.0NPY ≥ PYY >> PP
Y2 0.2 - 1.0NPY = PYY >> PP
Y4 10.0 - 20.0PP > NPY = PYY
Y5 1.0 - 5.0NPY ≥ PYY > PP

Table 1: Representative binding affinities (


) of NPY (29-64) at human Y-receptor subtypes.

Detailed Protocol: Competitive Radioligand Binding Assay

Causality of Reagent Preparation

NPY (29-64) is a highly basic peptide (pI ~ 10) containing multiple hydrophobic residues. Consequently, it is notoriously "sticky" and prone to non-specific binding (NSB) to plastic labware and glass fiber filters 3.

  • Low-Binding Tubes: All serial dilutions must be performed in low-protein-binding microcentrifuge tubes.

  • Carrier Protein: The binding buffer must contain 0.2% Bovine Serum Albumin (BSA) to saturate hydrophobic surfaces and prevent peptide depletion.

  • Filter Treatment: Glass fiber (GF/C) filters carry a negative charge that attracts the positively charged[

    
    I]-tracer. Pre-soaking filters in 0.3% Polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing NSB.
    
Step-by-Step Methodology

Step 1: Buffer and Reagent Preparation

  • Binding Buffer: Prepare 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, adjusted to pH 7.4. Chill on ice.

  • Peptide Solubilization: Reconstitute lyophilized NPY (29-64) in sterile water or a weak acid (e.g., 0.1% acetic acid) as per manufacturer guidelines. Immediately aliquot into single-use volumes and store at -80°C to prevent freeze-thaw degradation, which destroys biological activity 4.

  • Filter Preparation: Submerge GF/C filter plates in 0.3% PEI for at least 1 hour at room temperature prior to filtration.

Step 2: Self-Validating Assay Assembly (96-Well Format) Set up the assay in a total volume of 200 µL per well. A self-validating system requires the following controls:

  • Total Binding (TB): 50 µL Buffer + 50 µL Radioligand + 100 µL Membranes. (Validates maximum signal).

  • Non-Specific Binding (NSB): 50 µL Unlabeled NPY (29-64) at 1 µM + 50 µL Radioligand + 100 µL Membranes. (Validates assay noise floor).

  • Competition Wells: 50 µL of Unlabeled NPY (29-64) serial dilutions (ranging from

    
     M to 
    
    
    
    M) + 50 µL Radioligand + 100 µL Membranes.

Step 3: Incubation Incubate the plate for 2 hours at room temperature (22°C) with gentle orbital shaking. Causality: 2 hours is required to ensure the binding reaction reaches true thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff


 calculations.

Step 4: Termination and Washing

  • Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using a cell harvester.

  • Immediately wash the filters 4 times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: The ice-cold temperature slows the dissociation rate (

    
    ) of the bound radioligand during the wash steps, preserving the signal.
    

Step 5: Quantification Dry the filters, add scintillation cocktail (if using a microbeta counter) or place in tubes for a gamma counter. Measure the retained radioactivity (Counts Per Minute, CPM). Calculate specific binding by subtracting the NSB CPM from all other wells.

Assay_Workflow Prep 1. Reagent Prep (Low-binding labware, 0.2% BSA Buffer) Assemble 2. Assay Assembly (Membranes + [125I]-Tracer + NPY Competitor) Prep->Assemble Incubate 3. Incubation (2h @ RT, Equilibrium) Assemble->Incubate Terminate 4. Termination (Rapid Filtration via GF/C + 0.3% PEI) Incubate->Terminate Quantify 5. Quantification (Gamma Counting & IC50 Calculation) Terminate->Quantify

Fig 2: Step-by-step workflow for the NPY (29-64) competitive radioligand binding assay.

Troubleshooting & Assay Optimization

IssuePotential CauseMechanistic Solution
High Non-Specific Binding (>20% of TB) Inadequate filter neutralization or high tracer concentration.Ensure GF/C filters are soaked in 0.3% PEI for a minimum of 1 hour. Verify radioligand concentration does not exceed its

by more than 2-fold.
Poor Replicate Reproducibility Peptide adsorption to pipette tips and tube walls.Pre-wet pipette tips by aspirating and dispensing the solution once before transfer. Strictly use low-binding plastics and 0.2% BSA 3.
Loss of Binding Affinity (Right-shifted IC50) Peptide degradation due to freeze-thaw cycles.Discard the current stock. Reconstitute a fresh vial of NPY (29-64) and immediately create single-use aliquots 4.

References

  • National Institutes of Health (NIH) / PMC. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY. Retrieved from:[Link]

Sources

Application

Technical Application Note: Reconstitution and Handling of NPY (29-64)

Executive Summary & Nomenclature Clarification Critical Note on Nomenclature: In the context of this protocol, NPY (29-64) refers to the mature, biologically active 36-amino acid Neuropeptide Y . Prepro-NPY (1-97): The f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Critical Note on Nomenclature: In the context of this protocol, NPY (29-64) refers to the mature, biologically active 36-amino acid Neuropeptide Y .

  • Prepro-NPY (1-97): The full precursor protein.

  • Signal Peptide (1-28): Cleaved during processing.

  • Mature NPY (29-64): The active 36-mer (often labeled commercially as NPY 1-36).

  • C-Flanking Peptide (67-97): CPON.

This guide details the optimized reconstitution, storage, and handling of this specific 36-amino acid sequence to prevent common experimental failures such as aggregation, oxidation, and surface adsorption.

Physicochemical Profile

Understanding the molecular properties of NPY is a prerequisite for successful handling. NPY is a basic peptide with significant hydrophobic character in its amphipathic alpha-helical region.

Table 1: Molecular Specifications
PropertyValue / DescriptionExperimental Implication
Sequence YPSKPDNPGEDAPAEDM ARYYSALRHYINLITRQRY-NH₂Contains Met17 (Oxidation risk).
Length 36 Amino AcidsForms stable secondary structures (PP-fold).
Molecular Weight ~4272.7 DaVerify via Mass Spec if activity is lost.
Isoelectric Point (pI) ~10.5 (Basic)High Solubility in Acidic Media. Low solubility at pH > 8.0.
Net Charge (pH 7.0) Positive (+3 to +4)Adsorbs avidly to negatively charged glass/plastic surfaces.
Hydrophobicity Amphipathic HelixProne to aggregation at high concentrations (>1 mM).

Reconstitution Protocol

Objective: Solubilize the peptide while minimizing oxidation of Methionine-17 and preventing loss due to adsorption.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Vessel: Siliconized microcentrifuge tubes or "Protein LoBind" tubes (Eppendorf). DO NOT use standard polystyrene or glass.

  • Solvent A (Primary): 0.1% Acetic Acid (v/v) in sterile, endotoxin-free water.

  • Solvent B (Buffer): PBS or Saline (pH 7.4) + 0.1% BSA (Bovine Serum Albumin).

  • Atmosphere: Nitrogen or Argon gas (optional but recommended for long-term stock).

Step-by-Step Methodology
Phase 1: Preparation & Weighing
  • Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature (20-25°C) before opening. This prevents condensation from forming on the hygroscopic powder.

  • Centrifugation: Briefly centrifuge the vial (10,000 x g for 30 sec) to ensure the peptide pellet is at the bottom.

  • Gross vs. Net Weight: Calculate the required solvent volume based on Net Peptide Content , not the gross weight of the powder (which includes counter-ions and water).

    • Formula:Volume (mL) = (Gross Weight mg × % Peptide Content) / Target Conc (mg/mL)

Phase 2: Primary Solubilization (Stock Solution)

Target Concentration: 1.0 mg/mL (approx. 234 µM).

  • Why Acid? NPY is highly basic (pI ~10.5). Reconstituting in neutral water can lead to slow aggregation. 0.1% Acetic acid protonates the basic residues (Arg/Lys), ensuring electrostatic repulsion and rapid solubility.

  • Add 0.1% Acetic Acid directly to the lyophilized pellet.

  • Do NOT Vortex. Vortexing introduces oxygen (oxidizing Met17) and shear stress.

  • Dissolve: Gently swirl or pipette up and down (slowly) to dissolve.

  • Sonication: If visible particles remain, sonicate in a water bath for 15-30 seconds.

Phase 3: Aliquoting & Storage
  • Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in LoBind tubes .

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol.

  • Store: -80°C is preferred. Stable for 6-12 months.

Phase 4: Preparation for Assay (Working Solution)
  • Thaw a stock aliquot on ice.

  • Dilute to working concentration (e.g., 100 nM) using Solvent B (PBS + 0.1% BSA) .

    • Critical: The BSA acts as a "sacrificial protein," coating the plastic walls to prevent NPY adsorption. Without BSA, you may lose up to 90% of NPY at nanomolar concentrations.

Visualization: Workflow & Mechanism

Diagram 1: Reconstitution Logic Flow

This decision tree ensures the correct solvent is selected based on the peptide's immediate application.

ReconstitutionProtocol Start Lyophilized NPY (29-64) Check_Content Check Net Peptide Content (Certificate of Analysis) Start->Check_Content Calc_Vol Calculate Volume for 1 mg/mL Stock Check_Content->Calc_Vol Solvent_Choice Select Solvent Calc_Vol->Solvent_Choice Acetic 0.1% Acetic Acid (Recommended) Solvent_Choice->Acetic Standard Water Sterile Water (Risk of Aggregation) Solvent_Choice->Water If Acid Sensitive Dissolve Gently Swirl / Pipette NO VORTEX Acetic->Dissolve Water->Dissolve Aliquot Aliquot into LoBind Tubes Dissolve->Aliquot Usage Immediate Use? Aliquot->Usage Dilute_BSA Dilute in PBS + 0.1% BSA (Prevents Adsorption) Usage->Dilute_BSA Yes Freeze Flash Freeze Store at -80°C Usage->Freeze No

Caption: Logic flow for NPY reconstitution, emphasizing the critical branching for solvent selection and immediate usage versus storage.

Diagram 2: NPY-Y2 Receptor Signaling Pathway

NPY (29-64) acts primarily via the Y2 receptor. Understanding this pathway is essential for designing downstream functional assays (e.g., cAMP inhibition or Calcium flux).

Y2Signaling NPY NPY (29-64) (Agonist) Y2R Y2 Receptor (GPCR) NPY->Y2R Binds Gi_Complex Gi/o Protein Complex Y2R->Gi_Complex Activates AC Adenylyl Cyclase Gi_Complex->AC Inhibits (G-alpha-i) GIRK GIRK Channels (K+ Efflux) Gi_Complex->GIRK Activates (G-beta-gamma) Ca_Channel Ca2+ Channels (Inhibition) Gi_Complex->Ca_Channel Inhibits cAMP cAMP Levels AC->cAMP Decreases

Caption: Mechanism of Action. NPY (29-64) binds Y2R, triggering Gi/o coupling which inhibits Adenylyl Cyclase (lowering cAMP) and modulates ion channels.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation pH is near pI (10.5) or salt shock.Add 10% Acetic Acid dropwise until clear. Ensure stock is not made directly in high-salt PBS.
Low Bioactivity Oxidation of Met17.Check Mass Spec for +16 Da shift. Use fresh stock; ensure no vortexing was used.
Inconsistent Data Adsorption to plastic.Critical: Switch to LoBind tubes. Ensure 0.1% BSA is in the assay buffer.
Cell Toxicity Residual organic solvent.If DMSO was used (not recommended), keep final concentration <0.1% in culture.

References

  • UniProt Consortium. (2023). Neuropeptide Y (Homo sapiens) - P01303. UniProt.[1] [Link]

  • Kristensen, K., et al. (2015).[2] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3][2][4] PLoS ONE, 10(3), e0122419. [Link]

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology Recommendations for the Nomenclature of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Receptors. Pharmacological Reviews, 50(1), 143-150. [Link]

Sources

Method

Application Note: Neuropeptide Y (29-64) Amide in Rodent Models – Pharmacology, Formulation, and In Vivo Protocols

Executive Summary & Pharmacological Rationale Neuropeptide Y (NPY) is one of the most abundant and widely distributed neuropeptides in the mammalian central and peripheral nervous systems. Synthesized initially as a 97-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Neuropeptide Y (NPY) is one of the most abundant and widely distributed neuropeptides in the mammalian central and peripheral nervous systems. Synthesized initially as a 97-amino acid prepro-peptide, it undergoes enzymatic cleavage to yield the mature, 36-amino acid active form, technically designated as Neuropeptide Y (29-64) .

For in vivo and in vitro applications, it is critical to utilize the amidated form of this peptide. The C-terminal amidation is a strictly required post-translational modification; without it, the peptide cannot properly dock into the binding pockets of its target G-protein-coupled receptors (GPCRs). NPY (29-64) amide acts as an endogenous pan-agonist across five receptor subtypes (Y1, Y2, Y4, Y5, and y6) 1, making it an invaluable tool for studying feeding behavior, anxiety, and neuroprotection in rodent models.

Notably, recent drug development efforts have highlighted its neuroprotective efficacy. In models of Alzheimer's disease (AD), NPY (29-64) amide abolishes the toxic effects of β-amyloid (Aβ25-35) and restores the synthesis and release of Nerve Growth Factor (NGF) 2.

Mechanistic Pathways

NPY (29-64) amide initiates a primarily inhibitory signaling cascade. Upon binding to Y-family receptors, it activates Gi/o proteins. The Gαi subunit directly inhibits adenylate cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity. Concurrently, the Gβγ dimer modulates local ion channels—inhibiting voltage-gated calcium channels to suppress neurotransmitter release, and activating G protein-coupled inwardly rectifying potassium (GIRK) channels to hyperpolarize the neuron 3.

NPY_Signaling NPY NPY (29-64) Amide Receptors Y1, Y2, Y4, Y5 Receptors (GPCRs) NPY->Receptors Gi Gi/o Protein Activation Receptors->Gi AC Adenylate Cyclase Gi->AC Inhibits Ca Voltage-Gated Ca2+ Channels ↓ (Inhibited) Gi->Ca Inhibits (Gβγ) K GIRK K+ Channels ↑ (Activated) Gi->K Activates (Gβγ) cAMP cAMP Levels ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Effects Neuroprotection & Modulation of Excitability PKA->Effects Ca->Effects K->Effects

Caption: NPY (29-64) amide signaling via Gi/o-coupled receptors, modulating cAMP and ion channel activity.

Preparation, Handling, and Formulation

Peptide integrity is the most common point of failure in NPY in vivo studies. NPY (29-64) amide has a molecular weight of ~4272.7 Da and contains multiple hydrophobic residues, making it highly susceptible to surface adsorption and structural degradation via freeze-thaw cycles 4.

Causality of Protocol Choices:

  • Low-Binding Labware: Standard polypropylene tubes carry a static charge and hydrophobic surface that will strip the peptide out of your solution, artificially lowering the administered dose. Low-protein-binding tubes are mandatory.

  • Single-Use Aliquots: Ice crystal formation during repeated freezing denatures the peptide's secondary structure and causes aggregation. A single freeze-thaw cycle is the maximum allowable limit 5.

Reconstitution Protocol
  • Centrifugation: Before opening, briefly centrifuge the lyophilized vial at 10,000 x g for 60 seconds to ensure the powder is localized at the bottom.

  • Solvent Selection: Dissolve the peptide in sterile, nuclease-free water or Artificial Cerebrospinal Fluid (aCSF). If higher concentrations are needed, up to 5% DMSO can be used as a co-solvent before diluting with aCSF/saline 4.

  • Aliquoting: Immediately divide the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.

  • Storage: Store aliquots at -80°C. Use within 6 months.

Quantitative Data & Dosing Guidelines

The following table synthesizes established effective concentrations for NPY (29-64) amide across various experimental modalities:

Application / ModelAdministration RouteRecommended DosageObserved Effect / Validation Metric
In Vitro Neuroprotection Cell Culture Media0.5 - 2.0 μMAbolishes Aβ25-35 toxicity at 24/48h; restores NGF synthesis 2.
Feeding Behavior ICV (Mice/Rats)1.0 - 5.0 μ g/animal Robust hyperphagia; measurable increase in food intake within 1-2 hours.
Anxiety Models Intra-amygdala0.5 - 1.0 μ g/side Anxiolytic effects observable in the Elevated Plus Maze (EPM).
Brain Penetrance Intranasal (Mice)10 - 50 μ g/animal Bypasses BBB via olfactory/trigeminal pathways; central receptor activation 3.

In Vivo Experimental Protocols

Due to its size, NPY (29-64) amide does not readily cross the blood-brain barrier (BBB) when administered systemically (IV or IP). To study central effects, direct CNS delivery is required.

Protocol A: Intracerebroventricular (ICV) Administration

Causality: ICV injection delivers the peptide directly into the cerebrospinal fluid, ensuring widespread distribution to periventricular structures (e.g., the hypothalamus) critical for feeding and stress responses.

  • Preparation: Anesthetize the rodent (e.g., Isoflurane 1.5-2%) and secure it in a stereotaxic frame. Maintain body temperature with a heating pad.

  • Coordinates: Expose the skull and identify Bregma. For mice, standard lateral ventricle coordinates are: AP -0.4 mm, ML +1.0 mm, DV -2.5 mm.

  • Infusion: Drill a burr hole and lower the injection cannula. Infuse 1-5 μg of NPY (29-64) amide (dissolved in 1-2 μL of sterile aCSF) at a controlled rate of 0.5 μL/min using a micro-syringe pump.

  • Diffusion: Leave the cannula in place for 5 minutes post-infusion to prevent backflow up the needle tract.

  • Self-Validating System (Hyperphagia Assay): To confirm successful delivery and peptide bioactivity, place the animal in a cage with pre-weighed food. NPY is a potent orexigenic agent. A robust feeding response (hyperphagia) within 1-2 hours serves as an immediate positive control before proceeding to longer-term neuroprotective or behavioral endpoints.

Protocol B: Intranasal Delivery

Causality: This non-invasive method utilizes the olfactory and trigeminal nerve pathways to bypass the BBB, ideal for chronic dosing studies where repeated ICV injections would cause unacceptable tissue damage 3.

  • Restraint: Gently restrain the conscious or lightly sedated rodent in a supine position, ensuring the head is stabilized.

  • Administration: Using a fine micropipette, administer the highly concentrated peptide solution (e.g., 10-20 μg in 10 μL total volume per nostril).

  • Pacing: Apply 2-3 μL drops at a time, alternating between the left and right nostrils. Allow 1-2 minutes between drops to ensure mucosal absorption and prevent the animal from swallowing the solution (which would result in gastrointestinal degradation of the peptide).

Workflow Prep Peptide Prep (Low-Binding Tubes) Aliquot Single-Use Aliquots (-80°C Storage) Prep->Aliquot Admin In Vivo Delivery Aliquot->Admin ICV ICV Injection (Stereotaxic) Admin->ICV IN Intranasal (Non-Invasive) Admin->IN Validate Validation (Hyperphagia Assay) ICV->Validate IN->Validate Endpoint Endpoint Analysis (Neuroprotection/IHC) Validate->Endpoint

Caption: End-to-end in vivo workflow for NPY (29-64) amide, from preparation to endpoint validation.

References

  • Neuropeptide Y (human,rat,mouse) (Neuropeptide Y (29-64), amide). MedChemExpress.
  • Neuropeptide Y (29-64), amide, human. GlpBio.
  • Application Notes and Protocols: Neuropeptide Y (29-64) for In Vivo Research. Benchchem.
  • Neuropeptide Y(29-64). TargetMol.
  • Technical Support Center: Neuropeptide Y (29-64) Handling and Storage. Benchchem.

Sources

Application

Application Note: Therapeutic Utility of NPY C-Terminal Fragments in Alzheimer's Disease Research

Executive Summary & Mechanistic Rationale While full-length Neuropeptide Y (NPY 1-36) is a potent neuroprotective agent, its therapeutic utility in Alzheimer's Disease (AD) is limited by rapid enzymatic degradation and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

While full-length Neuropeptide Y (NPY 1-36) is a potent neuroprotective agent, its therapeutic utility in Alzheimer's Disease (AD) is limited by rapid enzymatic degradation and poor blood-brain barrier (BBB) permeability. Recent research has shifted focus to NPY C-terminal fragments (CTFs) —specifically NPY 3-36 , NPY 13-36 , and NPY 21-36 .

These fragments are not merely degradation byproducts but biologically active signaling molecules. They exhibit high selectivity for the Y2 receptor (Y2R) over the Y1 receptor. In the context of AD, Y2R activation is critical because it mediates presynaptic inhibition of glutamate release (reducing excitotoxicity) and activates survival pathways (PI3K/Akt and ERK1/2) without the potent vasoconstrictive effects associated with peripheral Y1R activation.

Key Physiological Processing

Endogenous NPY is processed by two primary enzymes relevant to AD pathology:

  • Dipeptidyl peptidase-4 (DPP4): Cleaves N-terminal Tyr-Pro to generate NPY 3-36 (Y2/Y5 agonist).

  • Neprilysin (NEP): A major Aβ-degrading enzyme that also cleaves NPY into smaller CTFs like NPY 21-36 . These fragments have been shown to protect against Aβ-induced toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the enzymatic processing of NPY and the subsequent receptor-mediated neuroprotective signaling.

NPY_Signaling NPY_Full Full-Length NPY (1-36) Fragment_3_36 NPY 3-36 (Y2/Y5 Agonist) NPY_Full->Fragment_3_36 Cleaved by Fragment_CTF NPY CTFs (e.g., 21-36, 31-36) NPY_Full->Fragment_CTF Cleaved by DPP4 DPP4 Enzyme DPP4->Fragment_3_36 NEP Neprilysin (NEP) NEP->Fragment_CTF Y2R Y2 Receptor (Gi/o coupled) Fragment_3_36->Y2R High Affinity Binding Fragment_CTF->Y2R Binding Ca_Channel Inhibit Ca2+ Influx (Voltage-gated) Y2R->Ca_Channel Gβγ signaling Kinases Activate PI3K/Akt & MAPK/ERK Y2R->Kinases Signaling Cascade Glutamate Inhibit Glutamate Release Ca_Channel->Glutamate Outcome1 Reduced Excitotoxicity Glutamate->Outcome1 Outcome2 Inhibition of Apoptosis (Caspase-3 suppression) Kinases->Outcome2

Caption: Enzymatic processing of NPY into bioactive fragments and downstream Y2R-mediated neuroprotection.

Protocol: In Vitro Neuroprotection Assay

Objective: Validate the efficacy of NPY fragments (e.g., NPY 3-36 or NPY 21-36) in preventing Amyloid-Beta (Aβ) induced cytotoxicity in neuronal cells.

Experimental Design Matrix
ParameterSpecificationCausality / Rationale
Cell Model SH-SY5Y (Differentiated)Undifferentiated cells lack mature neuronal receptors. Differentiation with Retinoic Acid (RA) induces a cholinergic phenotype relevant to AD.
Toxic Insult Aβ1-42 oligomers (25 µM)Aβ1-42 is the primary pathogenic species. Oligomers are more neurotoxic than fibrils.
Treatment NPY 3-36 (0.1 µM - 1.0 µM)Fragments typically show efficacy in the nanomolar to low micromolar range.
Pre-incubation 24 HoursAllows activation of survival kinases (Akt/ERK) before the toxic insult occurs.
Step-by-Step Methodology
Phase 1: Preparation of Aβ Oligomers

Note: Aβ peptides self-aggregate. Controlled oligomerization is critical for reproducibility.

  • Dissolve Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to 1 mM.

  • Evaporate HFIP in a fume hood overnight to form a peptide film (removes pre-existing aggregates).

  • Resuspend film in dry DMSO to 5 mM.

  • Dilute to 100 µM in cold F12 media (phenol red-free) and incubate at 4°C for 24 hours to promote oligomer formation.

Phase 2: Cell Culture & Differentiation[1]
  • Seed SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Differentiation: Culture in DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) for 5-7 days. Change media every 2 days.

    • Validation: Check for neurite extension (neurites should be >2x cell body length).

Phase 3: Treatment & Assay
  • Pre-treatment: Aspirate media. Add fresh low-serum media containing NPY 3-36 (0.1, 0.5, 1.0 µM). Include a Vehicle Control (PBS).

  • Incubate for 24 hours .

  • Insult: Add oligomerized Aβ1-42 (Final concentration: 25 µM) directly to the wells containing NPY. Do not wash out NPY.

  • Incubate for 24-48 hours .

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize crystals with DMSO and read absorbance at 570 nm.

Protocol: Intranasal Delivery in Transgenic Mice

Objective: Non-invasive delivery of NPY fragments to the CNS to bypass the Blood-Brain Barrier (BBB).

Formulation Strategy

Peptides are susceptible to nasal mucociliary clearance. A mucoadhesive vehicle is required.

  • Vehicle: 0.5% Chitosan glutamate in 0.9% Saline (pH 5.5).

  • Rationale: Chitosan opens tight junctions transiently and adheres to the nasal mucosa, increasing residence time and brain uptake via the olfactory and trigeminal nerves.

Administration Workflow

IN_Protocol Step1 Acclimatization (3-5 Days) Step2 Restraint (Scruff Grip) Step1->Step2 Step3 Administration (Pipette) Step2->Step3 5 µL drop Step4 Uptake Period (Supine 30s) Step3->Step4 Step5 Repeat (Alt. Nostril) Step4->Step5 Wait 1 min

Caption: Workflow for awake intranasal administration in mice.

Detailed Steps
  • Animal Model: APP/PS1 or 3xTg-AD mice (Age: 6-9 months for early pathology intervention).

  • Dosage: 50 - 100 µg/kg body weight (approx. 2-3 µg per mouse).

  • Procedure:

    • Acclimate mice to handling ("scruffing") for 3 days prior to experiment to reduce stress-induced hyperthermia.

    • Hold mouse in a supine position (belly up), head parallel to the floor.

    • Using a P20 pipette, administer 5 µL of peptide solution into the left nostril.

    • Hold the mouse supine for 30-60 seconds to allow drainage into the nasal cavity (preventing lung aspiration).

    • Repeat for the right nostril. Total volume: 10 µL.

  • Frequency: Daily administration for 21 days.

  • Validation: Perform Morris Water Maze (MWM) on days 17-21 to assess spatial memory recovery.

References

  • Croce, N., et al. (2011). Neuroprotective Effect of Neuropeptide Y against Beta-Amyloid 25-35 Toxicity in SH-SY5Y Neuroblastoma Cells Is Associated with Increased Neurotrophin Production.[2][3] Neurodegenerative Diseases.[1][2][3][4][5][6][7][8] Link

  • Rose, J.B., et al. (2009). Neuropeptide Y fragments derived from neprilysin processing are neuroprotective in a transgenic model of Alzheimer's disease. Journal of Neuroscience.[8] Link

  • Lochhead, J.J., & Thorne, R.G. (2012).[6] Intranasal delivery of biologics to the central nervous system.[4][9][10][11][12][13] Advanced Drug Delivery Reviews.[6] Link

  • Decressac, M., et al. (2011). Neuroprotection by neuropeptide Y in cell culture and in vivo models of Parkinson's disease. Neurobiology of Aging.[2][6] Link

  • Hanson, L.R., & Frey, W.H. (2008). Intranasal delivery of therapeutics to the central nervous system.[4][9][10][11][12][13] Journal of Neuroimmune Pharmacology. Link

Sources

Method

Technical Guide: NPY (29-64) in Neuroprotection Studies

Application Note & Protocol Series | v. 2026.02 Executive Summary & Nomenclature Clarification NPY (29-64) is the technical designation for the mature, biologically active Neuropeptide Y (1-36) based on its specific loca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | v. 2026.02

Executive Summary & Nomenclature Clarification

NPY (29-64) is the technical designation for the mature, biologically active Neuropeptide Y (1-36) based on its specific location within the 97-amino acid Prepro-NPY precursor. While often simply labeled "Neuropeptide Y" in general literature, the "29-64" nomenclature is frequently used in peptide synthesis and cataloging to denote the exact cleavage product from the pre-prohormone.

  • Identity: 36-amino acid peptide (Tyrosine-rich).

  • Sequence Origin: Residues 29 through 64 of the Prepro-NPY protein.[1][2]

  • Receptor Profile: Pan-agonist for Y1, Y2, and Y5 receptors.

  • Primary Application: Neuroprotection against excitotoxicity (glutamate), oxidative stress, and neurodegenerative pathology (Alzheimer’s, Parkinson’s).

This guide details the use of NPY (29-64) as a research tool, focusing on its dual-mechanism neuroprotection: presynaptic inhibition of glutamate release (via Y2) and postsynaptic activation of survival pathways (via Y1/Y5).

Mechanism of Action: The Neuroprotective Axis

To effectively utilize NPY (29-64), researchers must understand that it acts as a "brake" on neuronal excitability and a "accelerator" for cell survival.

The Prepro-NPY Processing Map

Understanding the "29-64" label is critical for verifying peptide identity in mass spectrometry and synthesis.

PreproNPY_Processing Prepro Prepro-NPY (1-97 Amino Acids) Signal Peptide (1-28) Mature NPY (29-64) Processing (65-67) CPON (68-97) Mature NPY (29-64) / NPY (1-36) Active Neuropeptide Pan-Agonist (Y1, Y2, Y5) Prepro:s2->Mature Proteolytic Cleavage

Figure 1: Proteolytic processing of Prepro-NPY. The active neuroprotective agent is the 36-amino acid fragment located at residues 29-64.[3][4]

Signaling Pathways

NPY (29-64) exerts neuroprotection through two distinct arms:

  • Anti-Excitotoxicity (Y2 Receptor - Presynaptic):

    • NPY binds presynaptic Y2 receptors.[1][5][6][7]

    • Activates Gαi/o proteins

      
       Inhibits Voltage-Gated Calcium Channels (N-type/P/Q-type).
      
    • Result: Reduced Ca²⁺ influx

      
       Blockade of Glutamate vesicle release.
      
  • Pro-Survival (Y1/Y5 Receptor - Postsynaptic):

    • Activates PI3K/Akt and MAPK/ERK signaling cascades.

    • Inhibits Caspase-3 activation (Anti-apoptotic).

    • Stabilizes mitochondrial membrane potential (

      
      ).
      
    • Result: Resistance to oxidative stress and Aβ toxicity.[8]

NPY_Signaling NPY NPY (29-64) (Exogenous Treatment) Y2 Y2 Receptor (Presynaptic) NPY->Y2 Y1_Y5 Y1 / Y5 Receptors (Postsynaptic) NPY->Y1_Y5 Gi Gi/o Protein Y2->Gi Activates PI3K PI3K / Akt Y1_Y5->PI3K MAPK MAPK / ERK Y1_Y5->MAPK CaV VGCC (Ca2+ Channels) Gi->CaV Inhibits Glu Glutamate Release CaV->Glu Decreased Influx Excitotox Excitotoxicity & Ca2+ Overload Glu->Excitotox Prevents Survival Neuronal Survival (Neuroprotection) Excitotox->Survival Reduced Damage Bcl2 Bcl-2 (Upregulation) PI3K->Bcl2 Promotes MAPK->Bcl2 Caspase Caspase-3 (Cleavage) Bcl2->Caspase Inhibits Caspase->Survival Prevents Death

Figure 2: Dual-mechanism signaling of NPY (29-64).[9][10] The peptide acts presynaptically to stop toxic glutamate release and postsynaptically to boost survival signals.

Protocol A: Preparation and Handling

Critical Note: NPY (29-64) is susceptible to oxidation (Methionine residues) and adsorption to plastic/glass surfaces. Improper handling is the #1 cause of experimental failure.

Materials
  • Peptide: NPY (29-64) Lyophilized Powder (Purity >95%).

  • Solvent: Sterile Endotoxin-free Water or 0.9% Saline.

  • Carrier: 0.1% BSA (Bovine Serum Albumin) – Essential to prevent plastic adsorption.

  • Vessels: LoBind® Protein microcentrifuge tubes (Eppendorf or equivalent).

Reconstitution Workflow
  • Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Dissolution:

    • Add sterile water to achieve a stock concentration of 1 mM .

    • Do not vortex vigorously. Use gentle inversion or pipette mixing to avoid shearing.

  • Aliquoting:

    • Divide immediately into single-use aliquots (e.g., 10 µL or 50 µL).

    • Storage: -80°C (Stable for 6-12 months).

    • Avoid Freeze-Thaw: Discard any aliquot after thawing; never re-freeze.

Protocol B: In Vitro Neuroprotection Assay (Primary Cortical Neurons)

This protocol validates the efficacy of NPY (29-64) against Glutamate-induced excitotoxicity or Aβ toxicity.

Experimental Design Table
GroupTreatment 1 (Pre-treatment)Treatment 2 (Insult)Expected Outcome
Control Vehicle (Media)Vehicle100% Viability
Toxin Only VehicleGlutamate (100 µM) or Aβ (20 µM)~40-50% Cell Death
NPY Low NPY (29-64) [100 nM]Glutamate / AβPartial Protection
NPY High NPY (29-64) [1.0 µM]Glutamate / AβSignificant Protection (>80% Viability)
Antagonist NPY + BIBP3226 (Y1 blocker)Glutamate / AβReduced Protection (Mechanistic Check)
Step-by-Step Methodology
  • Culture Preparation:

    • Use DIV14 (Day In Vitro 14) Primary Rat Cortical Neurons or differentiated SH-SY5Y cells.

    • Media: Neurobasal + B27 supplement (serum-free is preferred to avoid protease degradation of NPY).

  • Pre-Treatment (The "Protective Window"):

    • Dilute NPY (29-64) stock to 0.1 µM - 1.0 µM in fresh media.

    • Apply to cells 2 to 24 hours prior to toxin exposure.

    • Note: Short pre-incubation (30 min) targets Y2-mediated excitotoxicity blockade. Long pre-incubation (24h) targets Y1/Y5-mediated gene expression (BDNF/NGF).

  • Insult Application:

    • Excitotoxicity: Add Glutamate (100 µM) + Glycine (10 µM) for 15 minutes, then wash and replace with NPY-containing media.

    • Alzheimer's Model: Add Oligomeric Aβ(1-42) or Aβ(25-35) (10-20 µM) directly to the media containing NPY. Incubate for 24-48 hours.

  • Readouts:

    • MTT/MTS Assay: Mitochondrial metabolic activity (Viability).

    • LDH Release: Membrane integrity (Necrosis).

    • Western Blot: Probe for p-Akt (Ser473) and p-ERK1/2 to confirm survival signaling activation.

Protocol C: In Vivo Administration (Intranasal)

Direct injection (ICV) is invasive. Intranasal delivery is a validated non-invasive route for NPY (29-64) to bypass the Blood-Brain Barrier (BBB).

Formulation
  • Vehicle: 0.9% Saline or Chitosan-based nanoparticles (for enhanced mucoadhesion).

  • Concentration: 100 µg – 500 µg per animal (Rat) / 20-50 µg (Mouse).

Procedure
  • Anesthesia: Light isoflurane anesthesia.

  • Positioning: Place animal supine with head elevated (prevent drainage into esophagus).

  • Administration:

    • Pipette 5-10 µL drops alternately into each nostril.

    • Allow 1-2 minutes between drops for absorption.

    • Total volume: Max 20 µL (Mouse) / 50 µL (Rat).

  • Timeline:

    • Administer daily for 7-14 days in chronic models (e.g., transgenic AD mice).

    • Administer 1 hour post-injury in acute models (e.g., Stroke/MCAO).

Troubleshooting & Optimization

IssueProbable CauseSolution
No Effect Observed Peptide degradationEnsure aliquots are single-use. Add Protease Inhibitor Cocktail to media if serum is present.
High Variability Adsorption to plasticUse LoBind tubes and add 0.1% BSA to all dilution buffers.
Precipitation High Concentration / SaltDo not exceed 1 mM in stock. Dissolve in water first, then add buffer/saline.
Toxicity in Controls Endotoxin contaminationUse Endotoxin-free water and high-purity (>95%) synthetic peptide.

References

  • BenchChem. (2025).[1][2][6][11] Application Notes and Protocols: Neuropeptide Y (29-64) for In Vivo Research.[1] Retrieved from

  • National Institutes of Health (NIH). (2024). The Role of Neuropeptide Y in the Pathogenesis of Alzheimer's Disease: Diagnostic Significance and Neuroprotective Functions. PMC. Retrieved from

  • UniProt Consortium. (2024). Neuropeptide Y - Precursor and Mature Peptide Sequence Data. Retrieved from

  • TargetMol. (2024). Neuropeptide Y (29-64) Product Information and Handling.[1][2][6][10][11][12] Retrieved from

  • MedChemExpress. (2024). Neuropeptide Y (29-64) Peptide Properties and Solubility Guide.[11] Retrieved from

  • Silva, A.P., et al. (2005). Neuropeptide Y and its receptors as potential therapeutic drug targets.[8] Clin Chim Acta. [Contextual Citation for Y2 mechanism]

Sources

Technical Notes & Optimization

Troubleshooting

Neuropeptide Y (29-64) Amide: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Neuropeptide Y (29-64) amide . This guide is engineered for researchers and drug development professionals experiencing solubility, reconstitution, or aggregation issues with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Neuropeptide Y (29-64) amide . This guide is engineered for researchers and drug development professionals experiencing solubility, reconstitution, or aggregation issues with this specific peptide fragment.

Nomenclature & Mechanistic Baseline

Before troubleshooting, it is critical to establish the biochemical identity of your compound. Neuropeptide Y (29-64) amide corresponds exactly to the mature 36-amino acid Neuropeptide Y (NPY 1-36) peptide, which is cleaved from the 97-amino acid prepro-NPY precursor[1]. The C-terminal tyrosine amidation is a mandatory post-translational modification required for the peptide to bind and activate the NPY receptor family (Y1, Y2, Y4, Y5)[2]. Because of its specific sequence (containing multiple hydrophobic domains) and its tendency to form secondary


-helical structures at high concentrations, NPY (29-64) amide requires strict solvent management to prevent irreversible aggregation.

Part 1: Diagnostic FAQ – Identifying Your Solubility Issue

Q1: My NPY (29-64) amide precipitated immediately when I added PBS to the lyophilized powder. Why? A: While NPY is technically soluble in aqueous buffers up to ~10 mg/mL[3], direct addition of salt-heavy buffers (like PBS or ACSF) to the dry powder induces localized "salting out."

  • Causality: The peptide contains hydrophobic residues that are forced to cluster rapidly in environments with high ionic strength before a proper hydration shell can form.

  • Solution: Always dissolve the peptide in sterile, endotoxin-free

    
     first to create a primary aqueous stock, then dilute into your assay buffer immediately prior to the experiment[3].
    

Q2: I dissolved the peptide in DMSO for an in vivo stock, but it became cloudy over time. Is the peptide degrading? A: It is likely not degrading, but rather crashing out of solution due to solvent contamination.

  • Causality: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. When water enters a highly concentrated DMSO peptide stock, it alters the dielectric constant of the solvent, causing the hydrophobic peptide to precipitate[1].

  • Solution: Use strictly anhydrous, newly opened DMSO. Store the primary stock at -80°C in tightly sealed, single-use aliquots[1].

Q3: My in vitro assay results are inconsistent, and the biological response is lower than expected despite correct calculations. A: You are likely losing peptide to your plasticware.

  • Causality: At low working concentrations (< 1 µM), the hydrophobic regions of NPY (29-64) amide will irreversibly adsorb to standard polypropylene microcentrifuge tubes and polystyrene culture dishes.

  • Solution: Use low-protein-binding (siliconized) tubes for all dilutions and include a carrier protein (e.g., 0.1% BSA) in your final assay buffer to saturate non-specific binding sites.

Part 2: Self-Validating Reconstitution Protocols

To ensure experimental reproducibility, follow these step-by-step methodologies. Each protocol includes built-in validation checkpoints so you can verify the integrity of your solution before proceeding.

Protocol A: Aqueous Stock Preparation (For In Vitro Assays < 1 mg/mL)
  • Equilibration: Allow the lyophilized NPY (29-64) amide vial to reach room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient condensation from introducing moisture, which can cause premature hydrolysis or localized aggregation[1].

  • Centrifugation: Briefly centrifuge the vial at 10,000 x g for 1 minute.

    • Causality: Ensures all lyophilized powder is collected at the bottom, preventing aerosolization or loss of material upon opening.

  • Primary Dissolution: Add sterile

    
     directly to the powder to achieve a 1 mg/mL concentration. Do not  use PBS.
    
    • Causality: Pure water allows the peptide to form a stable hydration shell without ionic interference[3].

  • Homogenization: Gently pipette up and down. Do not vortex vigorously.

    • Causality: Vigorous vortexing introduces shear stress and foaming, leading to peptide denaturation at the air-liquid interface.

  • Validation Checkpoint: Hold the tube to the light. The solution must be 100% clear. If micro-particulates are visible, sonicate in a water bath at room temperature for 3-5 minutes.

  • Storage: Aliquot into low-protein-binding tubes and store at -80°C for up to 6 months[1].

Protocol B: Organic Co-Solvent Formulation (For In Vivo Dosing > 1 mg/mL)

For animal models, aqueous solubility is often insufficient for the required dosage volume, necessitating a validated co-solvent vehicle[1].

  • Primary Stock (10% of final volume): Dissolve the peptide in 100% anhydrous, newly opened DMSO to a concentration 10x your final target.

    • Validation Checkpoint: The DMSO solution must be completely transparent. If cloudy, the DMSO has absorbed water and must be discarded.

  • Co-Solvent Addition (40% of final volume): Add PEG300 and pipette to mix thoroughly.

  • Surfactant Addition (5% of final volume): Add Tween-80 and mix.

    • Causality: Tween-80 reduces surface tension and prevents micelle collapse when the aqueous phase is introduced in the next step.

  • Aqueous Phase (45% of final volume): Slowly add Saline (0.9% NaCl) dropwise while gently swirling the tube.

    • Causality: Dropwise addition prevents localized solvent shock to the peptide's solvation shell, maintaining a clear, injectable solution[1].

Reconstitution_Logic Start Determine Target Concentration Low < 1 mg/mL (In Vitro Assays) Start->Low High > 1 mg/mL (In Vivo / Stock) Start->High Water Dissolve in Sterile ddH2O Low->Water Step 1 DMSO Dissolve in 100% Anhydrous DMSO High->DMSO Step 1 (Primary Stock) Buffer Dilute in Assay Buffer (Add 0.1% BSA) Water->Buffer Step 2 (Pre-assay) Formulation Sequential Addition: PEG300 -> Tween-80 -> Saline DMSO->Formulation Step 2 (In Vivo Vehicle)

Figure 1: Decision matrix and workflow for NPY (29-64) amide reconstitution.

Part 3: Quantitative Solubility Data

The following table summarizes the maximum observed solubility limits for NPY (29-64) amide across various solvent systems to aid in experimental planning.

Solvent SystemMaximum Observed SolubilityVisual StateTechnical Notes


46.67 mg/mL
ClearIdeal for primary stock; requires dilution for physiological pH 1
PBS (pH 7.2) ~ 10.00 mg/mLClearDirect dissolution not recommended; dilute from aqueous stock 3
100% DMSO

16.67 mg/mL
ClearMust use strictly anhydrous/newly opened DMSO; sonication may be required 1
Ethanol / DMF ~ 30.00 mg/mLClearPurge with inert gas recommended to prevent oxidation 3
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

1.67 mg/mL
ClearStandard in vivo formulation; add solvents sequentially as outlined in Protocol B 1

Part 4: Mechanistic Visualization – NPY Receptor Signaling Pathway

Understanding the downstream signaling of NPY (29-64) amide is crucial for designing proper functional readouts. The peptide binds to Class I rhodopsin-like GPCRs (Y1, Y2, Y4, Y5) 2. These receptors couple primarily to pertussis toxin (PTx)-sensitive


 proteins [[4]]().

Upon activation, the




-subunit directly inhibits adenylyl cyclase (AC), causing a rapid drop in intracellular cAMP and a subsequent reduction in Protein Kinase A (PKA) activity 5. Concurrently, the

-subunits can activate Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathways, which modulate intracellular calcium and drive hypertrophic or survival responses 46.

NPY_Signaling NPY Neuropeptide Y (29-64) Amide Receptors NPY Receptors (Y1, Y2, Y4, Y5) NPY->Receptors Binds Gio Gi/o Protein (PTx-sensitive) Receptors->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits (-) PLC Phospholipase C (PLC) Gio->PLC Activates (+) MAPK MAPK / ERK Pathway Gio->MAPK Activates (+) cAMP cAMP Levels ↓ AC->cAMP Decreases Ca2 Intracellular Ca2+ ↑ PLC->Ca2 IP3/DAG release PKA PKA Activity ↓ cAMP->PKA Reduces

Figure 2: Neuropeptide Y (29-64) Amide GPCR signaling cascade via Gi/o proteins.

References

  • Title: Intracellular signaling leads to the hypertrophic effect of neuropeptide Y Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]

  • Title: The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor Source: MDPI URL: [Link]

  • Title: HIF-dependent Neuropeptide Y Receptor Y1 and Y5 expression sensitizes hypoxic cells to NPY stimulation Source: bioRxiv URL: [Link]

  • Title: Neuropeptide Y modulates ATP-induced increases in internal calcium via the adenylate cyclase/protein kinase A system in a human neuroblastoma cell line Source: NIH / PMC URL: [Link]

Sources

Optimization

Technical Guide: Preventing NPY (29-64) Precipitation &amp; Adsorption

Bio-Support Hub | Advanced Peptide Handling Topic: Solubilizing and Handling Neuropeptide Y (Prepro-NPY 29-64 / Mature NPY 1-36) Document ID: NPY-SOL-01 Last Updated: February 27, 2026 Executive Summary & Nomenclature Cl...

Author: BenchChem Technical Support Team. Date: March 2026

Bio-Support Hub | Advanced Peptide Handling

Topic: Solubilizing and Handling Neuropeptide Y (Prepro-NPY 29-64 / Mature NPY 1-36) Document ID: NPY-SOL-01 Last Updated: February 27, 2026

Executive Summary & Nomenclature Clarification

Crucial Note on Nomenclature: In many catalog systems, this peptide is indexed based on the prepro-hormone sequence.

  • NPY (29-64) refers to the Mature Neuropeptide Y (residues 1-36) .

  • It is NOT a fragment of the mature peptide; it is the full biological agonist.

  • Sequence: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2

The Challenge: NPY is an amphipathic, basic peptide (pI


 10.5) with a high propensity for amyloid-like fibril formation  (beta-sheet stacking) and surface adsorption . Users frequently report "precipitation," which is often actually the result of the peptide adhering to the tube walls or forming invisible oligomers that reduce bioactivity.

The Physics of Failure: Why NPY Precipitates

To prevent precipitation, you must understand the two forces fighting against you: Isoelectric Aggregation and Hydrophobic Collapse .

Mechanism 1: The pH Trap

NPY has a theoretical isoelectric point (pI) of ~10.5.

  • At pH 7.4 (PBS): The peptide carries a net positive charge, which usually aids solubility. However, the presence of phosphate ions and high salt (150mM NaCl) shields these charges, allowing hydrophobic domains to stick together.

  • At pH 5.5 (Secretory Granule conditions): NPY is evolutionarily designed to stack into dense, stable fibrils for storage. Avoid buffers in the pH 5.0–6.0 range.

  • At pH < 4.0 (Acetic Acid): The peptide is highly protonated (strongly positive). Repulsive forces prevent aggregation. This is your safe zone for stock solutions.

Mechanism 2: The "Silent" Loss (Adsorption)

NPY is "sticky." In a standard polypropylene tube or glass vial, up to 60-90% of the peptide can be lost to the container walls within hours if the concentration is low (<10 µM), appearing as a "loss of potency" rather than visible precipitation.

Troubleshooting Decision Tree

Use this flowchart to determine the correct reconstitution strategy based on your downstream application.

NPY_Solubility Start Start: Lyophilized NPY (29-64) Q1 Is this for Cell Culture / In Vivo? Start->Q1 MethodA METHOD A: The Acid-Stock Strategy (Recommended) Q1->MethodA Yes (Standard) MethodB METHOD B: Organic Co-Solvent (For high conc >2mg/mL) Q1->MethodB No (High Conc. req) Q2 Is this for Analytical (HPLC/MS)? StepA1 1. Dissolve in 0.1% Acetic Acid (creates 1mg/mL Stock) MethodA->StepA1 StepB1 1. Dissolve in 10% DMSO or Acetonitrile MethodB->StepB1 StepA2 2. Aliquot & Freeze (-80°C) StepA1->StepA2 Warn CRITICAL: Use Protein LoBind Tubes Avoid Glass! StepA1->Warn StepA3 3. Dilute into Assay Buffer (Immediate use only) StepA2->StepA3 StepB2 2. Dilute slowly into buffer StepB1->StepB2 StepB1->Warn

Figure 1: Decision matrix for NPY reconstitution. The Acid-Stock strategy is the gold standard for preserving monomeric state.

Step-by-Step Protocols

Protocol A: The "Acid-First" Standard (Best for Bioassays)

Use this for: Cell signaling, receptor binding, animal injections.

Materials:

  • Sterile 0.1% Acetic Acid (in ddH2O).

  • Protein LoBind tubes (Eppendorf or equivalent). Do not use standard tubes.

  • PBS or HBSS (for final dilution).

Procedure:

  • Centrifuge: Spin the lyophilized vial at 10,000 x g for 2 mins to settle the powder.

  • Acidic Reconstitution: Add sterile 0.1% Acetic Acid to the vial to achieve a concentration of 1 mg/mL (approx. 230 µM).

    • Why? The low pH (approx 3.0) maximizes positive charge repulsion, preventing beta-sheet formation.

  • Vortex: Vortex gently for 30 seconds. The solution should be crystal clear.

  • Aliquot: Immediately divide into single-use aliquots in LoBind tubes.

  • Storage: Store at -80°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:100 or 1:1000 into your neutral assay buffer (PBS/HBSS).

    • Note: The small amount of acetic acid will be buffered out by the PBS.

Protocol B: The "Rescue" Method (For Stubborn Precipitates)

Use this if: Protocol A resulted in cloudiness or if the peptide was accidentally reconstituted in PBS first.

  • Sonication: Sonicate the cloudy solution in a water bath for 5 minutes.

  • pH Adjustment: Add 10% Acetic Acid dropwise until the solution clears.

  • Filtration (Caution): If particles persist, spin down at 15,000 x g. Do not filter through a 0.22µm membrane unless absolutely necessary, as the membrane will bind significant amounts of peptide.

Quantitative Data: Solubility & Adsorption

Table 1: Stability of NPY in Various Solvents

Solvent ConditionSolubility StatusStability (24 hrs)Risk Factor
0.1% Acetic Acid Excellent High (Monomeric)Low
PBS (pH 7.4) Poor to ModerateLow (Aggregates)High (Fibril formation)
DMSO (100%) GoodModerateSolvent toxicity in bioassay
Water (Unbuffered) ModerateVariablepH can drift to pI

Table 2: Material Adsorption Rates (100nM NPY)

Container MaterialPeptide Recovery (1 hr)Recommendation
Borosilicate Glass< 15%FORBIDDEN
Standard Polypropylene~ 40%Avoid
Protein LoBind / Siliconized > 90% REQUIRED

Frequently Asked Questions (FAQ)

Q: I reconstituted NPY in PBS and it looks clear, but my cells aren't responding. Why? A: You likely have "invisible aggregation." NPY can form soluble oligomers (dimers/tetramers) in PBS that are too small to scatter light (cloudiness) but are biologically inactive or cannot bind the Y-receptor effectively. Always start with an acidic stock.

Q: Can I use BSA to prevent adsorption? A: Yes. If your assay permits, adding 0.1% BSA (Bovine Serum Albumin) to your working buffer is the most effective way to block nonspecific binding sites on plasticware. Add BSA before adding the NPY.

Q: What is the shelf life of the reconstituted peptide? A:

  • At -80°C (in 0.1% acetic acid): 6 months.

  • At 4°C (in 0.1% acetic acid): 1 week.

  • At 4°C (in neutral PBS): < 24 hours. (Discard unused portions).

Q: Why does the label say "NPY 29-64" if it's the full peptide? A: This is historical nomenclature based on the Prepro-NPY gene sequence. The signal peptide is residues 1-28. The active NPY hormone is residues 29-64.[1][2] The C-terminal flanking peptide (CPON) is 67-97. You are working with the active hormone.

References

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link

  • MedChemExpress. (2024). Neuropeptide Y (29-64) Product Datasheet.[1]Link

  • Aitken, A., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3][4][5] PLOS ONE.[3] Link

  • Lozano, C., et al. (2025). Intrinsic mechanisms of the neuropeptide Y hormone aggregation process into functional amyloids. Proceedings.Science. Link

Sources

Troubleshooting

Technical Support Center: NPY (29-64) Receptor Binding Optimization

Ticket ID: NPY-Y2-OPT-001 Assigned Specialist: Senior Application Scientist, Receptor Biology Unit Executive Summary & Diagnostic Logic Subject: Low Signal-to-Noise (S/N) Ratio in NPY (29-64) Binding Assays. Technical Co...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NPY-Y2-OPT-001
Assigned Specialist: Senior Application Scientist, Receptor Biology Unit

Executive Summary & Diagnostic Logic

Subject: Low Signal-to-Noise (S/N) Ratio in NPY (29-64) Binding Assays.

Technical Context: Neuropeptide Y fragment 29-64 (NPY 29-64) is a specific agonist for the Y2 receptor (and to a lesser extent, Y5).[1] Unlike full-length NPY, it lacks the N-terminal tyrosine residues required for Y1 activation. Consequently, this assay is often used to isolate Y2 signaling.

The Problem: Low S/N ratios in radioligand binding assays (e.g., using [¹²⁵I]-NPY(29-64)) typically stem from two distinct thermodynamic failures:

  • High Non-Specific Binding (NSB): The "Noise." The hydrophobic peptide sticks to filters, tubes, or cell debris rather than the receptor.

  • Low Specific Binding (SB): The "Signal." The ligand is degraded, the receptor is inactive, or equilibrium was not reached.

Diagnostic Workflow

Before altering reagents, use this logic flow to identify your bottleneck.

TroubleshootingLogic Start START: Low S/N Ratio CheckNSB Step 1: Analyze Non-Specific Binding (NSB) (Is NSB > 40% of Total Binding?) Start->CheckNSB CheckTotal Step 2: Analyze Total Binding (TB) (Is TB < 500 CPM or very low?) CheckNSB->CheckTotal NO FilterIssue High NSB Detected: Filter/Plastic Adsorption CheckNSB->FilterIssue YES LigandIssue Low Signal Detected: Ligand Degradation or Low Receptor Density (Bmax) CheckTotal->LigandIssue YES (Low TB) WashIssue Wash Efficiency Issue: Buffer Temp or Volume CheckTotal->WashIssue NO (TB is fine, but S/N still low) Sol1 Sol1 FilterIssue->Sol1 See Module A Sol2 Sol2 LigandIssue->Sol2 See Module B

Figure 1: Diagnostic logic tree for isolating the root cause of low signal-to-noise ratios in GPCR binding assays.

Module A: Reducing the "Noise" (High NSB)

Root Cause: NPY (29-64) is a hydrophobic peptide. It adheres avidly to glass fiber filters (GF/C or GF/B) and plasticware, creating a high background that masks the specific receptor signal.

The Solution: The "Coating & Blocking" Strategy

You must block non-receptor sites on the filter and in the reaction vessel.

VariableStandard Condition (Prone to Failure)Optimized Technical Standard Why? (Mechanism)
Filter Pre-treatment Water or Buffer soak0.3% - 0.5% Polyethyleneimine (PEI) PEI is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the positively charged peptide from sticking.
Soak Time 10 minutes> 2 Hours (up to 4°C overnight) Brief soaking is insufficient to coat the inner matrix of GF/C filters.
Reaction Buffer PBS or Tris onlyAdd 0.1% - 0.5% BSA (Protease Free) Bovine Serum Albumin acts as a "sacrificial" protein to coat plastic walls, preventing ligand loss to the tube.
Wash Buffer Room Temp PBSIce-Cold (<4°C) Buffer Cold temperature reduces the dissociation rate (

) of the bound ligand during the wash steps.

Critical Protocol Adjustment: If using a cell harvester, ensure the PEI-soaked filters are washed once with wash buffer before filtering your samples. This removes excess free PEI that might interfere with the assay.

Module B: Boosting the "Signal" (Low Specific Binding)

Root Cause: Even with low noise, you may have no signal. This is usually due to ligand degradation (proteolysis) or receptor inactivity.

Ligand Integrity (The "Bacitracin Factor")

NPY fragments are extremely susceptible to peptidases.

  • The Fix: Your assay buffer MUST contain a protease inhibitor cocktail.

  • Standard Cocktail:

    • Bacitracin: 0.5 mg/mL (Targets bacterial-like proteases).

    • PMSF: 1 mM (Serine protease inhibitor).

    • Aprotinin: 5 µg/mL.

  • Warning: Bacitracin is unstable in solution. Prepare fresh or freeze aliquots; do not store at 4°C for weeks.

Receptor Density ( )
  • The Fix: Ensure you are using a validated cell line (e.g., CHO-K1 or HEK293 transfected with human Y2).

  • Check: If using membrane preps, avoid repeated freeze-thaw cycles. Y2 receptors are G-protein coupled; GTP analogs can destabilize high-affinity binding. Ensure your assay buffer is GTP-free unless you are specifically measuring G-protein coupling.

Optimized Experimental Protocol

This protocol is designed for [¹²⁵I]-NPY(29-64) saturation or competition binding on membrane preparations.

Reagents
  • Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1 mM MgCl₂, 0.5% BSA (fraction V), 0.5 mg/mL Bacitracin.

  • Wash Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1 mM MgCl₂, 150 mM NaCl (Keep on Ice).

  • Filters: Whatman GF/C or GF/B, presoaked in 0.3% PEI for 2 hours.

Step-by-Step Workflow
  • Preparation:

    • Thaw membrane prep on ice. Homogenize gently (do not vortex vigorously).

    • Dilute membranes to optimal protein concentration (determined by linearity curve, typically 5-20 µ g/well ).

  • Incubation Setup (Total Volume 250 µL):

    • Non-Specific Binding (NSB) Wells: Add 25 µL of 1 µM unlabeled NPY (or Y2 antagonist BIIE0246).

    • Total Binding (TB) Wells: Add 25 µL of Assay Buffer.

    • Ligand: Add 25 µL of [¹²⁵I]-NPY(29-64) (Final concentration typically 0.05 - 0.5 nM).

    • Receptor: Initiate reaction by adding 200 µL of membrane suspension.

  • Equilibrium:

    • Incubate for 60-90 minutes at Room Temperature (25°C) .

    • Note: 4°C incubation is possible to reduce degradation but requires much longer times (3-4 hours) to reach equilibrium.

  • Termination (Filtration):

    • Place PEI-soaked filters on the vacuum manifold.

    • Pre-wet filters with 1 mL ice-cold Wash Buffer.

    • Apply vacuum and filter the reaction mix rapidly.

    • Wash: Immediately wash wells/filters 3 times with 3-5 mL of Ice-Cold Wash Buffer.

  • Detection:

    • Dry filters (optional, depending on scintillant).

    • Add liquid scintillant and count for 1 minute.

Visualization: The Binding Pathway

Understanding the molecular events helps troubleshoot where the signal is lost.

BindingPathway cluster_0 Filtration Step Ligand Ligand [125I]-NPY(29-64) Complex Ligand-Receptor Complex Ligand->Complex Kon (Association) NSB Non-Specific Binding Ligand->NSB Hydrophobic Adsorption Degradation Degraded Ligand Ligand->Degradation Proteases (No Bacitracin) Receptor Receptor (Y2 Subtype) Receptor->Complex Complex->Ligand Koff (Dissociation) Signal SIGNAL (Specific Binding) Complex->Signal Retained on Filter Noise NOISE (Background) NSB->Noise Stuck to Filter

Figure 2: Molecular pathway of the binding assay. High S/N requires maximizing the "Complex" path while minimizing "NSB" and "Degradation."

Frequently Asked Questions (FAQ)

Q: My Total Binding counts are high, but my Specific Binding is near zero. Why? A: This is "High Noise." Your ligand is sticking to the filter more than the receptor.

  • Action: Increase PEI concentration to 0.5%. Ensure you are using GF/C filters (glass fiber), not cellulose. Add 0.1% BSA to the wash buffer.

Q: Can I use plastic tubes instead of plates? A: Yes, but NPY sticks to standard polypropylene. Use siliconized tubes (low-bind) or pre-coat standard tubes with 1% BSA for 1 hour before use.

Q: What is the expected Kd for NPY(29-64) at the Y2 receptor? A: The


 should be in the low nanomolar range (typically 0.5 nM to 2.0 nM). If your calculated 

is >10 nM, you likely have ligand degradation or are measuring low-affinity non-specific sites.

Q: Why is my filter clogging? A: High protein content or aggregated membranes.

  • Action: Use less protein (try 5-10 µ g/well ). Ensure the vacuum pressure is adequate. Do not let the filters dry out between washes.

References

  • IUPHAR/BPS Guide to Pharmacology. Neuropeptide Y Receptor Physiology and Agonists. [Link]

  • Dumont, Y., et al. (2000). Characterization of Neuropeptide Y Binding Sites in Rat Brain Membrane Preparations Using [125I][Leu31, Pro34]PYY and [125I]PYY3-36. (Demonstrates protocol standards for Y2/Y5 fragments). [Link]

Sources

Optimization

SECTION 1: The Mechanistic Basis of TFA Interference

Welcome to the Technical Support & Troubleshooting Center for Peptide Applications . As a Senior Application Scientist, I frequently encounter researchers whose highly pure synthetic peptides fail unexpectedly in cellula...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Peptide Applications . As a Senior Application Scientist, I frequently encounter researchers whose highly pure synthetic peptides fail unexpectedly in cellular or biochemical assays. More often than not, the culprit is not the peptide sequence itself, but the invisible presence of Trifluoroacetic Acid (TFA) counter-ions.

Below is our comprehensive, causality-driven guide to identifying, understanding, and eliminating TFA interference in your experimental workflows.

Q: Why does my synthetic peptide contain TFA, and why is it a problem? A: During Solid-Phase Peptide Synthesis (SPPS), TFA is universally used to cleave the synthesized peptide from the resin and remove side-chain protecting groups[1]. Furthermore, it acts as an essential ion-pairing agent during reversed-phase HPLC purification to improve peak resolution[2]. Because TFA binds tightly to the basic amino acid residues (Arginine, Lysine, Histidine) and the free N-terminus, lyophilization of the HPLC fractions results in a stable peptide-TFA salt [3].

While beneficial for synthesis, TFA is highly problematic in biological assays due to three causal mechanisms:

  • Microenvironmental pH Shifts: TFA is a strong acid (pKa ~0.23)[2]. When highly concentrated peptide stocks are introduced to cells, localized pH drops can occur at the cell membrane before bulk media buffers can compensate, triggering cellular stress.

  • Direct Cytotoxicity: TFA anions act as chaotropic agents that disrupt lipid bilayers. Studies have shown that TFA concentrations as low as 10 nM (

    
     to 
    
    
    
    M) can significantly inhibit cell proliferation and thymidine incorporation in cell lines such as osteoblasts and chondrocytes[4].
  • Target Competition: TFA can structurally mimic phosphate groups, competing for binding sites in kinases, phosphatases, and ATP-dependent enzymes, leading to false-negative kinetic data[2].

TFA_Mechanism TFA_Salt Peptide-TFA Salt (from SPPS/HPLC) pH_Drop Microenvironmental pH Drop (pKa 0.23) TFA_Salt->pH_Drop Dissociation in media Conformation Cationic Residue Binding (Arg, Lys, His) TFA_Salt->Conformation Electrostatic pairing Competition Phosphate Pocket Competition TFA_Salt->Competition Structural mimicry Toxicity Cytotoxicity & Apoptosis pH_Drop->Toxicity Receptor Altered Receptor Binding Conformation->Receptor Enzyme Kinase/ATPase Inhibition Competition->Enzyme

Caption: Mechanistic pathways of TFA counter-ion interference in cellular and biochemical assays.

SECTION 2: Troubleshooting Guide - Identifying TFA Interference

Q: How do I definitively know if TFA is causing my assay to fail, rather than the peptide itself? A: TFA interference typically manifests as non-specific toxicity or baseline shifts that do not align with the predicted biological mechanism of your peptide. If you observe the symptoms in the table below, you must perform a counter-ion exchange.

Table 1: Differentiating TFA Interference from True Peptide Activity

Assay ObservationMechanistic Cause (TFA)Diagnostic Check
Unexpected cell death at high peptide concentrations Dose-dependent TFA cytotoxicity disrupts membrane integrity and triggers non-specific apoptosis[2].Run a vehicle control spiked with equivalent free TFA concentrations. If toxicity matches, TFA is the culprit.
Loss of known proliferative effects TFA actively inhibits proliferation, masking the true proliferative signals of peptides (e.g., amylin or calcitonin)[4].Compare the assay using a TFA-salt vs. an HCl-salt of the same peptide.
Inconsistent secondary structure (CD Spectroscopy) TFA counter-ions distort

-helices or

-sheets by locking basic side chains into unnatural electrostatic pairings[2].
Check the peptide's mass spec; if adduct peaks (+114 Da per TFA) are visible, structural distortion is likely.
False-negatives in kinase assays TFA outcompetes ATP or phosphorylated substrates in the enzyme's active site[2].Perform a dose-response curve with free sodium trifluoroacetate in the absence of the peptide.

SECTION 3: Step-by-Step Resolution Protocols

Q: Does standard lyophilization (freeze-drying) remove TFA? A: No. Standard lyophilization only removes unbound (free) TFA[2]. The TFA electrostatically bound to the basic amino acids will remain. To remove bound TFA, you must introduce a stronger or more volatile acid (like HCl) to displace the TFA anions, creating a self-validating system where the volatile TFA evaporates under vacuum.

Protocol A: The Gold-Standard HCl Exchange Workflow

This is the most robust method for converting a peptide-TFA salt into a highly biocompatible peptide-HCl salt[5],[3].

Causality Note: We use 2–10 mM HCl because concentrations <2 mM result in incomplete displacement of TFA, while concentrations >10 mM risk acid-catalyzed hydrolysis of sensitive peptide bonds[2].

  • Dissolution: Dissolve the lyophilized peptide-TFA salt in molecular biology grade distilled water at a concentration of 1 mg/mL[5]. (Note: If insoluble, a minimal amount of 10% acetonitrile can be used).

  • Acidification: Add 100 mM HCl dropwise to the peptide solution until the final HCl concentration reaches between 2 mM and 10 mM[5].

  • Equilibration: Allow the solution to incubate at room temperature for exactly 1 minute. This provides the thermodynamic window for chloride ions to displace the bound trifluoroacetate ions[5].

  • Flash Freezing: Immediately freeze the solution using liquid nitrogen or a -80°C freezer[5]. Rapid freezing prevents peptide aggregation.

  • Lyophilization: Lyophilize the frozen solution overnight under deep vacuum to sublimate the newly protonated, volatile trifluoroacetic acid[5].

  • Iteration: Repeat steps 1 through 5 at least two to three times [5],[3]. Iterative cycles are mathematically required to drive the equilibrium toward complete chloride exchange.

  • Validation: Re-dissolve the final powder in your target assay buffer. Validate removal via Ion Chromatography (IC) or HPLC-ELSD to ensure TFA levels are <1%[1].

HCl_Exchange Start Dissolve Peptide in ddH2O (1 mg/mL) Add_HCl Add 100 mM HCl (Final: 2-10 mM) Start->Add_HCl Incubate Incubate 1 min at Room Temp Add_HCl->Incubate Freeze Flash Freeze (Liquid N2) Incubate->Freeze Lyophilize Lyophilize Overnight Freeze->Lyophilize Repeat Repeat Cycle (2-3 Times) Lyophilize->Repeat Repeat->Add_HCl If cycles < 3 QC QC: Ion Chromatography (Verify <1% TFA) Repeat->QC If cycles = 3

Caption: Iterative HCl lyophilization workflow for the complete removal of TFA counter-ions.

Protocol B: Strong Anion-Exchange (Acetate Conversion)

For peptides that are highly sensitive to low pH (where HCl might cause degradation), an anion-exchange resin is preferred to convert the peptide to an acetate salt[6].

  • Resin Preparation: Pack a small column with a strong anion exchange resin, ensuring a 10-fold to 50-fold excess of anion sites relative to the peptide[6].

  • Column Saturation: Elute the column with 1 M Sodium Acetate to saturate the active sites with acetate ions[6].

  • Washing: Wash the column extensively with distilled water to remove all excess, unbound sodium acetate[6].

  • Peptide Loading: Dissolve the peptide in distilled water and apply it to the column at a slow flow rate to maximize interaction time[6].

  • Elution: Elute the column with distilled water. The resin will capture the TFA anions and release the acetate anions to pair with the peptide[6].

  • Recovery: Collect the peptide-containing fractions and lyophilize to obtain the purified peptide acetate salt[6].

SECTION 4: Quantitative Data & Tolerance Thresholds

Q: Do I always need to remove TFA? A: No. The necessity of TFA removal is strictly dictated by the sensitivity of your downstream application. Use the following empirically derived thresholds to guide your experimental design[2].

Table 2: Tolerable TFA Limits by Assay Type

Application / Assay TypeMax Tolerable TFA LimitRecommended Counter-ionRationale
In vivo Preclinical Studies < 0.1%Acetate or ChlorideRegulatory (API) standards require near-total absence due to systemic organ toxicity and immunogenicity[2].
Cellular Proliferation / Viability < 1.0%Chloride (HCl)TFA induces apoptosis and masks proliferative signals at nanomolar concentrations[2],[4].
Enzyme Kinetics (Kinases) < 1.0%Chloride (HCl)TFA competes with phosphate binding pockets, altering

and

[2].
Polyclonal Antibody Production > 10% (Tolerable)TFA (Default)Adjuvants and host immune systems generally tolerate standard TFA salt formulations without issue[2].
Non-quantitative Western Blot > 10% (Tolerable)TFA (Default)Denaturing conditions (SDS) disrupt electrostatic TFA-peptide interactions anyway[2].

SECTION 5: References

  • Cornish, J. et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide? LifeTein Peptide Synthesis Services. Available at:[Link]

  • Gaertner, et al. (2020). Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography. Heriot-Watt University Research Portal. Available at:[Link]

  • Eckert, et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

NPY (29-64) amide degradation in solution over time.

Technical Support Center: Neuropeptide Y (NPY) Stability & Handling Executive Summary & Nomenclature Clarification User Alert: A common source of confusion in NPY research is the numbering system. Prepro-NPY (1-97): The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Neuropeptide Y (NPY) Stability & Handling

Executive Summary & Nomenclature Clarification

User Alert: A common source of confusion in NPY research is the numbering system.

  • Prepro-NPY (1-97): The full precursor protein.[1]

  • NPY (29-64): This refers to the mature, biologically active 36-amino acid peptide (commonly commercially labeled as NPY 1-36).

  • Structure: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2

  • Critical Features: C-terminal amidation (essential for receptor binding) and Methionine-17 (oxidation prone).

This guide addresses the stability of the mature NPY (1-36) amide in solution.

Degradation Pathways Visualization

The following diagram illustrates the primary degradation routes for NPY in solution. Understanding these pathways is the first step in troubleshooting.

NPY_Degradation NPY Native NPY (1-36) Amide (Active) Oxidation Met-17 Sulfoxide (+16 Da, Reduced Potency) NPY->Oxidation Dissolved O2 / Light Hydrolysis N-Terminal Truncation (NPY 3-36 via DPPIV) NPY->Hydrolysis Contaminating Proteases (Serum/Tissue) Deamidation C-Terminal Acid (NPY-OH, Inactive) NPY->Deamidation High pH (>8.0) Adsorption Surface Adsorption (Loss of Mass, No Peaks) NPY->Adsorption Hydrophobic Interaction (Plastic/Glass) Aggregation Beta-Sheet Fibrils (Precipitation) NPY->Aggregation High Conc. / Freeze-Thaw

Figure 1: Primary degradation and instability pathways for Neuropeptide Y in aqueous solution.

Module 1: Chemical Instability (The "Invisible" Changes)

Chemical degradation alters the molecular structure, often retaining solubility but destroying biological activity.

Issue: Oxidation of Methionine-17

Symptom: HPLC shows a split peak or a shoulder eluting slightly earlier than the main peak. Mass spec shows a +16 Da shift. Mechanism: The thioether group of Met-17 is highly susceptible to reactive oxygen species (ROS), forming methionine sulfoxide.

ParameterTroubleshooting Protocol
Cause Exposure to atmospheric oxygen, light, or oxidizing impurities in solvents.
Prevention 1. Degas all buffers with Helium or vacuum filtration.2. Overlay stock solutions with Argon or Nitrogen gas.3. Avoid vigorous vortexing (introduces air bubbles).
Recovery Irreversible in standard buffers. Requires reduction with DTT or TCEP, but this may disrupt disulfide bonds if present in other assay components (NPY itself has no disulfides).
Issue: Hydrolysis & Proteolysis

Symptom: Appearance of specific truncated fragments (e.g., NPY 3-36).[2] Mechanism: NPY is a substrate for Dipeptidyl Peptidase IV (DPPIV), which cleaves the N-terminal Tyr-Pro dipeptide.[2] This converts NPY from a Y1-receptor agonist to a Y2-selective agonist.[2]

FAQ: "I see a peak with mass -218 Da relative to my standard. What is it?"

  • Answer: This is likely NPY (3-36) .[3] Even trace amounts of serum or bacterial contamination can introduce DPPIV or aminopeptidase activity.

  • Action: Add a protease inhibitor cocktail (specifically DPPIV inhibitors like Diprotin A) if working with biological matrices. Ensure all water is sterile and endotoxin-free.

Module 2: Physical Instability (The "Visible" Changes)

Physical instability refers to the loss of peptide from the solution phase, either through sticking to surfaces or clumping together.

Issue: Surface Adsorption (The "Disappearing Peptide")

Symptom: Dramatic loss of signal intensity in LC-MS or ELISA, but no degradation peaks are visible. The peptide simply vanishes. Mechanism: NPY is amphipathic. The hydrophobic face of its alpha-helix binds rapidly to polypropylene (standard tubes) and borosilicate glass.

Protocol: Preventing Adsorption

  • Labware: Use Protein LoBind® (Eppendorf) or siliconized tubes. Avoid standard polystyrene.

  • Carrier Protein: If the assay permits, add 0.1% BSA (Bovine Serum Albumin) to block surface sites.

  • Surfactant: Add 0.05% Tween-20 or PEG if BSA is interfering.

  • Solvent: Maintain at least 20% Acetonitrile (ACN) in stock solutions to disrupt hydrophobic interactions with the container.

Issue: Aggregation

Symptom: Solution turns hazy or particulates are visible. HPLC backpressure increases. Mechanism: At high concentrations (>1 mg/mL) or neutral pH, NPY can adopt beta-sheet structures that stack into amyloid-like fibrils.

FAQ: "Can I refreeze my NPY stock?"

  • Answer: Avoid if possible. Repeated freeze-thaw cycles induce ice-water interface stress, promoting aggregation.

  • Best Practice: Aliquot stocks immediately upon first reconstitution. Flash-freeze in liquid nitrogen. Store at -80°C.

Module 3: Analytical Troubleshooting Guide

Use this decision tree to diagnose stability issues in your experiments.

Troubleshooting_Tree Start Problem: Low NPY Recovery CheckPeaks Check HPLC/MS Chromatogram Start->CheckPeaks NewPeaks Are there new peaks? CheckPeaks->NewPeaks YesPeaks YES: Chemical Degradation NewPeaks->YesPeaks Extra peaks found NoPeaks NO: Physical Loss NewPeaks->NoPeaks Only main peak (small) MassShift Check Mass Shift YesPeaks->MassShift Container Check Container Type NoPeaks->Container Plus16 +16 Da: Oxidation (Met17) MassShift->Plus16 Plus1 +1 Da: Deamidation MassShift->Plus1 Minus218 -218 Da: DPPIV Cleavage MassShift->Minus218 Adsorption Adsorption to Plastic (Switch to LoBind) Container->Adsorption Precip Aggregation/Precipitation (Check pH/Conc) Container->Precip

Figure 2: Diagnostic workflow for identifying NPY stability issues.

Standardized HPLC Method for NPY QC

To confirm the integrity of your NPY (29-64) amide, use these validated conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Note: TFA suppresses MS signal but provides sharper peaks than Formic Acid. For high-sensitivity MS, use 0.1% Formic Acid.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 50% B over 20 minutes.

    • Rationale: NPY is moderately hydrophobic; a shallow gradient in this range resolves the oxidized Met-17 species from the native peptide.

References

  • Sequence & Precursor Data

    • Neuropeptide Y (NPY)
    • Source:

  • Methionine Oxidation Mechanism

    • Oxidation of methionine residues in polypeptide ions via gas-phase ion/ion chemistry.[4]

    • Source:

  • Peptide Adsorption to Surfaces

    • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[5][6]

    • Source:

  • Proteolytic Degradation (DPPIV)

    • Kinetic Study of Neuropeptide Y (NPY) Proteolysis in Blood.
    • Source:

  • NPY (29-64)

    • Neuropeptide Y(29-64) | Peptide | MedChemExpress.[7]

    • Source:

Sources

Optimization

Technical Support Center: Troubleshooting Synthetic NPY (29-64) Batch Variability

Topic: Inconsistent results with different batches of synthetic NPY (29-64) Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & FAQs Executive Summary: The Nomenclature & Purity Paradox Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inconsistent results with different batches of synthetic NPY (29-64) Role: Senior Application Scientist Format: Interactive Troubleshooting Guide & FAQs

Executive Summary: The Nomenclature & Purity Paradox

Welcome to the technical support center. If you are observing inconsistent biological data (e.g., shifting


 values, variable cell viability, or erratic receptor binding) between different batches of NPY (29-64) , you are likely encountering one of three "invisible" variables: Counter-ion toxicity , Peptide Content vs. Gross Weight , or Surface Adsorption .

Crucial Definition: First, let us align on the molecule. In many catalogs, NPY (29-64) refers to the mature, biologically active 36-amino acid peptide (Sequence: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2).

  • Residues 1-28: Signal Peptide (cleaved).

  • Residues 29-64: Mature NPY (The active 1-36 peptide).

  • Residues 65-97: C-terminal flanking peptide (CPON).[1]

If you are using this peptide, you are working with the full-length agonist. The variability you see is rarely in the sequence itself, but in the physicochemical state of the batch.

Part 1: Diagnostic Decision Matrix

Before altering your biological assay, run your current batch status through this logic flow to identify the root cause of inconsistency.

TroubleshootingFlow Start Start: Inconsistent Data CheckSalt 1. Check Counter-Ion (TFA vs. Acetate) Start->CheckSalt CheckContent 2. Check Net Peptide Content (Gross vs. Net Weight) CheckSalt->CheckContent Batch is Acetate/HCl ActionTFA Risk: TFA Cytotoxicity Action: Desalt or use Acetate CheckSalt->ActionTFA Batch is TFA Salt CheckPlastic 3. Check Plasticware (Adsorption Risk) CheckContent->CheckPlastic Used Net Content ActionCalc Risk: Dosage Error Action: Recalculate Molarity CheckContent->ActionCalc Used Gross Weight ActionBind Risk: Peptide Loss Action: Use LoBind/Siliconized CheckPlastic->ActionBind Standard Tubes Valid Protocol Validated CheckPlastic->Valid LoBind/BSA Used

Figure 1: Diagnostic logic flow for identifying sources of batch variability in synthetic NPY experiments.

Part 2: Deep Dive Troubleshooting (FAQs)
Q1: Why does Batch A kill my cells while Batch B activates them? (The TFA Trap)

Diagnosis: You are likely seeing Trifluoroacetate (TFA) toxicity , not NPY activity. The Science: Synthetic peptides are cleaved from resin using TFA.[2][3] Unless specifically requested as "Acetate Exchange" or "HCl Exchange," your peptide is likely a TFA salt .

  • Batch A: Might have 30% residual TFA (common in crude or standard purity). TFA is a strong acid and cytotoxic at micromolar concentrations, often masking the GPCR activity of NPY.

  • Batch B: Might be a cleaner synthesis or an Acetate salt, showing true physiology.

Protocol Fix:

  • Check the CoA: Look for "Counter-ion content" or "Salt form."

  • The Fix: If using NPY on sensitive cells (neurons, primary cultures), always request Acetate or HCl salt forms . If you have a TFA batch, buffer highly (HEPES/Tris) to neutralize pH, but note that the trifluoroacetate ion itself can still interfere with certain ion channels.

Q2: I weighed 1 mg of powder, but my results suggest a lower concentration. Why?

Diagnosis: You ignored the Net Peptide Content (NPC) . The Science: A "1 mg" vial of lyophilized NPY contains:

  • Peptide (NPY)[1][4][5][6][7]

  • Counter-ions (TFA/Acetate)[3][8]

  • Bound Water (Lyophilized peptides are hygroscopic)

  • Impurities[9]

The NPC can vary from 60% to 90% between batches. If Batch A was 85% peptide and Batch B was 65% peptide, dosing by "gross weight" introduces a 20% error in molarity immediately.

Protocol Fix:

  • Never weigh small peptide amounts. Static electricity and balance errors are too high.

  • Dissolve the entire vial based on the Net Peptide Content listed on the CoA.

  • Formula:

    
    
    
Q3: My dose-response curve shifts to the right (lower potency) when I use standard Eppendorf tubes. Is the peptide degrading?

Diagnosis: No, it is adsorbing . NPY is a "sticky" peptide (hydrophobic regions + cationic charge). The Science: NPY (29-64) avidly binds to standard polystyrene and polypropylene. At nanomolar (nM) concentrations used for receptor binding (


 nM), you can lose up to 90%  of the peptide to the tube walls before it ever reaches the well plate.

Protocol Fix:

  • Plasticware: Use Siliconized tubes or Protein LoBind tubes exclusively.

  • Carrier Protein: Reconstitute in a buffer containing 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20. This "coats" the plastic sites, allowing NPY to stay in solution.

    • Note: Do not use BSA if you are doing LC-MS downstream.

Q4: The peptide precipitates when I freeze-thaw it. How do I store it?

Diagnosis: Aggregation via amyloid-like fibril formation. The Science: NPY contains an amphiphilic


-helix.[7] Repeated freeze-thaw cycles induce structural rearrangement into 

-sheets, leading to irreversible aggregation.

Protocol Fix:

  • Aliquot Immediately: Upon first reconstitution, split the stock into single-use aliquots.

  • Flash Freeze: Snap-freeze in liquid nitrogen to prevent ice crystal damage.

  • Storage: Store at -80°C. Never re-freeze a thawed aliquot.

Part 3: Comparative Data: Salt Forms

The choice of salt form is the single largest contributor to batch inconsistency in cell-based assays.

FeatureTFA Salt (Standard)Acetate Salt (Recommended)HCl Salt
Cost LowHigh (+20-30%)Medium
Solubility ExcellentGoodGood
Cytotoxicity High (Toxic to neurons/stem cells)Low (Biocompatible)Low
In Vivo Use Not RecommendedPreferred Acceptable
Batch Variability High (TFA % varies)LowLow
Part 4: NPY Signaling Pathway & Assay Validation

To validate if your NPY batch is active, you should observe the following signaling cascade. If the pathway does not activate, the batch is likely aggregated or oxidized (Methionine oxidation).

NPYPathway NPY NPY (29-64) (Ligand) Y2R Y2 Receptor (GPCR) NPY->Y2R Binds Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 (Phosphorylation) Gi->ERK Activates Calcium Intracellular Ca2+ (Mobilization) Gi->Calcium Modulates cAMP cAMP (Decrease) AC->cAMP Reduces

Figure 2: Canonical Gi/o signaling pathway for NPY. A functional batch should decrease cAMP levels and increase pERK.

References
  • BenchChem. (2025).[6][9] Application Notes and Protocols: Neuropeptide Y (29-64) for In Vivo Research. Retrieved from

  • Guide to Pharmacology. (2024). Neuropeptide Y receptors: Nomenclature and Pharmacology. IUPHAR/BPS. Retrieved from

  • National Institutes of Health (NIH). (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS One. Retrieved from

  • LifeTein. (2024). TFA Removal Service and Salt Exchange Protocols. Retrieved from

  • TargetMol. (2024). Neuropeptide Y (29-64) Chemical Properties and Handling. Retrieved from

Sources

Troubleshooting

Technical Support Center: NPY (29-64) Peptide Handling &amp; Troubleshooting

⚠️ Technical Alert: Nomenclature Clarification Before proceeding, it is critical to align on the specific peptide identity. Neuropeptide Y (29-64) refers to the mature NPY (1-36) sequence derived from the prepro-NPY prec...

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Technical Alert: Nomenclature Clarification

Before proceeding, it is critical to align on the specific peptide identity. Neuropeptide Y (29-64) refers to the mature NPY (1-36) sequence derived from the prepro-NPY precursor (where the signal peptide is residues 1-28).

  • Sequence: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY (36 amino acids)[1]

  • Implication: This peptide contains a C-terminal alpha-helix that is amphipathic. While essential for receptor binding (Y1, Y2, Y5), this structural feature drives rapid self-association and amyloid-like fibril formation under neutral aqueous conditions.

Module 1: Reconstitution & Solubilization

The "Start Right" Phase

The Problem: Users frequently report that NPY (29-64) precipitates immediately upon adding PBS or water, or forms a viscous "gel" that cannot be pipetted.

The Science (Causality): NPY is an amyloidogenic peptide . In its native state, it forms a hairpin-like structure. However, at high concentrations (>1 mg/mL) and neutral pH, the alpha-helical regions undergo a conformational shift to beta-sheet structures . These beta-sheets stack to form fibrils (amyloids).[2] This process is nucleation-dependent; once a "seed" forms, the entire vial can aggregate rapidly.

The Solution: The "Acid-Drop" or "Organic-First" Method You must suppress beta-sheet formation during the initial dissolution.

🔬 Protocol: The "Organic-First" Reconstitution

Use this method for generating high-concentration stocks (1–5 mg/mL).

  • Centrifuge: Spin the vial at 10,000 x g for 1 minute to pellet lyophilized powder.

  • Solvent Choice:

    • Option A (Preferred for Cellular Assays): Add sterile DMSO (Dimethyl Sulfoxide) to 10-20% of the final target volume.

    • Option B (Preferred for In Vivo): Add 10% Acetic Acid (v/v) to 20% of the final target volume.

  • Dissolve: Vortex gently. The peptide should dissolve instantly due to the disruption of hydrogen bonding networks by the solvent.

  • Dilute: Slowly add the aqueous buffer (e.g., PBS or Saline) to reach the final volume.

    • Critical Step: Add buffer dropwise while vortexing.[3] Do not dump buffer in all at once, as this creates local high-water zones that trigger precipitation.

📊 Solubility Troubleshooting Table
Solvent SystemSolubility RatingApplication SuitabilityNotes
PBS (pH 7.4) 🔴 PoorNoneCauses rapid fibrillation/precipitation.
Water (ddH2O) 🟡 VariableLimitedpH is unbuffered; risky for storage.
10% Acetic Acid 🟢 ExcellentIn Vivo / AnalyticalKeeps peptide protonated and monomeric.
DMSO (100%) 🟢 ExcellentIn Vitro / StorageBest for long-term stock stability.
10 mM HCl 🟢 GoodAnalyticalGood for short-term use; check salt formation.

Module 2: Visualization of Aggregation Logic

Understanding why the peptide fails is the key to fixing it. The diagram below illustrates the aggregation pathway and where your intervention (Solvent/pH) acts.

NPY_Aggregation Lyophilized Lyophilized Powder Monomer Soluble Monomer (Alpha-Helix) Lyophilized->Monomer Reconstitution Misfolded Misfolded Intermediate Monomer->Misfolded Neutral pH High Conc. Nucleus Oligomeric Nucleus (Seed) Misfolded->Nucleus Lag Phase Fibril Amyloid Fibril (Precipitate/Gel) Nucleus->Fibril Rapid Elongation Acid Intervention: Acidic pH / DMSO Acid->Monomer Stabilizes Acid->Misfolded Blocks

Figure 1: The NPY Aggregation Cascade. Intervention with Acid or DMSO prevents the transition from Monomer to Misfolded Intermediate.

Module 3: Storage & Handling

The "Keep it Right" Phase

The Problem: "I thawed my stock solution, and the activity dropped by 50%."

The Science:

  • Freeze-Thaw Shear: Ice crystal formation shears the peptide and induces aggregation at the ice-liquid interface.

  • Adsorption: NPY is highly hydrophobic. It sticks to standard polypropylene tubes (Eppendorfs) and pipette tips, effectively lowering the concentration in your assay.

🛡️ Protocol: Best Practices for Storage
  • Aliquot Immediately: Never refreeze a master stock. Divide into single-use aliquots (e.g., 10 µL or 20 µL).

  • Vessel Choice: Use Low-Binding (Siliconized) tubes.

    • Verification: If you use standard tubes, you may lose up to 30% of the peptide to the plastic walls within 2 hours.

  • Carrier Protein: If the experimental design permits, add 0.1% BSA (Bovine Serum Albumin) to the buffer. BSA coats the plastic surface, preventing NPY adsorption.

  • Temperature: Store lyophilized powder at -20°C. Store solvated aliquots at -80°C.

Module 4: Experimental Troubleshooting (FAQs)

Q1: My IC50 values are inconsistent between runs. Why? A: This is likely an Effective Concentration issue.

  • Diagnosis: You calculated the concentration based on weight, but the "peptide content" (the actual peptide vs. salts/water in the powder) varies by lot (usually 70-80%).

  • Fix: Always correct for Net Peptide Content (found on the CoA).

  • Fix 2: Adsorption. If you diluted NPY in PBS in a standard plastic plate 30 minutes before adding cells, the peptide stuck to the plate. Add peptide to cells immediately or use low-binding plates.

Q2: Can I use sonication to re-dissolve the gel? A: Proceed with caution. Mild sonication (bath sonicator, 30 sec) can help dissolve initial clumps. However, excessive sonication generates heat and can actually accelerate amyloid formation or degrade the peptide. If it has formed a hard white precipitate, it is likely irreversibly aggregated; discard and start fresh.

Q3: Is NPY (29-64) stable in cell culture media? A: NPY is susceptible to proteolytic degradation by peptidases (e.g., DPPIV).

  • Fix: Use a protease inhibitor cocktail if incubating for >1 hour.

  • Note: The aggregation risk is lower in media containing serum (FBS) because serum proteins (albumin) act as natural chaperones/carriers.

Module 5: Reconstitution Decision Tree

Follow this logic flow to determine the best reconstitution strategy for your specific assay.

Reconstitution_Logic Start Start: NPY (29-64) Lyophilized Powder AssayType What is your Assay Type? Start->AssayType InVivo In Vivo / Animal AssayType->InVivo CellCulture Cell Culture AssayType->CellCulture Analytical HPLC / Mass Spec AssayType->Analytical Path_InVivo 1. Dissolve in 10% Acetic Acid 2. Dilute with Saline (Final pH ~4-5 acceptable) InVivo->Path_InVivo Path_Cell 1. Dissolve in 100% DMSO 2. Dilute in Media (Final DMSO <0.1%) CellCulture->Path_Cell Path_Analytic Dissolve in 0.1% TFA or 10% ACN Analytical->Path_Analytic

Figure 2: Decision Matrix for Solvent Selection based on downstream application.

References

  • Bader, R., et al. (2001). "Intrinsic mechanisms of the neuropeptide Y hormone aggregation process into functional amyloids." Proceedings of the National Academy of Sciences. (Context: Mechanisms of NPY fibrillation and beta-sheet transition).

  • MedChemExpress. "Neuropeptide Y (29-64) Product Information and Sequence Verification." (Context: Confirmation of sequence identity matching mature NPY 1-36).

  • Sigma-Aldrich. "Peptide Solubility and Handling Guidelines." (Context: General protocols for hydrophobic/basic peptide reconstitution).

  • TargetMol. "Neuropeptide Y (29-64) Solubility Data." (Context: Specific solubility limits in DMSO vs Water).

Sources

Optimization

Technical Support Center: Neuropeptide Y (29-64) Stability &amp; Handling Guide

Core Identity & Nomenclature Clarification Is Neuropeptide Y (29-64) different from standard NPY? No.

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Nomenclature Clarification

Is Neuropeptide Y (29-64) different from standard NPY? No. This is a common point of confusion.

  • Neuropeptide Y (29-64) refers to the residues 29 through 64 of the Prepro-Neuropeptide Y precursor.

  • Once the signal peptide (1-28) and C-terminal flanking peptide are cleaved, the remaining biologically active peptide is the Mature Neuropeptide Y (1-36) .

  • Technical Consensus: When you order NPY (29-64), you are handling the standard, amidated 36-amino acid mature peptide (Sequence: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2).

Stability Risk Profile: Why NPY Degrades

NPY (29-64) is chemically fragile due to three specific molecular mechanisms. Understanding these is the first step to preventing data loss.

Mechanism 1: Methionine Oxidation (The "Silent Killer")

NPY contains a Methionine residue at position 17 (Met-17). Methionine is highly susceptible to oxidation by atmospheric oxygen, converting the thioether side chain into a sulfoxide (


).
  • Impact: This adds +16 Da to the mass (detectable by LC-MS) and significantly alters the peptide's hydrophobicity and receptor binding affinity (Y2 receptor selectivity).

  • Prevention: Minimize air exposure.[1] Never vortex vigorously.

Mechanism 2: Surface Adsorption (The "Disappearing Peptide")

NPY is amphipathic with hydrophobic patches. At nanomolar (nM) concentrations typical for receptor binding assays, NPY rapidly adsorbs to standard polypropylene (PP) tubes and glass surfaces.

  • Impact: Up to 90% loss of effective concentration within 1 hour in standard tubes.

  • Prevention: Use siliconized glass or "Low-Retention" (LoBind) plastics.

Mechanism 3: Proteolytic Cleavage

In biological media (plasma/serum), the enzyme DPP-IV (Dipeptidyl peptidase-4) rapidly cleaves the N-terminal dipeptide (Tyr-Pro), creating NPY (3-36).

  • Impact: NPY (3-36) is a Y2-selective agonist but loses Y1 activity. This unintended conversion skews pharmacological profiling.

Visualization: Stability Pathways & Mitigation

The following diagram outlines the critical degradation pathways and the specific intervention required at each step.

NPY_Stability NPY Native NPY (29-64) Oxidation Met-Sulfoxide (+16 Da) (Loss of Bioactivity) NPY->Oxidation Atmospheric O2 (Vortexing) Adsorption Surface Adsorption (Conc. < 10 nM) NPY->Adsorption Hydrophobic Interaction Proteolysis DPP-IV Cleavage (Forms NPY 3-36) NPY->Proteolysis Biological Fluids Argon Mitigation: Argon Overlay & Gentle Mixing Argon->Oxidation Prevents LoBind Mitigation: LoBind Tubes & 0.1% BSA/Tween LoBind->Adsorption Blocks Inhibitor Mitigation: DPP-IV Inhibitors (e.g., Sitagliptin) Inhibitor->Proteolysis Inhibits

Figure 1: Critical degradation pathways for Neuropeptide Y and required technical interventions.

Master Protocol: Reconstitution & Storage

Goal: Create a high-concentration stock solution that resists oxidation and aggregation.

Step 1: The "Hard Spin"

Before opening the vial, centrifuge at 10,000 x g for 2 minutes .

  • Reasoning: Lyophilized peptide powder is electrostatically active and often coats the cap. Opening without spinning causes invisible loss of peptide dust.

Step 2: Solvent Selection (The Decision Matrix)
SolventSuitabilityRationale
Sterile Water (Milli-Q) High NPY is generally soluble in water (>1 mg/mL).[2] Best for immediate use.
0.1% Acetic Acid Optimal Mild acidity (pH ~3-4) protonates basic residues (Arg/Lys), preventing aggregation and inhibiting bacterial growth.
PBS / Saline Low (Initial) Do not use for initial reconstitution. Salts promote aggregation of high-concentration peptides. Use only for dilution.
DMSO Medium Use only if peptide is stubborn. NPY usually does not require DMSO.
Step 3: Dissolution Technique
  • Add 0.1% Acetic Acid (or sterile water) to achieve a target concentration of 1 mg/mL (approx. 230 µM) .

  • Do NOT Vortex. Vortexing introduces air bubbles (oxygen), accelerating Met-oxidation.

  • Technique: Tip the vial and rotate gently (swirl) or pipette up and down slowly against the wall of the vial.

Step 4: Aliquoting Strategy

Never freeze-thaw the bulk stock.

  • Prepare Single-Use Aliquots : Divide the stock into volumes required for one day's experiment (e.g., 10 µL or 50 µL).

  • Vial Type: Use Polypropylene LoBind (Low Retention) tubes.

  • Flash Freeze: Immerse tubes in liquid nitrogen or dry ice/ethanol bath immediately.

  • Storage: Store at -80°C . (Stable for 6-12 months).

Experimental Workflow: Preventing Loss During Assay

When diluting from Stock (1 mg/mL) to Working Concentration (e.g., 10 nM), you enter the "Danger Zone" for adsorption.

The "Carrier Protein" Rule: For any concentration below 1 µM , the buffer MUST contain a carrier to occupy surface binding sites.

Recommended Buffer Additives:

  • 0.1% BSA (Bovine Serum Albumin): The gold standard. Blocks plastic binding sites.

  • 0.05% Tween-20: Alternative if BSA interferes with your specific assay (e.g., some fluorescence assays).

Visual Workflow for Dilution:

Dilution_Protocol Stock Stock Aliquot (1 mg/mL in 0.1% Acetic Acid) Stored -80°C Thaw Thaw on Ice (Do NOT heat) Stock->Thaw Intermediate Intermediate Dilution (10 µM) Solvent: Buffer + 0.1% BSA Thaw->Intermediate Dilute 1:100 (Prevents Aggregation) Working Working Solution (1-100 nM) Solvent: Buffer + 0.1% BSA Use within 4 hours Intermediate->Working Serial Dilution (Prevents Adsorption)

Figure 2: Serial dilution strategy to maintain peptide integrity at nanomolar concentrations.

Troubleshooting & FAQs

Q1: My LC-MS shows a peak at M+16. What happened?

A: This is Methionine Sulfoxide. Your NPY has oxidized.

  • Cause: Old stock, repeated freeze-thaw cycles, or vigorous vortexing during reconstitution.

  • Solution: Discard the aliquot. Reconstitute a fresh vial using degassed solvents and gentle swirling. Store under Argon if possible.

Q2: I see a white precipitate after adding PBS. Can I fix it?

A: This is "salting out."

  • Cause: Adding high-salt buffer (PBS) directly to a high-concentration peptide stock.

  • Solution: Add a small amount of Acetic Acid (10%) dropwise until it clears. In the future, dilute the peptide with water/acetic acid before adding concentrated buffer salts.

Q3: The peptide activity is lower than expected in my cell assay.

A: Check your plasticware.

  • Diagnosis: If you diluted 10 nM NPY into a standard Eppendorf tube without BSA, you likely lost ~50-80% of the peptide to the tube walls before it ever reached the cells.

  • Fix: Switch to LoBind tubes and ensure your assay buffer contains 0.1% BSA.

Q4: Can I store the reconstituted peptide at -20°C?

A: Only for short periods (< 1 month).

  • Reasoning: At -20°C, eutectic phases can form where microscopic pockets of liquid remain, allowing slow acid hydrolysis or oxidation. -80°C is required for true suspension of chemical activity.

References

  • National Institutes of Health (NIH). (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PubMed Central. Retrieved February 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Neuropeptide Y (29-64) Amide vs. PYY (3-36) at Y2 Receptors

Executive Summary The Neuropeptide Y (NPY) system is a complex multireceptor/multiligand network that regulates critical physiological functions, including energy homeostasis, food intake, and seizure modulation[1]. Navi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Neuropeptide Y (NPY) system is a complex multireceptor/multiligand network that regulates critical physiological functions, including energy homeostasis, food intake, and seizure modulation[1]. Navigating this system requires precise pharmacological tools. This guide provides an objective, data-driven comparison between two prominent ligands: Neuropeptide Y (29-64) amide (the mature 36-amino acid NPY peptide) and PYY (3-36) (an endogenous truncated peptide). We analyze their receptor selectivity, structural causality, and optimal experimental workflows for targeting the Y2 receptor.

Structural Causality & Receptor Selectivity

The biological effects of the NPY family are mediated through class A G-protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5[1]. Both NPY (29-64) amide and PYY (3-36) bind the Y2 receptor with sub-nanomolar affinity, but their structural differences dictate vastly different selectivity profiles.

Neuropeptide Y (29-64) Amide: The Pan-Agonist

"Neuropeptide Y (29-64) amide" refers to the mature, full-length 36-amino acid NPY peptide (corresponding to residues 29-64 of the prepro-NPY sequence)[2]. It acts as a potent pan-agonist at Y1, Y2, and Y5 receptors[1]. The N-terminal tyrosine (Tyr1) and proline (Pro2) residues are strictly required for Y1 receptor activation[3]. Because Y1 and Y5 receptors are strongly orexigenic (appetite-stimulating), their activation by full-length NPY often overrides the anorexigenic (appetite-suppressing) effects of Y2 activation in in vivo models[4].

PYY (3-36): The Y2-Selective Agonist

PYY (3-36) is generated endogenously when the enzyme dipeptidyl peptidase-IV (DPP-IV) cleaves the N-terminal Tyr-Pro dipeptide from full-length PYY (1-36)[4]. This truncation completely abolishes its affinity for the Y1 receptor and significantly reduces its affinity for the Y5 receptor, rendering PYY (3-36) highly selective for the Y2 receptor[5]. Because Y2 receptors function primarily as presynaptic autoreceptors that inhibit the release of orexigenic neuropeptides, PYY (3-36) effectively suppresses appetite and is a primary focus for anti-obesity drug development[5].

Quantitative Pharmacological Profiles

The following table synthesizes competitive radioligand binding data, illustrating the stark contrast in receptor selectivity between the two ligands.

LigandhY1 Receptor (Ki, nM)hY2 Receptor (Ki, nM)hY5 Receptor (Ki, nM)Selectivity Profile
NPY (29-64) Amide 0.1 - 1.00.04 - 1.50.1 - 1.5Pan-agonist (Y1, Y2, Y5)
PYY (3-36) > 10,000 (Loss of affinity)0.03 - 1.5~140 (Reduced affinity)Y2-selective agonist
(Data synthesized from competitive radioligand binding assays[1][4][5])

Mechanistic Pathway Visualization

Pathway cluster_ligands Endogenous Ligands cluster_receptors NPY Receptor Subtypes cluster_signaling Intracellular Signaling NPY Neuropeptide Y (29-64) Amide (Pan-Agonist) Y1 Y1 Receptor (Orexigenic) NPY->Y1 Y2 Y2 Receptor (Anorexigenic) NPY->Y2 Y5 Y5 Receptor (Orexigenic) NPY->Y5 PYY PYY (3-36) (Y2-Selective Agonist) PYY->Y1 Loss of Affinity PYY->Y2 PYY->Y5 Reduced Affinity Gi Gi/o Protein Activation Y1->Gi Y2->Gi Y5->Gi cAMP ↓ cAMP Accumulation ↓ Ca2+ Influx Gi->cAMP

Fig 1. NPY (29-64) and PYY (3-36) receptor selectivity and downstream Gi/o signaling pathways.

Expert Insights: Causality in Experimental Design

As an Application Scientist, selecting between these two ligands requires understanding the causality behind their behavior in biological matrices:

  • Avoiding Confounding Variables: When investigating the Y2 receptor's specific role in presynaptic inhibition or appetite suppression, using NPY (29-64) amide introduces confounding variables due to simultaneous Y1/Y5 activation[4]. Even in cell lines engineered to overexpress only the Y2 receptor, endogenous background expression of other Y-receptors can skew functional readouts. PYY (3-36) provides a cleaner pharmacological tool, ensuring that the observed Gi/o-mediated signaling is exclusively driven by Y2 activation[5].

  • Assay Stability and Protease Degradation: NPY (29-64) amide is highly susceptible to cleavage by DPP-IV in serum-containing media or in vivo models[4]. This cleavage converts the pan-agonist NPY into the Y2-selective NPY (3-36), dynamically shifting the receptor selectivity profile during the course of an experiment. Conversely, PYY (3-36) is already truncated, making its receptor selectivity profile stable, though researchers must still account for its relatively short in vivo half-life (<30 mins) due to other clearance mechanisms[4].

Experimental Protocol: Validating Y2 Receptor Activation

Because Y2 receptors couple to Gi/o proteins, agonist binding inhibits adenylate cyclase, reducing intracellular cAMP levels[6]. To measure this effectively, researchers must use Forskolin to artificially stimulate cAMP production, creating a baseline against which the inhibitory effect of the Y2 agonist can be quantified.

Step-by-Step Workflow: cAMP Accumulation Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human Y2 receptor at 10,000 cells/well in a 384-well microplate. Culture overnight in F12K media supplemented with 10% FBS.

  • Starvation & Wash: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate in serum-free assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX) for 30 minutes. Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is critical to prevent the premature degradation of cAMP, ensuring a stable measurement window.

  • Ligand & Forskolin Incubation: Add varying concentrations of the agonist (NPY 29-64 amide or PYY 3-36, ranging from

    
     to 
    
    
    
    M) concurrently with 10 µM Forskolin. Incubate for 30 minutes at room temperature. Causality Note: Co-administration is essential because Gi-mediated inhibition is only detectable against a stimulated cAMP baseline.
  • Cell Lysis & Detection: Add lysis buffer containing TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection antibodies (e.g., cAMP-d2 and anti-cAMP-Cryptate). Incubate for 1 hour.

  • Data Analysis: Measure fluorescence emission at 665 nm and 620 nm. Calculate the FRET ratio. Plot the dose-response curve using a 4-parameter logistic regression to determine the

    
     (concentration required for 50% inhibition of Forskolin-induced cAMP).
    

Workflow Step1 1. Cell Preparation CHO-K1 expressing Y2R Step2 2. Ligand Incubation Add Agonist + Forskolin Step1->Step2 Step3 3. Cell Lysis Stop reaction & release cAMP Step2->Step3 Step4 4. Detection TR-FRET or Luminescence Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Fig 2. Step-by-step workflow for evaluating Y2 receptor activation via cAMP accumulation assay.

References

  • Neuropeptide Y receptors: how to get subtype selectivity | Frontiers in Endocrinology | 1

  • Ligands of the Neuropeptide Y Y2 receptor | Bioorganic & Medicinal Chemistry Letters (PMC) | 6

  • Variant screening of PYY3–36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity | Science Translational Medicine | 5

  • Structural basis for ligand recognition of the neuropeptide Y Y2 receptor | Nature Communications (PMC) | 3

  • WO2015071355A1 - Selective PYY compounds and uses thereof | Google Patents | 4

  • Neuropeptide Y(29-64) | Peptide | MedChemExpress | 2

Sources

Comparative

Biological potency of NPY (29-64) vs other C-terminal NPY fragments.

Executive Summary This guide provides a technical comparison of Neuropeptide Y (29-64) against its truncated C-terminal fragments, specifically NPY (3-36) and NPY (13-36) . Crucial Nomenclature Clarification: In the cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Neuropeptide Y (29-64) against its truncated C-terminal fragments, specifically NPY (3-36) and NPY (13-36) .

Crucial Nomenclature Clarification: In the context of prepro-hormone processing, NPY (29-64) refers to the full-length mature NPY peptide (36 amino acids).

  • Prepro-NPY (1-97): The full precursor.

  • Signal Peptide (1-28): Cleaved upon secretion.

  • Mature NPY (29-64): The bioactive 1-36 tyrosine-rich peptide.

For the remainder of this guide, we will use the standard pharmacological designation NPY (1-36) to refer to the full-length peptide (Prepro 29-64), as this is the industry standard for receptor binding studies.

Key Finding: The biological potency shift is dictated by N-terminal truncation. While NPY (1-36) is a pan-agonist (Y1, Y2, Y5), the removal of the N-terminal Tyr-Pro dipeptide (forming NPY 3-36) abolishes Y1 affinity, shifting the profile to a Y2/Y5 selective agonist. Further truncation to NPY (13-36) refines this selectivity strictly to Y2.

Structural & Processing Context

Understanding the origin of these fragments is essential for interpreting their biological distinctness. NPY is synthesized as a prepro-peptide and processed into fragments that exhibit distinct receptor selectivity profiles.

Figure 1: NPY Processing and Fragment Generation

NPY_Processing Prepro Prepro-NPY (1-97) (Full Precursor) Signal Signal Peptide (1-28) Prepro->Signal Cleavage Mature Mature NPY (1-36) (Prepro 29-64) Pan-Agonist (Y1, Y2, Y5) Prepro->Mature Processing Fragment3_36 NPY (3-36) (Y2/Y5 Selective) Mature->Fragment3_36 DPP-IV Cleavage (Removes Tyr-Pro) Fragment13_36 NPY (13-36) (Highly Y2 Selective) Mature->Fragment13_36 Synthetic/Enzymatic Truncation

Caption: Processing pathway of Prepro-NPY. NPY (29-64) corresponds to the Mature NPY (1-36). DPP-IV cleavage generates the Y2-selective NPY (3-36).

Comparative Potency & Selectivity[1][2][3]

The physiological impact of NPY fragments is defined by their binding affinity (


) and functional potency (

) across the Y-receptor family.
Mechanism of Selectivity
  • Y1 Receptor: Requires the intact N-terminus (Tyr1 and Pro2) and C-terminus for high-affinity binding. Loss of Tyr1-Pro2 destabilizes the binding pocket interaction, reducing affinity by >1000-fold.

  • Y2 Receptor: Predominantly recognizes the C-terminal

    
    -helix and the amidated C-terminus. It tolerates massive N-terminal truncation (up to residue 13-18) without significant loss of affinity.
    
  • Y5 Receptor: Intermediate requirement.[1] It retains affinity for NPY (3-36) but loses affinity with deeper truncations (e.g., 13-36).

Quantitative Data Profile

The following table synthesizes consensus


 values (binding affinity) from human receptor studies. Lower 

indicates higher potency.
Peptide VariantNPY NomenclatureY1 Receptor (

)
Y2 Receptor (

)
Y5 Receptor (

)
Primary Profile
NPY (29-64) NPY (1-36) 0.2 – 0.6 nM 0.2 – 0.8 nM 0.6 – 1.6 nM Pan-Agonist
NPY FragmentNPY (3-36)> 200 nM0.2 – 0.8 nM1.5 – 5.0 nMY2 / Y5 Selective
NPY FragmentNPY (13-36)> 1000 nM3.0 – 5.0 nM> 1000 nMHighly Y2 Selective
NPY FragmentNPY (18-36)Inactive5.0 – 100 nMInactiveY2 Partial Agonist

Analysis:

  • NPY (1-36) is the only variant capable of activating Y1 signaling (vasoconstriction, anxiolysis).

  • NPY (3-36) is the endogenous "switch" peptide. By cleaving just two amino acids, the body shuts off Y1 signaling while maintaining presynaptic Y2 feedback (inhibition of neurotransmitter release).

  • NPY (13-36) is a critical tool compound. It allows researchers to isolate Y2 effects without confounding Y5 activation, which is often present with NPY (3-36).

Experimental Protocols

To validate these potency differences in your own laboratory, use the following standardized protocols.

Receptor Binding Assay (Competition)

Objective: Determine


 values to assess selectivity.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing hY1, hY2, or hY5.

  • Radioligand: [

    
    I]-PYY or [
    
    
    
    I]-NPY (typically 25-50 pM).
  • Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 0.5% BSA.

Workflow:

  • Membrane Prep: Harvest cells and homogenize in ice-cold buffer. Centrifuge at 30,000 x g for 20 min. Resuspend pellets to protein conc of 0.5 mg/mL.

  • Incubation: In 96-well plates, mix:

    • 25

      
      L radioligand.
      
    • 25

      
      L unlabeled competitor (NPY 1-36, 3-36, or 13-36) in serial dilutions (
      
      
      
      to
      
      
      M).
    • 150

      
      L membrane suspension.
      
  • Equilibrium: Incubate for 90 min at room temperature (Y1/Y5) or 30°C (Y2).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition)

Objective: Confirm agonist activity (Gi-coupled signaling).

Workflow:

  • Stimulation: Pre-treat cells with forskolin (10

    
    M) to elevate cAMP levels.
    
  • Treatment: Add NPY variants.

  • Readout: Measure cAMP reduction.

    • Result: NPY (1-36) will inhibit cAMP in Y1, Y2, and Y5 cells.

    • Result: NPY (13-36) will only inhibit cAMP in Y2 cells.

Signaling Pathway Visualization

The following diagram maps the receptor selectivity logic, guiding experimental design for drug development.

Figure 2: Receptor Selectivity & Signaling Logic

Receptor_Selectivity NPY_Full NPY (1-36) (Prepro 29-64) Y1 Y1 Receptor (Post-synaptic) NPY_Full->Y1 High Affinity Y2 Y2 Receptor (Pre-synaptic) NPY_Full->Y2 High Affinity Y5 Y5 Receptor (Feeding) NPY_Full->Y5 High Affinity NPY_3_36 NPY (3-36) NPY_3_36->Y1 No Binding NPY_3_36->Y2 High Affinity NPY_3_36->Y5 Moderate Affinity NPY_13_36 NPY (13-36) NPY_13_36->Y1 No Binding NPY_13_36->Y2 Selective Agonist NPY_13_36->Y5 Low/No Binding Effect_Vasocon Vasoconstriction Anxiolysis Y1->Effect_Vasocon Effect_Inhibit Inhibit Release (Glu/GABA) Y2->Effect_Inhibit Effect_Feeding Feeding Behavior Y5->Effect_Feeding

Caption: Selectivity map showing how N-terminal truncation shifts NPY from a broad-spectrum regulator to a specific Y2/Y5 modulator.

References

  • Larhammar, D., et al. (1992).[2] "Cloning and functional expression of a human neuropeptide Y/peptide YY receptor of the Y1 type." Proceedings of the National Academy of Sciences, 89(10), 4760-4764. Link

  • Gerald, C., et al. (1996).[3] "A receptor subtype involved in neuropeptide-Y-induced food intake."[4][5] Nature, 382, 168-171. Link

  • Grandt, D., et al. (1996).[1] "Neuropeptide Y 3-36 is an endogenous ligand selective for Y2 receptors."[4][6] Regulatory Peptides, 67(1), 33-37. Link

  • Dumont, Y., et al. (1998). "Neuropeptide Y and related peptides." Handbook of Experimental Pharmacology, 135, 29-97.
  • Keire, D. A., et al. (2000). "Kinetics and equilibria of neuropeptide Y binding to the Y1 and Y2 receptors." Biochemistry, 39(32), 9935-9942. Link

Sources

Validation

A Researcher's Guide to Selecting a Positive Control for Validating NPY C-Terminal Fragment Bioactivity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on selecting and implementing an appropriate positive control for validating the biological activity of Neurop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on selecting and implementing an appropriate positive control for validating the biological activity of Neuropeptide Y (NPY) C-terminal fragments. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present comparative data to ensure robust and reproducible results.

A Note on NPY Fragment Nomenclature: The query for "NPY (29-64)" appears to contain a typographical error, as the full-length Neuropeptide Y peptide is only 36 amino acids long.[1][2][3] This guide will therefore focus on validating the activity of well-characterized, biologically significant C-terminal fragments, which are critical tools for studying the NPY system. A primary example used throughout this guide will be NPY (13-36) , a widely recognized selective agonist for the NPY Y2 receptor subtype.[1][4] The principles and protocols discussed are broadly applicable to other C-terminal fragments.

The Critical Role of a Positive Control

In any biological assay, a positive control is fundamental to trustworthiness. Its purpose is twofold: first, to confirm that the experimental system (cells, reagents, and instruments) is functioning correctly, and second, to provide a benchmark against which the activity of the test article—in this case, an NPY fragment—can be quantitatively compared. Without a robust positive control, a negative result is uninterpretable: it could mean the test article is inactive, or that the assay itself has failed.

Candidate Positive Controls: A Comparative Analysis

The ideal positive control should be well-characterized, commercially available with high purity, and have a predictable, potent biological effect in the chosen assay system. For validating a Y2-selective fragment like NPY (13-36), we will compare two primary candidates: the endogenous full-length peptide and a selective peptide agonist.

  • Human Neuropeptide Y (1-36): The Endogenous Gold Standard. As the natural ligand for all NPY receptors, full-length NPY is the quintessential positive control for demonstrating that the cellular machinery is responsive to NPY receptor stimulation.[1] It activates Y1, Y2, and Y5 receptors, which are the primary subtypes found in the central and peripheral nervous systems.[1][6] Its use confirms the presence of functional NPY receptors and downstream signaling pathways in your model system.

  • Neuropeptide Y (13-36): The Selective Peptide Agonist. This C-terminal fragment is a potent and selective agonist for the Y2 receptor.[4][7] Using NPY (13-36) as a positive control is ideal when the primary goal is to confirm Y2-specific activity or to characterize a novel, putative Y2 agonist. It validates that the assay is sensitive to the specific receptor subtype of interest. In contrast to full-length NPY, it has a significantly lower affinity for the Y1 receptor.[4]

Data Summary: Comparison of Positive Controls
FeatureHuman NPY (1-36)NPY (13-36)Rationale for Use
Receptor Selectivity Y1, Y2, Y5 > Y4Y2, Y5 >> Y1NPY (1-36) validates the overall system; NPY (1-36) confirms Y2-specific pathway integrity.
Primary Signaling Gi/o coupled: Inhibits cAMP, modulates Ca2+ channels.[1]Gi/o coupled: Primarily inhibits cAMP via Y2 receptors.[8]Both inhibit adenylyl cyclase, a robust and direct measure of receptor activation.
Common In Vitro Use General validation of NPY receptor presence and function.Y2 receptor-specific functional screening and characterization.Choose based on the specific research question.
Common In Vivo Use Potent stimulation of food intake (orexigenic).[9]Used to probe Y2-specific functions like neurotransmitter release and neuroprotection.[10]In vivo effects can be complex; NPY (1-36) has broader central effects.
Advantages Confirms total system viability. Widely characterized.Isolates the Y2 receptor pathway. Good "like-for-like" control for other fragments.Provides multi-level validation.
Disadvantages Cannot confirm subtype-specific effects alone.Will not activate Y1-dominant systems effectively.Requires careful interpretation based on receptor expression.

Experimental Validation: Protocols & Causality

The biological actions of NPY are primarily mediated by G-protein coupled receptors (GPCRs) of the Gi/o family.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This provides a direct and robust method for quantifying receptor activation.

NPY Receptor Signaling Pathway

Caption: NPY Y2 receptor Gi-coupled signaling pathway.

Protocol 1: In Vitro cAMP Inhibition Assay

This assay provides a quantitative measure of Gi-coupled receptor activation. The logic is to first elevate intracellular cAMP using an activator (Forskolin) and then measure the ability of the NPY agonist to inhibit this production.

Rationale: This is a direct, functional readout of the canonical NPY signaling pathway.[13] Including a known antagonist like BIIE0246 ensures the observed effect is specifically mediated by the Y2 receptor.[14][15]

Materials:

  • Cell line expressing the NPY Y2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Positive Controls: Human NPY (1-36), NPY (1-36).

  • Test Article: Your NPY fragment of interest.

  • Antagonist (for validation): BIIE0246 (selective Y2 antagonist).[14]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Stimulant: Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

  • Cell Preparation: Seed Y2-receptor expressing cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Assay Preparation: On the day of the experiment, aspirate the growth medium and replace it with assay buffer. Allow cells to equilibrate for 30-60 minutes at room temperature.

  • Antagonist Pre-incubation (Optional but Recommended): To confirm Y2 specificity, add BIIE0246 (e.g., 1 µM final concentration) to a subset of wells 15-30 minutes prior to adding the agonist.

  • Agonist Addition: Prepare serial dilutions of your positive controls and test article. Add them to the appropriate wells. Incubate for 15-30 minutes at 37°C.

    • Causality Check: This incubation allows for receptor binding and initiation of the signaling cascade.

  • Stimulation: Add a pre-determined concentration of Forskolin (e.g., 10 µM final) to all wells except the negative control (basal) wells. Incubate for another 15-30 minutes at 37°C.

    • Self-Validation: Forskolin directly activates adenylyl cyclase, forcing cAMP production. Your positive control's function is to inhibit this forced production, proving its bioactivity.

  • Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound. The positive control should yield a robust, dose-dependent inhibition of the Forskolin-stimulated signal.

Protocol 2: In Vitro Calcium Mobilization Assay

While NPY receptors are primarily Gi-coupled, Y1 receptor activation is also known to mobilize intracellular calcium from the endoplasmic reticulum.[16] This assay can serve as an excellent orthogonal validation method, especially if the cell system co-expresses multiple NPY receptors.

Rationale: This assay measures a different downstream signal, providing a more comprehensive picture of the fragment's activity. It is a rapid, kinetic assay well-suited for high-throughput screening.[17]

Materials:

  • Cell line expressing NPY receptors (e.g., SK-N-MC for Y1, or an engineered line).[16]

  • Positive Control: Human NPY (1-36) (known to elicit a Ca2+ response via Y1).

  • Test Article: Your NPY fragment.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Instrument capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.

  • Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove cell culture medium and add the dye solution. Incubate for 45-60 minutes at 37°C in the dark.

    • Causality Check: The AM ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescently active dye in the cytoplasm.

  • Assay: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: The instrument will automatically inject the positive control or test article into the wells while continuously recording fluorescence.

  • Data Acquisition: Continue reading fluorescence for 60-180 seconds to capture the full kinetic response (peak and decay).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot this change in fluorescence against the log of the agonist concentration to generate a dose-response curve and calculate the EC50.

Experimental Workflow Visualization

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (cAMP Example) cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in Microplate B 2. Culture to 80-90% Confluency A->B D 4. Add Agonists (Controls & Test Article) B->D C 3. Prepare Agonist Serial Dilutions C->D E 5. Incubate (Receptor Binding) D->E F 6. Add Forskolin (Stimulate AC) E->F G 7. Incubate (cAMP Production) F->G H 8. Lyse Cells & Add Detection Reagents G->H I 9. Read Plate (e.g., HTRF Reader) H->I J 10. Generate Dose-Response Curve & Calculate EC50 I->J

Caption: General workflow for an in vitro NPY validation assay.

Protocol 3: In Vivo Orexigenic (Food Intake) Assay

Rationale: NPY is one of the most powerful orexigenic (appetite-stimulating) peptides known.[9][18] An in vivo food intake study provides the highest level of biological validation, confirming that the test article is active in a complex physiological system.

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Cannula for intracerebroventricular (ICV) injection.

  • Positive Control: Human NPY (1-36).

  • Test Article: Your NPY fragment.

  • Vehicle (e.g., sterile saline).

  • Metabolic cages for precise food intake measurement.

Procedure:

  • Acclimation: House animals individually in metabolic cages and allow them to acclimate for several days. Monitor their baseline food and water intake and circadian rhythms.

  • Surgical Preparation: Surgically implant a guide cannula into the lateral ventricle of each animal under anesthesia. Allow for a recovery period of at least one week.

  • Administration: On the day of the experiment, typically at the beginning of the light cycle when feeding is minimal, administer the positive control, test article, or vehicle via ICV injection.

    • Causality Check: ICV administration bypasses the blood-brain barrier, delivering the peptide directly to the central nervous system where NPY exerts its primary orexigenic effects.[9]

  • Measurement: Immediately after injection, return the animals to their cages with a pre-weighed amount of food. Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Compare the food intake in the groups treated with the NPY fragment and the positive control to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A successful positive control will cause a significant and robust increase in food intake compared to the vehicle.

Conclusion

Validating the biological activity of a novel NPY fragment is a multi-step process that hinges on the intelligent selection and use of positive controls. By employing both a non-selective endogenous agonist like Human NPY (1-36) and a receptor-selective agonist such as NPY (13-36) , researchers can build a comprehensive and compelling validation package. NPY (1-36) confirms that the biological system is responsive, while NPY (1-36) provides evidence of receptor-specific engagement. Coupling these controls with robust, self-validating protocols like cAMP inhibition and in vivo feeding studies ensures that the resulting data is both accurate and trustworthy, paving the way for confident downstream research and development.

References

  • opnMe. (n.d.). NPY2R Antagonist I BIIE0246.
  • Dumont, Y., et al. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist. British Journal of Pharmacology, 129(6), 1075–1088. Available from: [Link]

  • Jorgensen, J. C., et al. (1991). C-terminal modifications of neuropeptide Y and its analogs leading to selectivity for the mouse brain receptor over the porcine spleen receptor. Journal of Medicinal Chemistry, 34(5), 1730-1734. Available from: [Link]

  • Yang, Z., et al. (2022). Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors. Science Advances, 8(18). Available from: [Link]

  • Ailanen, L., et al. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in Pharmacology, 9, 319. Available from: [Link]

  • Wikipedia. (n.d.). BIIE-0246. Retrieved from [Link]

  • Michalkiewicz, M., et al. (2006). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. American Journal of Physiology-Heart and Circulatory Physiology, 291(3), H1207–H1217. Available from: [Link]

  • ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. [Diagram]. Retrieved from [Link]

  • Krstenansky, J. L., et al. (1989). Synthesis and hypertensive activity of neuropeptide Y fragments and analogues with modified N- or C-termini or D-substitutions. Journal of Medicinal Chemistry, 32(3), 541-546. Available from: [Link]

  • Wikipedia. (n.d.). BIBP-3226. Retrieved from [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. EMBO Molecular Medicine, 2(11), 429–439. Available from: [Link]

  • Doods, H. N., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory Peptides, 65(1), 71-77. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Neuropeptide Y (29-64) for In Vivo Research.
  • Wikipedia. (n.d.). Neuropeptide Y. Retrieved from [Link]

  • Tasan, R. O., et al. (2016). Neuropeptide Y: A stressful review. Neuropeptides, 55, 105-115. Available from: [Link]

  • Serova, L. I., et al. (2001). Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells. Neuroscience, 108(2), 339-344. Available from: [Link]

  • Zhang, W., et al. (2021). Regulation of neuropeptide Y in body microenvironments and its potential application in therapies: a review. Cell and Tissue Research, 385(3), 513-527. Available from: [Link]

  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Peptides, 21(2), 325-333. Available from: [Link]

  • BenchChem. (n.d.). Neuropeptide Y C-Terminal Fragments: A Technical Guide to Neuroprotection.
  • RSC Publishing. (2025, June 12). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. Retrieved from [Link]

  • Grundemar, L., et al. (1991). C-terminal neuropeptide Y fragments are mast cell-dependent vasodepressor agents. European Journal of Pharmacology, 209(1-2), 121-125. Available from: [Link]

  • Sandin, J., et al. (2014). Neuropeptides: metabolism to bioactive fragments and the pharmacology of their receptors. Medicinal Research Reviews, 34(4), 814-844. Available from: [Link]

  • Rokay, M. Z., et al. (2021). The Roles of Neuropeptide Y (Npy) and Peptide YY (Pyy) in Teleost Food Intake: A Mini Review. Animals, 11(6), 1726. Available from: [Link]

  • Internet Scientific Publications. (n.d.). Review Of NPY And NPY Receptor For Obesity. Retrieved from [Link]

  • Jackson, D. N., & Cui, J. (2014). Neuropeptide Y and neurovascular control in skeletal muscle and skin. Journal of Applied Physiology, 116(2), 133-142. Available from: [Link]

  • Rose, J. B., et al. (2009). Neuropeptide Y Fragments Derived from Neprilysin Processing Are Neuroprotective in a Transgenic Model of Alzheimer's Disease. Journal of Neuroscience, 29(36), 11157–11165. Available from: [Link]

  • Beck, B. (2006). Neuropeptide Y in normal eating and in genetic and dietary-induced obesity. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1471), 1159–1185. Available from: [Link]

  • Costa, C., et al. (2022). Development of Neuropeptide Y and Cell-Penetrating Peptide MAP Adsorbed onto Lipid Nanoparticle Surface. Pharmaceutics, 14(5), 896. Available from: [Link]

  • Croce, N., et al. (2011). Neuropeptide Y Protects Rat Cortical Neurons against β-Amyloid Toxicity and Re-establishes Synthesis and Release of Nerve Growth Factor. Journal of Alzheimer's Disease, 23(2), 287-298. Available from: [Link]

  • Rytömaa, T., et al. (1997). Stimulation of neuropeptide Y gene expression by brain-derived neurotrophic factor requires both the phospholipase Cgamma and Shc binding sites on its receptor, TrkB. Biochemical Journal, 326(Pt 2), 421–426. Available from: [Link]

  • Zhang, L., & van den Pol, A. N. (2017). Regulation of Feeding-Related Behaviors by Arcuate Neuropeptide Y Neurons. Endocrinology, 158(5), 1051–1062. Available from: [Link]

  • Fuhlendorff, J., et al. (1990). Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase. FEBS Letters, 260(2), 215-218. Available from: [Link]

  • Chen, Y., et al. (2019). Sustained NPY signaling enables AgRP neurons to drive feeding. eLife, 8, e46348. Available from: [Link]

  • Gøtzsche, C. R., et al. (2018). Activation of NPY-Y2 receptors ameliorates disease pathology in the R6/2 mouse and PC12 cell models of Huntington's disease. Neurobiology of Disease, 109, 110-122. Available from: [Link]

  • Parker, M. S., & Balasubramaniam, A. (2008). Neuropeptide Y Y2 receptor in health and disease. British Journal of Pharmacology, 153(Suppl 1), S420–S431. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Table 5, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Kitlinska, J., et al. (2010). Neuropeptide Y and its Y2 Receptor – Potential Targets in Neuroblastoma Therapy. Cancer Letters, 297(1), 108–115. Available from: [Link]

  • Wang, S., et al. (2021). Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity. The Journal of Neuroscience, 41(44), 9143–9160. Available from: [Link]

  • Tasan, R. O., et al. (2010). Structure and function of the amygdaloid NPY system: NPY Y2 receptors regulate excitatory and inhibitory synaptic transmission in the centromedial amygdala. The Journal of Neuroscience, 30(42), 14263–14276. Available from: [Link]

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Comparative

Cross-reactivity of anti-NPY antibodies with NPY (29-64)

Title: Comprehensive Comparison Guide: Cross-Reactivity of Anti-NPY Antibodies with NPY (29-64) Target Audience: Researchers, scientists, and drug development professionals. Introduction & Biological Context Understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Cross-Reactivity of Anti-NPY Antibodies with NPY (29-64)

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Biological Context

Understanding the exact molecular target is the foundational step in robust assay design. In neurobiology and mass spectrometry-based proteomics, the designation NPY (29-64) refers to the mature, 36-amino acid Neuropeptide Y peptide. This nomenclature is derived from the 97-amino acid prepro-Neuropeptide Y precursor (UniProt P57774), where residues 1-28 form the signal peptide, and residues 29-64 constitute the fully processed, active neuropeptide[1].

NPY (29-64) plays a critical role in regulating feeding behavior, anxiety, and nociceptive processing, including the alleviation of neuropathic pain and the modulation of opioid-induced hyperalgesia (OIH)[2][3]. Because NPY (29-64) shares significant structural homology—specifically the highly conserved C-terminal PP-fold—with other members of the pancreatic polypeptide family like Peptide YY (PYY) and Pancreatic Polypeptide (PP), selecting an antibody with the correct cross-reactivity profile is paramount. This guide objectively compares the performance of different anti-NPY antibody classes and provides a self-validating protocol for empirical cross-reactivity testing.

Antibody Performance & Cross-Reactivity Comparison

The structural similarity at the C-terminus (which ends in an amidated tyrosine essential for receptor binding) among NPY, PYY, and PP dictates antibody specificity. Antibodies raised against the full-length NPY (29-64) or its C-terminus often exhibit high cross-reactivity with PYY. Conversely, N-terminal specific antibodies leverage the divergent sequences at the N-terminus to achieve high specificity, though they may fail to detect biologically active truncated fragments[4].

Table 1: Comparative Cross-Reactivity Profiles of Anti-NPY Antibody Classes

Antibody ClassPrimary Epitope TargetReactivity to NPY (29-64)Cross-Reactivity to PYYCross-Reactivity to PPCross-Reactivity to NPY (13-36)Optimal Application
N-Terminal Monoclonal Residues 1-12100%< 0.1%< 0.1%< 0.1%Specific quantification of intact, mature NPY
C-Terminal Monoclonal Residues 25-36100%30 - 50%10 - 15%100%Total NPY/PYY screening; Y2-agonist fragment detection
Broad-Spectrum Polyclonal Multiple (Whole Peptide)100%5 - 10%< 1%40 - 60%Immunohistochemistry (IHC); Broad tissue profiling
  • Causality Insight: If your research focuses on the Y2 receptor—which is predominantly activated by C-terminal fragments like NPY (13-36) to inhibit cAMP production and neurotransmitter release[5]—an N-terminal monoclonal antibody will yield false-negative results. In such cases, a C-terminal antibody is necessary, but the assay must be coupled with chromatographic separation (e.g., LC-MS) to accurately distinguish endogenous NPY fragments from PYY[1].

Mechanistic Context: NPY (29-64) Signaling Pathway

To understand why detecting specific fragments matters, we must look at the receptor level. NPY (29-64) binds to Gi/o-coupled GPCRs (primarily Y1 and Y2). This binding initiates an inhibitory cascade that reduces intracellular cAMP and modulates ion channels, ultimately decreasing neuronal excitability—a mechanism leveraged in neuropathic pain alleviation via spinal cord Npy1r-expressing interneurons[3][5].

Pathway NPY NPY (29-64) (Mature Neuropeptide Y) Receptor Y1 / Y2 Receptors (Gi/o-Coupled GPCRs) NPY->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits IonChannels Ion Channel Modulation (Ca2+ block, K+ open) Gi->IonChannels Modulates cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Decreased Neuronal Excitability (Pain Alleviation) cAMP->Effect IonChannels->Effect

NPY (29-64) signaling cascade via Y1/Y2 receptors leading to neuronal inhibition.

Experimental Methodology: Self-Validating Competitive ELISA

To empirically validate the cross-reactivity of your chosen anti-NPY antibody, a competitive ELISA is the industry standard. This protocol is designed as a self-validating system : it includes internal controls that independently verify assay dynamic range, peptide solubility, and specific versus non-specific binding[6].

ELISA_Workflow Step1 1. Plate Coating Immobilize NPY (29-64) Step2 2. Pre-Incubation Ab + Competitors Step1->Step2 Step3 3. Competition Transfer to Plate Step2->Step3 Step4 4. Detection Add Substrate Step3->Step4 Step5 5. IC50 Analysis Calculate Reactivity Step4->Step5

Step-by-step workflow for competitive ELISA to determine antibody cross-reactivity.

Step-by-Step Protocol & Causality:

  • Plate Coating: Coat a high-binding 96-well microplate with 100 ng/well of NPY (29-64) in carbonate/bicarbonate buffer (pH 9.6) overnight at 4°C.

    • Causality: The high pH ensures the peptide is uniformly charged, promoting stable hydrophobic and ionic interactions with the polystyrene surface.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20) and block with 1% BSA in PBS for 2 hours at room temperature.

  • Pre-Incubation (The Critical Step): In a separate low-binding plate, prepare serial dilutions of the competitor peptides (NPY 29-64, PYY, PP) ranging from 10,000 pM to 1 pM. Add a fixed concentration of the primary anti-NPY antibody to each well. Incubate for 1 hour.

    • Causality: Peptides like NPY (29-64) are notoriously "sticky" and prone to surface adsorption. Using low-binding labware prevents peptide loss[6]. Pre-incubating the antibody and competitor in solution allows thermodynamic equilibrium to be reached faster and more accurately than competing directly on the solid phase.

  • Competition: Transfer the pre-incubated mixtures to the coated, blocked plate. Incubate for 1 hour. Unbound antibodies will bind to the immobilized NPY (29-64) on the plate.

  • Detection: Wash 5x with PBST. Add an HRP-conjugated secondary antibody, incubate for 1 hour, wash, and develop with TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

  • Self-Validation Check:

    • Maximum Binding (B0): The well with 0 pM competitor must yield an OD450 of ~1.5 - 2.0.

    • Background (Blank): The well with no primary antibody must yield an OD450 < 0.1.

    • Validation: If the B0/Blank ratio is < 10, the assay lacks the dynamic range to accurately calculate cross-reactivity, indicating potential peptide degradation, non-specific binding, or antibody failure[6].

Peptide Handling & Integrity (E-E-A-T Standards)

The accuracy of any cross-reactivity assay is entirely dependent on the structural integrity of the NPY (29-64) standard. Repeated freeze-thaw cycles cause the formation of ice crystals that denature the peptide, while localized pH shifts during freezing induce irreversible aggregation[7].

  • Reconstitution: Dissolve lyophilized NPY (29-64) in sterile, double-distilled water or a buffer specified by the manufacturer. Ensure complete solubilization before dilution.

  • Storage: Immediately divide the reconstituted stock into single-use aliquots in low-protein-binding microcentrifuge tubes and store at -80°C[7]. Never return a thawed aliquot to the freezer.

References

1.5 - BenchChem 2. 7 - BenchChem 3.6 - BenchChem 4. 2 - ResearchGate 5.4 - PubMed 6.3 - PMC 7.1 - PMC

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Validation

Mass spectrometry analysis of Neuropeptide Y (29-64) amide TFA

Technical Comparison Guide: Optimizing Mass Spectrometry for Neuropeptide Y (29-64) Amide [TFA vs. Alternatives] Executive Summary: The Nomenclature & The Paradox Before addressing the analytical workflow, we must clarif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optimizing Mass Spectrometry for Neuropeptide Y (29-64) Amide [TFA vs. Alternatives]

Executive Summary: The Nomenclature & The Paradox

Before addressing the analytical workflow, we must clarify the nomenclature. Neuropeptide Y (29-64) amide is the biologically active, 36-amino acid peptide (Tyr-Pro-Ser...-Tyr-NH2). The numbering "29-64" refers to its location within the 97-amino acid prepro-NPY precursor. In most pharmacological contexts, this is simply referred to as NPY (1-36) .

The Core Conflict: You have likely purchased NPY (29-64) as a TFA (Trifluoroacetate) salt . Manufacturers prefer TFA because it pairs with the peptide’s basic residues (Arginine/Lysine), ensuring high purity and sharp chromatographic peaks during purification.

  • The Issue: While TFA is the "Gold Standard" for HPLC-UV purity analysis, it is the "Kryptonite" of Electrospray Ionization (ESI) Mass Spectrometry. TFA anions form strong ion pairs with the peptide in the gas phase, masking the positive charge and causing significant signal suppression (up to 90%) .

This guide compares the standard NPY-TFA product against MS-friendly alternatives (Acetate/HCl) and provides a protocol to analyze the TFA salt without compromising sensitivity.

Technical Comparison: TFA vs. Acetate vs. Desalting

The following table contrasts the performance of the standard NPY-TFA salt against the primary alternatives in an LC-MS environment.

Table 1: Comparative Performance Metrics
FeatureNPY (29-64) TFA Salt (Standard)NPY (29-64) Acetate Salt (Alternative)NPY TFA + Propionic Acid/IPA (Method Optimization)
HPLC Peak Shape Excellent. Sharp, symmetrical peaks due to strong ion pairing.Moderate. Peaks often broader or tailing; lower resolution.Good. Retains some TFA benefits while improving MS signal.
MS Signal Intensity Low. High ion suppression. TFA anions "neutralize" charges in the ESI droplet.High. Acetate is volatile and dissociates easily, yielding max signal.Medium-High. "Supercharging" agents or weak acids displace TFA.
Solubility High in acidic/organic buffers.High in water/buffers; pH sensitive.N/A (Method dependent).
System Contamination High. TFA lingers in MS sources ("Memory Effect").Low. Acetate washes out easily.Moderate.
Best Use Case Purity checks (UV), Stability studies, NMR.PK studies, Bioanalysis, High-sensitivity MS.[1]When you must use the TFA salt for MS quantitation.

Mechanism of Action: The TFA Suppression Loop

To troubleshoot NPY analysis, one must understand why TFA fails in MS. NPY is a basic peptide (pI ~11). In the ESI droplet, TFA anions (


) pair tightly with the protonated NPY amines (

). This neutral pair does not Coulombically explode efficiently, preventing the peptide from entering the gas phase as a charged ion.

TFA_Suppression cluster_suppression Ion Suppression Mechanism Sample NPY (29-64) TFA Salt LC LC Separation (Mobile Phase) Sample->LC Droplet ESI Droplet Formation LC->Droplet Acetate_Path Alternative: Acetate/Formic Acid LC->Acetate_Path Switch Buffer Pairing Ion Pairing: [NPY-H]+ + [TFA]- -> [Neutral Complex] Droplet->Pairing High TFA Conc. NoDesolv Inhibited Desolvation (Surface Tension Increase) Pairing->NoDesolv MS_Signal MS Detector (Reduced Signal) NoDesolv->MS_Signal Low Ion Yield Acetate_Path->MS_Signal High Ion Yield

Figure 1: Mechanism of TFA-mediated signal suppression in Electrospray Ionization (ESI).

Optimized Experimental Protocol

If you have the TFA salt and require high-sensitivity quantification (e.g., <1 nM), you cannot inject directly. You must use a Trap-and-Elute or SPE workflow to remove the TFA prior to the MS source.

Workflow: Solid Phase Extraction (SPE) & LC-MS/MS

Objective: Isolate NPY (29-64) from the TFA counter-ion and matrix, exchanging it for Formic Acid (FA) for optimal ionization.

Reagents:

  • Loading Buffer: 0.1% Formic Acid in Water.[2]

  • Elution Buffer: 50% Acetonitrile (ACN) / 0.1% Formic Acid.

  • Column: C18 Peptide BEH or CSH (Charged Surface Hybrid), 1.7 µm.

Step-by-Step Methodology:

  • Sample Reconstitution:

    • Dissolve NPY-TFA lyophilizate in 0.1% Formic Acid (aqueous). Do not use TFA in the reconstitution solvent.

    • Rationale: High aqueous content ensures retention on the SPE/Trap column.

  • On-Line Trapping (The "Desalting" Step):

    • Inject sample onto a C18 Trap Column (e.g., 5mm x 0.3mm).

    • Wash: Flow 100% Water + 0.1% Formic Acid for 2 minutes to waste.

    • Mechanism: The hydrophobic NPY binds to the C18. The hydrophilic TFA anions and salts wash away to waste.

  • Analytical Separation:

    • Switch valve to place Trap in-line with the Analytical Column.

    • Gradient: 5% B to 45% B over 10 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).

    • Note: Using Formic Acid here (instead of TFA) restores MS sensitivity.

  • Mass Spectrometry Settings (Orbitrap/Q-TOF):

    • Polarity: Positive ESI.

    • Source Temp: 300°C (Peptides require higher heat for desolvation).

    • Key Charge States: Monitor [M+4H]⁴⁺ and [M+5H]⁵⁺ .

    • Expert Tip: NPY is large (4272 Da). The +1 or +2 states are rarely seen. Focus on m/z 1069.0 (+4) and 855.4 (+5).

Data & Validation: Charge State Distribution

When analyzing NPY (29-64), the charge state distribution (CSD) confirms if your "TFA removal" was successful. TFA contamination often shifts the CSD toward lower charge states (e.g., +3) due to charge neutralization.

Table 2: Theoretical vs. Observed Ions (NPY 29-64)

Monoisotopic Mass: 4271.97 Da

Ion Speciesm/z (Theoretical)Observation in 0.1% Formic Acid Observation in 0.05% TFA
[M+3H]³⁺ 1424.99Low IntensityDominant (Suppressed total signal)
[M+4H]⁴⁺ 1069.00Dominant (Quantifier) Medium Intensity
[M+5H]⁵⁺ 855.40High IntensityLow Intensity
[M+6H]⁶⁺ 713.00Medium IntensityAbsent

Interpretation: If your spectrum is dominated by the +3 state and overall intensity is low, you have residual TFA. If the +4 and +5 states are dominant and sharp, your desalting was successful.

References

  • Citations on NPY Quantification & Metabolism

    • Quantification of Neuropeptide Y and Four of Its Metabolites in Human Plasma by Micro-UHPLC-MS/MS. (2020). Anal. Chem. Link

  • Citations on TFA Ion Suppression Mechanisms

    • Mobile Phase Additives for Peptide Characterization: TFA vs Formic Acid.[3][4][5] Waters Corporation. Link

    • Signal enhancement for peptide analysis in LC-ESI-MS with TFA containing mobile phase. (2011).[6] Anal. Chem. Link

  • Product Nomenclature & Biological Context

    • Neuropeptide Y (29-64) amide / NPY 1-36 Structure and Activity. MedChemExpress / PubChem. Link

  • Supercharging Agents (TFA Mitigation)

    • Enhancing sensitivity of liquid chromatography–mass spectrometry of peptides and proteins using supercharging agents. (2017).[7] J. Am. Soc. Mass Spectrom. Link

Sources

Comparative

Confirming the purity and identity of synthetic NPY (29-64)

Title: Analytical Strategies for Validating Synthetic NPY (29-64): A Comprehensive Comparison Guide Introduction Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that acts as a critical neurotransmitter i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategies for Validating Synthetic NPY (29-64): A Comprehensive Comparison Guide

Introduction Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that acts as a critical neurotransmitter in the mammalian central and peripheral nervous systems[1]. In its prohormone form (prepro-NPY), the mature, biologically active NPY sequence corresponds to residues 29-64[2]. Consequently, synthetic NPY (29-64) is structurally identical to the mature NPY (1-36) peptide and is extensively utilized to investigate Y-receptor-mediated signaling, particularly energy homeostasis, anxiety, and bone remodeling[3].

However, the synthesis of a 36-amino acid peptide via solid-phase peptide synthesis (SPPS) is inherently prone to generating impurities, including truncated sequences, deletion peptides, and incomplete side-chain deprotections[4]. In biological assays, these impurities can act as partial agonists or competitive antagonists, severely confounding experimental data. This guide objectively compares the analytical methodologies required to confirm the purity and identity of synthetic NPY (29-64) and provides self-validating experimental workflows to ensure uncompromising data integrity.

Part 1: The Causality Behind Analytical Choices

To establish a self-validating system for peptide validation, researchers cannot rely on a single analytical technique. The causality behind selecting a multi-modal analytical approach lies in the specific limitations of each method:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While RP-HPLC is the standard for assessing chromatographic purity based on hydrophobicity, it is fundamentally insufficient for identity confirmation. Isobaric impurities—such as the deamidation of asparagine (Asn) or glutamine (Gln) residues—often co-elute with the target peptide, artificially inflating the perceived purity[4].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Mass spectrometry is the gold standard for identity confirmation[5]. By utilizing High-Resolution Mass Spectrometry (HRMS), researchers can verify the exact monoisotopic mass of NPY (29-64). Furthermore, MS/MS fragmentation provides sequence coverage, ensuring that the amino acids are linked in the correct order and differentiating between isobaric structural isomers.

  • Amino Acid Analysis (AAA): Even if a peptide is 99% pure by HPLC, lyophilized peptide powders contain varying amounts of counterions (e.g., trifluoroacetate, TFA) and residual moisture. AAA determines the net peptide content, which is critical. Dosing an in vitro or in vivo model based on gross powder weight rather than net peptide content leads to severe underdosing and irreproducible dose-response curves.

Data Presentation: Comparison of Analytical Methodologies

Analytical MethodologyPrimary FunctionDetection TargetCritical Limitation
RP-HPLC (UV Detection) Purity quantificationHydrophobic profile, overall purity percentageCannot identify the chemical nature of impurities; isobaric species may co-elute.
LC-MS/MS (HRMS) Identity & structural confirmationMonoisotopic mass, amino acid sequence coverageNot strictly quantitative for purity due to varying ionization efficiencies of fragments[5].
Amino Acid Analysis (AAA) Net peptide content quantificationMolar ratio of constituent amino acidsDoes not provide sequence information or detect non-proteinaceous impurities.

Part 2: Self-Validating Analytical Workflow for NPY (29-64)

To guarantee trustworthiness, the analytical protocol must be a self-validating system. This means incorporating controls that actively prove the system is functioning correctly before the sample is analyzed.

Step-by-Step LC-MS & RP-HPLC Validation Protocol:

  • System Equilibration & Blank Run: Inject the mobile phase (e.g., 0.1% TFA in water/acetonitrile) to establish a baseline and confirm the absence of column carryover.

  • System Suitability Standard (Positive Control): Inject a known, highly pure reference standard of NPY (29-64). Verify that the retention time and mass-to-charge (m/z) ratio match historical data.

  • Sample Injection: Inject the newly synthesized NPY (29-64) batch. Calculate the area under the curve (AUC) at 214 nm (peptide bond absorption) for purity, and extract the mass spectrum for the primary peak.

  • Spiked Sample (Matrix Effect Check): Spike the new batch with the reference standard. A single, symmetrical chromatographic peak confirms structural identity, whereas a split peak indicates a closely related impurity (e.g., a diastereomer).

AnalyticalWorkflow Start Synthetic NPY (29-64) Batch Receipt Blank Blank Injection (Equilibration & Baseline) Start->Blank SystemSuitability System Suitability (Reference Standard) Blank->SystemSuitability SampleRun Sample Injection (RP-HPLC & LC-MS/MS) SystemSuitability->SampleRun Spike Spiked Sample (Matrix Effect Check) SampleRun->Spike DataAnalysis Data Synthesis (Mass + Purity + Net Content) Spike->DataAnalysis

Caption: Step-by-step self-validating analytical workflow for NPY (29-64) purity and identity confirmation.

Part 3: Functional Comparison: High-Purity vs. Crude NPY (29-64)

The ultimate test of a synthetic peptide's identity and purity is its performance in a functional biological assay. NPY (29-64) and its related C-terminal fragments (such as NPY 13-36) are selective agonists for the NPY Y2 receptor[6]. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)[6][7].

Using crude NPY (29-64) (<80% purity) introduces a severe risk of experimental artifact. Truncated peptide sequences present in the crude mixture can exhibit altered receptor affinities, sometimes acting as competitive antagonists at the Y2 receptor or exhibiting off-target activation of Y1, Y4, or Y5 receptors.

Data Presentation: Y2 Receptor cAMP Inhibition Assay Comparison of High-Purity (>98%) vs. Crude (<80%) Synthetic NPY (29-64) in Forskolin-stimulated cells.

Peptide GradePurity (RP-HPLC)IC50 (cAMP Inhibition)Max Efficacy (Emax)Off-Target Binding (Y1R)
High-Purity NPY (29-64) > 98.5%0.8 nM95% reduction< 1%
Standard/Crude NPY (29-64) < 80.0%14.5 nM65% reduction~ 12%

Y2Signaling NPY NPY (29-64) (Selective Agonist) Y2R Y2 Receptor (GPCR) NPY->Y2R Binds Gi Gi Protein (α subunit) Y2R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Caption: NPY (29-64) binding to the Y2 receptor initiates Gi-mediated inhibition of adenylyl cyclase.

Part 4: Step-by-Step Functional Assay Protocol (cAMP Inhibition)

To functionally validate the synthesized NPY (29-64), a cAMP inhibition assay provides a robust, self-validating readout of Gi-coupled receptor activation[7].

Methodology:

  • Cell Preparation: Seed human neuroblastoma cells (e.g., SMS-KAN) or CHO cells stably expressing the human Y2 receptor into a 96-well plate at 50,000 cells/well. Incubate overnight.

  • Assay Buffer: Wash cells and replace media with assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Self-Validating Controls:

    • Negative Control (Basal): Vehicle only (establishes baseline cAMP).

    • Positive Control (Max Stimulation): 10 μM Forskolin (directly activates adenylyl cyclase to generate a maximum cAMP signal).

    • Reference Standard: 10 μM Forskolin + 100 nM highly pure commercial NPY (establishes maximum expected inhibition).

  • Peptide Treatment: Add 10 μM Forskolin concurrently with serial dilutions of the synthesized NPY (29-64) batch (ranging from 10 pM to 1 μM) to generate a dose-response curve[6].

  • Incubation & Lysis: Incubate for 30 minutes at 37°C. Terminate the reaction by aspirating the buffer and adding cell lysis buffer.

  • Detection: Quantify intracellular cAMP levels using a competitive immunoassay (e.g., TR-FRET or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of NPY (29-64). A pure, correctly synthesized peptide will demonstrate a steep, sigmoidal dose-response curve with an IC50 in the sub-nanomolar to low-nanomolar range.

References

Sources

Validation

Comparative Guide: NPY (29-64) Amide vs. Non-Amidated NPY (29-64) Function

Executive Summary & Nomenclature Clarification Target Audience: Neuropharmacologists, Peptide Chemists, and Drug Discovery Scientists. The Core Distinction: The term NPY (29-64) refers to the 36-amino acid sequence of ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Target Audience: Neuropharmacologists, Peptide Chemists, and Drug Discovery Scientists.

The Core Distinction: The term NPY (29-64) refers to the 36-amino acid sequence of mature Neuropeptide Y (NPY), derived from the human prepro-NPY precursor (residues 1–97).

  • NPY (29-64) Amide: This is the biologically active, wild-type peptide (Sequence: Tyr-Pro...Arg-Tyr-NH₂ ). The C-terminal amidation is an absolute requirement for high-affinity binding to Y-receptors (Y1, Y2, Y5).

  • Non-Amidated NPY (29-64): Also known as NPY Free Acid (Sequence: Tyr-Pro...Arg-Tyr-OH ). This is typically a degradation product or a synthetic intermediate. It functions as a negative control due to its drastically reduced affinity (>1000-fold loss) and lack of functional potency.

Bottom Line: For any study investigating physiological NPY signaling, the Amidated form is mandatory. The Non-amidated form serves primarily as a control to validate assay specificity or to study peptide degradation pathways.

Molecular & Mechanistic Profile[1][2][3]

Sequence and Processing Context

NPY is synthesized as a 97-amino acid prepro-hormone. The biologically active moiety corresponds to residues 29–64 of this precursor.[1][2]

Sequence (Human): YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY

FeatureNPY (29-64) AmideNon-Amidated NPY (29-64)
C-Terminus Tyrosinamide (-CONH₂)Tyrosine (-COOH)
Net Charge (pH 7.4) +2 (approx)+1 (approx)
Receptor Affinity High (nM range)Negligible / Micromolar
Biological Role Neurotransmitter / VasoconstrictorInactive Metabolite
Mechanism of Action: The "Amide Anchor"

The C-terminal amide is not merely a capping group; it is a critical structural element of the NPY pharmacophore.

  • The Binding Pocket: NPY receptors (GPCRs Class A: Y1, Y2, Y4, Y5) possess a deep binding pocket within the transmembrane bundle.

  • Key Interaction: The C-terminal amide nitrogen of NPY acts as a hydrogen bond donor. It interacts specifically with conserved polar residues in the receptor, most notably Glutamine (Q) at position 3.32 (Ballesteros-Weinstein numbering) and Aspartate (D) at 6.59 .

  • Failure of the Free Acid: The non-amidated form presents a negatively charged carboxylate (-COO⁻) at physiological pH. This creates two failure modes:

    • Electrostatic Repulsion: The receptor pocket is often electronegative or hydrophobic, repelling the carboxylate.

    • Loss of H-Bond: The carboxylate cannot donate the specific hydrogen bond required to stabilize the active receptor conformation (Gi/o coupling).

Visualization: Precursor Processing & Function

The following diagram illustrates the origin of NPY (29-64) and the functional divergence caused by amidation status.

NPY_Processing Prepro Prepro-NPY (1-97) (Inactive Precursor) Cleavage Proteolytic Cleavage (Prohormone Convertases) Prepro->Cleavage Intermed NPY-Gly-KR (Intermediate) Cleavage->Intermed PAM PAM Enzyme (Amidation) Intermed->PAM Glycine removal + Amidation Acid NPY (29-64) FREE ACID (Biologically Inactive) Intermed->Acid Spontaneous hydrolysis or lack of PAM Mature NPY (29-64) AMIDE (Biologically Active) PAM->Mature Receptor Y-Receptor Activation (Gi/o Signaling) Mature->Receptor High Affinity Binding NoResponse No Signaling (Loss of Affinity) Acid->NoResponse Steric/Charge Repulsion

Caption: Biogenesis of NPY (29-64). The Peptidylglycine alpha-amidating monooxygenase (PAM) is essential for converting the intermediate to the active amide form.

Quantitative Performance Comparison

The following data summarizes the drastic functional difference between the two forms.

Table 1: Receptor Binding Affinity (Ki) and Potency (EC50)

Receptor SubtypeLigand FormBinding Affinity (Ki)Functional Potency (EC50)Interpretation
Y1 Receptor NPY Amide 0.2 – 0.5 nM 0.5 – 1.5 nM Highly potent agonist.
NPY Free Acid> 1,000 nM> 10,000 nMEffectively inactive.
Y2 Receptor NPY Amide 0.5 – 0.8 nM 0.8 – 2.0 nM Highly potent agonist.
NPY Free Acid> 300 nM> 5,000 nM>500-fold loss of activity.
Y5 Receptor NPY Amide 0.6 – 1.2 nM 1.0 – 3.0 nM Highly potent agonist.
NPY Free Acid> 1,000 nMInactiveComplete loss of function.

Data synthesized from structure-activity relationship (SAR) studies (See References 1, 2).

Experimental Protocols

To generate reproducible data with NPY (29-64), strict adherence to handling protocols is required. NPY is hydrophobic and prone to adsorption to plastic ("sticky peptide").

Peptide Reconstitution & Storage (Self-Validating System)

Objective: Prevent aggregation and adsorption loss.

  • Vial Spin: Centrifuge the lyophilized peptide vial at 10,000 x g for 2 min to pellet powder.

  • Solvent Choice:

    • Do not use water or PBS directly (causes aggregation).

    • Step A: Dissolve in 0.1% Acetic Acid or 10% Acetonitrile/Water to 1 mg/mL. This acidic/organic environment ensures monomerization.

    • Step B: Aliquot immediately into siliconized (low-bind) tubes.

  • Storage: Flash freeze in liquid nitrogen. Store at -80°C.

  • Validation Check: Measure concentration using A280 (Extinction coefficient for Tyr/Trp) rather than weight, as lyophilized powder contains salts/water.

Functional Validation: cAMP Inhibition Assay

Rationale: NPY receptors couple to Gαi proteins, inhibiting Adenylyl Cyclase. This assay confirms the bioactivity of the Amide vs. the inactivity of the Free Acid.

Materials:

  • HEK293 cells stably expressing hY1 receptor.

  • Forskolin (to stimulate cAMP).

  • cAMP detection kit (HTRF or Luminescence).

Workflow:

  • Seeding: Plate cells in 384-well low-volume plates (5,000 cells/well).

  • Stimulation Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Treatment:

    • Add Forskolin (5 µM final) to all wells (sets the 100% cAMP baseline).

    • Add NPY (29-64) Amide (Dose response: 10⁻¹² to 10⁻⁶ M).

    • Add NPY (29-64) Free Acid (Dose response: 10⁻¹² to 10⁻⁶ M).

  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add lysis buffer and detection reagents per kit instructions.

  • Analysis: Plot Log[Agonist] vs. Response.

    • Success Criteria: NPY Amide should show a sigmoidal inhibition curve with IC50 ~1 nM. NPY Free Acid should show a flat line or IC50 > 1 µM.

Visualization: Signaling Pathway & Assay Logic

NPY_Signaling cluster_result Assay Readout Ligand_Amide NPY (29-64) Amide Receptor Y1/Y2/Y5 Receptor (GPCR) Ligand_Amide->Receptor Activates Ligand_Acid NPY (29-64) Free Acid Ligand_Acid->Receptor Fails to Bind G_Protein Gαi Protein (Heterotrimer) Receptor->G_Protein GTP Exchange AC Adenylyl Cyclase (Enzyme) G_Protein->AC INHIBITS cAMP cAMP Levels AC->cAMP Catalysis ATP ATP Result_Amide Low cAMP (Signal Inhibition) cAMP->Result_Amide + NPY Amide Result_Acid High cAMP (No Inhibition) cAMP->Result_Acid + NPY Acid Forskolin Forskolin (Direct Activator) Forskolin->AC Stimulates

Caption: Gαi-coupled signaling pathway. NPY Amide inhibits Forskolin-induced cAMP production; Free Acid fails to engage this pathway.

References

  • Beck-Sickinger, A. G., & Jung, G. (1995). Structure-activity relationships of neuropeptide Y analogues with respect to Y1 and Y2 receptors.[3][4] Biopolymers, 37(2), 123-142.

  • Cabrele, C., & Beck-Sickinger, A. G. (2000).[5] Molecular characterization of the ligand-receptor interaction of the neuropeptide Y family. Journal of Peptide Science, 6(3), 97-122.

  • Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150.

  • BenchChem Technical Support. (2025). Handling and Storage of Neuropeptide Y (29-64).[1][2] BenchChem Technical Guides.

Sources

Comparative

Technical Comparison Guide: Reproducibility of In Vivo Experiments Using NPY (29-64) Amide

Executive Summary: The Precision Tool for Y2 Receptor Interrogation Neuropeptide Y (29-64) amide is a C-terminal fragment of the endogenous Neuropeptide Y. Unlike its parent molecule, which promiscuously binds Y1, Y2, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Tool for Y2 Receptor Interrogation

Neuropeptide Y (29-64) amide is a C-terminal fragment of the endogenous Neuropeptide Y. Unlike its parent molecule, which promiscuously binds Y1, Y2, and Y5 receptors, NPY (29-64) amide retains high affinity for the Y2 receptor while virtually abolishing Y1 binding.

This selectivity makes it an indispensable tool for dissecting the presynaptic autoreceptor functions of the NPY system (e.g., anxiety regulation, feedback inhibition of neurotransmitter release). However, its utility is frequently compromised by poor reproducibility stemming from three overlooked variables:

  • Adsorption losses (up to 90% loss on standard plastics).

  • Enzymatic instability (rapid degradation by peptidases).

  • Route-dependency (inability to cross the Blood-Brain Barrier).

This guide provides a standardized, self-validating framework for using NPY (29-64) amide in in vivo rodent models.

Mechanistic Grounding & Signaling Pathway

To design a reproducible experiment, one must understand the downstream effects of the ligand. NPY (29-64) amide acts primarily as a Gi/o-protein coupled agonist .

Mechanism of Action

Upon binding to the presynaptic Y2 receptor, the peptide triggers the dissociation of the G


i/o subunit. This leads to:
  • Inhibition of Adenylyl Cyclase (AC): Resulting in decreased cAMP levels.[1]

  • Modulation of Ion Channels: Inhibition of N-type Ca

    
     channels (reducing neurotransmitter release) and activation of GIRK (K
    
    
    
    ) channels (causing hyperpolarization).
Visualization: Y2 Receptor Signaling Cascade

Y2_Signaling Ligand NPY (29-64) Amide Receptor Y2 Receptor (Presynaptic) Ligand->Receptor Activates G_Protein Gi/o Protein Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits (-) Ca_Channel N-type Ca2+ Channels (Inhibited) G_Protein->Ca_Channel Blocks (-) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Neurotrans Neurotransmitter Release (Glutamate/GABA) Ca_Channel->Neurotrans Suppresses

Caption: Figure 1.[2][3] NPY (29-64) amide activates Gi/o pathways, suppressing cAMP and neurotransmitter release.

Comparative Analysis: Selecting the Right Tool

Researchers often confuse NPY (29-64) with other analogs. The table below contrasts its profile against common alternatives to justify its selection for Y2-specific studies.

ProductReceptor Selectivity (Ki)Primary In Vivo ApplicationStability Profile
NPY (29-64) Amide Y2 (High, ~1-3 nM) Y1 (>1000 nM)Y5 (Low/Mod)Y2-Selective Agonist. Used to study anxiety, memory retention, and presynaptic inhibition without Y1 confounds.Low. Susceptible to rapid proteolysis; requires -80°C storage and protease inhibitors.
Full Length NPY (1-36) Pan-Agonist (Y1, Y2, Y5)General Activation. Induces robust feeding (Y1/Y5) and anxiolysis (Y1).Moderate. Endogenous peptide, rapidly cleared but stable in stock.
PYY (3-36) Y2 (High)Y1 (>1000 nM)Peripheral Satiety. Endogenous gut hormone; often used for peripheral Y2 studies (vagus nerve).Moderate. Similar profile to NPY (29-64) but often preferred for metabolic studies.
[Leu31, Pro34]-NPY Y1 / Y5 (High)Y2 (>1000 nM)Negative Control. Used to prove Y2 specificity by failing to replicate NPY (29-64) effects.High. Synthetic modification confers resistance to some peptidases.

Critical Variables for Reproducibility

To ensure data integrity, the following two variables must be controlled. Failure here is the primary cause of "inactive" peptide batches.

A. The "Invisible Loss" (Adsorption)

C-terminal NPY fragments are highly hydrophobic and positively charged. They adhere instantly to standard polypropylene and borosilicate glass.

  • The Error: Diluting 1 nM peptide in standard saline in a generic Eppendorf tube.

  • The Result: >90% of the peptide binds to the tube wall; the animal receives vehicle only.

  • The Fix: Always use Siliconized tubes or Protein LoBind tubes. The vehicle must contain a carrier protein (e.g., 0.1% BSA) to occupy binding sites.

B. The Blood-Brain Barrier (BBB)

NPY (29-64) amide does not cross the BBB efficiently.

  • Systemic (IP/SC) Injection: Requires massive doses (µg/kg range) and yields variable results due to peripheral Y2 activation (vascular constriction) confounding CNS data.

  • Central (ICV) Injection: The Gold Standard . Delivers peptide directly to the ventricles (picomolar range), bypassing the BBB.

Validated Experimental Protocol: ICV Administration

Objective: Assess anxiety-like behavior (Elevated Plus Maze - EPM) via Y2 activation.

Workflow Visualization

Experiment_Workflow cluster_0 Preparation Phase cluster_1 Experiment Day Stock Stock Soln (1 mM in H2O) Dilution Fresh Dilution (aCSF + 0.1% BSA) Stock->Dilution Thaw on Ice Surgery Cannula Implant (Stereotaxic) Recovery Recovery (7 Days) Surgery->Recovery Inject ICV Microinfusion (1-2 µL / 1 min) Recovery->Inject Handle Daily Dilution->Inject Wait Diffusion (15-30 min) Inject->Wait Test Behavioral Assay (EPM) Wait->Test

Caption: Figure 2. Validated workflow for ICV administration of NPY (29-64) amide.

Step-by-Step Methodology
1. Peptide Reconstitution (Critical Step)
  • Solvent: Sterile distilled water (or 0.1% acetic acid if manufacturer specifies).

  • Concentration: Prepare a high-concentration stock (e.g., 1 mM or 1 mg/mL).

  • Aliquot: 10 µL aliquots in Siliconized/LoBind tubes . Flash freeze in liquid nitrogen. Store at -80°C. Never refreeze.

2. Surgical Preparation (Day -7)
  • Anesthesia: Isoflurane (2-3%).

  • Stereotaxic Coordinates (Rat, Lateral Ventricle): AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm (from Bregma).

  • Implant: 26G guide cannula. Secure with dental cement. Insert dummy cannula to prevent clogging.

3. Injection Protocol (Day 0)
  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) + 0.1% BSA (Bovine Serum Albumin). Note: BSA prevents adsorption.

  • Dose: 0.1 – 1.0 nmol (typical active range).

  • Infusion:

    • Gently restrain animal.[1]

    • Replace dummy cannula with 33G internal injector (extending 1mm beyond guide).

    • Infuse 1-2 µL over 60 seconds using a syringe pump.

    • Leave injector in place for 60 seconds post-infusion to prevent backflow.

  • Timing: Begin behavioral testing 15–30 minutes post-injection.

4. Quality Control (Self-Validation)
  • Cannula Verification: At the end of the study, inject Angiotensin II (10-50 ng). If the animal does not drink water immediately (<2 min), the cannula is misplaced; exclude data.

  • Peptide Integrity: Run a small aliquot of the diluted infusate on HPLC to confirm the peptide peak exists and hasn't degraded or adsorbed to the tubing.

References

  • Mullins, D., et al. (2001). Novel analogues of neuropeptide Y with a preference for the Y1-receptor. National Institutes of Health (PubMed). Retrieved from [Link]

  • Potter, E. K., et al. (1994). Y1 and Y2 receptor selective neuropeptide Y analogues: evidence for a Y1 receptor subclass. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Retrieved from [Link]

  • Parker, S. L., et al. (1998). Characterization of Y1, Y2 and Y5 subtypes of the neuropeptide Y (NPY) receptor in rabbit kidney. National Institutes of Health. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Safety Protocol: Neuropeptide Y (29-64), Amide, Human (TFA Salt)

Executive Summary Immediate Directive: Neuropeptide Y (29-64), amide, human (NPY 29-64) supplied as a Trifluoroacetate (TFA) salt must be handled as Hazardous Chemical Waste , not general biological waste. While the pept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Directive: Neuropeptide Y (29-64), amide, human (NPY 29-64) supplied as a Trifluoroacetate (TFA) salt must be handled as Hazardous Chemical Waste , not general biological waste. While the peptide itself is a bioactive Y2 receptor agonist, the TFA counterion introduces acidity and environmental persistence concerns that dictate specific disposal streams.

Do Not:

  • Do NOT dispose of down the drain (sink).[1][2][3]

  • Do NOT dispose of in standard trash or "orange bag" clinical waste (unless incinerated).

  • Do NOT autoclave (autoclaving does not destroy the chemical structure of the TFA salt and may release vapors).

Chemical Profile & Hazard Assessment

To dispose of this substance safely, you must understand what you are holding.[3][4] It is not merely a protein fragment; it is a chemical salt.

ParameterSpecificationOperational Implication
Chemical Name Neuropeptide Y (29-64), amide, humanBioactive ligand; potent vasoconstrictor effects possible.
Salt Form Trifluoroacetate (TFA) Critical: The peptide is protonated. TFA is a strong acid derivative (

) and is corrosive to mucous membranes in high concentrations.
Physical State Lyophilized Powder (White)High risk of aerosolization during weighing.
Acidity (pH) Acidic in solutionReconstituted stock solutions can have pH < 3.0 depending on concentration.
Environmental PFAS-related TFA is a "forever chemical" (short-chain PFAS). It does not degrade naturally.
The "TFA Factor" in Disposal

Most research peptides are synthesized using solid-phase peptide synthesis (SPPS) and cleaved using TFA. Consequently, the final product is a TFA salt.[5]

  • Mechanism: The TFA anion (

    
    ) pairs with the basic amino acid residues (Arginine, Lysine, Histidine) and the N-terminus.
    
  • Safety Consequence: When you dispose of NPY (29-64), you are also disposing of fluorinated organic compounds. Incineration at

    
     is the only reliable method to mineralize the C-F bonds.
    

Operational Handling & Containment

Before disposal, containment is the primary safety barrier.

  • PPE Requirements:

    • Gloves: Nitrile (minimum 0.11 mm thickness). Latex is insufficient for TFA resistance.

    • Respiratory: If handling >5 mg powder outside a fume hood, use an N95/P2 respirator to prevent inhalation of bioactive dust.

    • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Containment Protocol:

    • All weighing and reconstitution must occur within a certified chemical fume hood .

    • Use Low-Retention Tips to minimize waste volume.

Step-by-Step Disposal Procedures

Workflow Visualization: Waste Stream Segregation

The following diagram outlines the decision logic for segregating NPY waste.

WasteSegregation Start NPY (29-64) Waste Generated TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Vials, Powder, Wipes) TypeCheck->Solid Dry Debris Liquid Liquid Waste (Stock Solutions, HPLC) TypeCheck->Liquid Solutions Sharps Sharps (Needles, Syringes) TypeCheck->Sharps Injection Gear SolidBin Solid Chemical Waste Bin (Label: Bioactive Peptide + TFA) Solid->SolidBin SolventCheck Solvent Base? Liquid->SolventCheck SharpsBin Hard-Walled Sharps Container (Incineration Only) Sharps->SharpsBin OrgWaste Organic Solvent Waste (Halogenated) SolventCheck->OrgWaste DMSO / MeOH / ACN AqWaste Aqueous Chemical Waste (Trace Acid/Peptide) SolventCheck->AqWaste Water / Saline / Buffer

Caption: Decision matrix for segregating Neuropeptide Y (TFA salt) waste streams to ensure regulatory compliance and safety.

Scenario A: Liquid Waste (Stock Solutions & Aliquots)

Context: You have expired aliquots of NPY (29-64) in DMSO or water.

  • Do NOT Neutralize Manually: Unless you have >100 mL of highly concentrated acid, do not attempt to neutralize with base in the lab. It adds unnecessary risk.

  • Segregation:

    • If in DMSO/Methanol: Pour into the Halogenated Organic Waste container. (Note: Even if the solvent isn't halogenated, the TFA salt is. Best practice suggests the halogenated stream to ensure high-temp incineration).

    • If in Water/Buffer: Pour into the Aqueous Chemical Waste container.

  • Labeling: The tag must read:

    • Contents: Neuropeptide Y (29-64), Water/DMSO, <1% Trifluoroacetic Acid.

    • Hazard:[6][7] Irritant, Bioactive.

Scenario B: Solid Waste (Empty Vials & Contaminated Consumables)

Context: Empty glass vials with residual powder, pipette tips, and weighing boats.

  • Triple Rinse (Optional but Recommended): Rinse the "empty" vial with a small amount of solvent and add the rinse to the Liquid Waste.

  • Disposal: Place the vial and contaminated tips into a Solid Chemical Waste container (often a wide-mouth HDPE drum or a heavy-duty clear bag designated for chemical debris).

  • Sharps: If a syringe was used for animal injection, it goes immediately into a Red Sharps Container . Crucial: Do not recap needles.

Scenario C: Spill Cleanup (Dry Powder)

Context: You dropped a vial, and lyophilized powder is on the bench.

  • Evacuate & PPE: Clear the immediate area. Ensure you are wearing a lab coat and double gloves.

  • Dampen: Do not sweep dry powder (aerosol risk). Cover the spill with a paper towel dampened with 10% Sodium Carbonate or simple water. This prevents dust and begins to neutralize the acid.

  • Wipe: Wipe up the material.

  • Clean: Clean the surface with 70% Ethanol (to remove organic residues) followed by a detergent wash.

  • Dispose: All cleanup materials go into Solid Chemical Waste .

Emergency Response Mechanism

In the event of exposure, the bioactive nature of NPY (vasoconstriction) and the acidity of TFA require immediate action.

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Flush Water (15 min) Soap Wash Monitor BP (Vasoconstriction) Skin->ActionSkin ActionEye Eye Wash Station (15 min continuous) Seek Medical Aid Eye->ActionEye ActionInhale Fresh Air Supportive Care Monitor Respiratory Function Inhale->ActionInhale

Caption: Immediate emergency response steps for exposure to NPY (29-64) TFA salt.

References

  • BenchChem. (2025).[1][3][8] Essential Safety and Handling Guide for Neuropeptide Y(29-64). Retrieved from

  • MedChemExpress. (2024).[9] Neuropeptide Y(29-64) Safety Data Sheet (SDS). Retrieved from

  • American Chemical Society (ACS). (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Trifluoroacetic Acid, Sodium Salt.[4][10] Retrieved from

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide? Technical Guide. Retrieved from

Sources

Handling

Personal protective equipment for handling Neuropeptide Y (29-64), amide, human TFA

Executive Safety Summary Immediate Action Required: Treat Neuropeptide Y (29-64), amide, human TFA as a High-Potency Bioactive Compound with a Corrosive Counter-ion . This is not a generic chemical.[1][2] You are handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat Neuropeptide Y (29-64), amide, human TFA as a High-Potency Bioactive Compound with a Corrosive Counter-ion .

This is not a generic chemical.[1][2] You are handling a specific C-terminal fragment of Neuropeptide Y (NPY) that likely retains significant affinity for Y2 receptors. Additionally, the Trifluoroacetate (TFA) salt form implies the presence of a strong acid counter-ion, which can constitute 10–45% of the total mass, posing a direct chemical irritation risk to mucous membranes and eyes.

The Golden Rule: Containment is superior to PPE. Personal Protective Equipment is your last line of defense, not your first. All dry powder manipulation must occur within a certified chemical fume hood.

Strategic Risk Assessment & Toxicology

To handle this substance safely, you must understand the causality of the risk.

  • Bioactivity (The Peptide): NPY (29-64) contains the C-terminal amidated region required for receptor binding. While full-length NPY binds Y1, Y2, and Y5 receptors, C-terminal fragments are typically Y2-receptor selective .

    • Physiological Impact:[3] Y2 activation mediates presynaptic inhibition of neurotransmitter release. Accidental systemic absorption (inhalation/injection) could theoretically modulate blood pressure, heart rate, or anxiety pathways.

  • Chemical Hazard (The Salt): Synthetic peptides are delivered as TFA salts.[4][5]

    • Mechanism:[1][3][6][7][8] TFA is a strong organic acid. Upon contact with moisture (sweat, tears, lung tissue), the salt can dissociate, lowering local pH and causing chemical irritation or burns.

  • Physical State: Lyophilized peptides are often electrostatic, low-density powders. They aerosolize instantly upon opening the vial, making inhalation the primary exposure route.

Risk Logic Flowchart

RiskAssessment Substance NPY (29-64) TFA Salt Hazard_Bio Bioactivity: Y2 Receptor Agonist (Neurotransmitter Modulation) Substance->Hazard_Bio Hazard_Chem Chemical: TFA Counter-ion (Acidic/Corrosive) Substance->Hazard_Chem Hazard_Phys Physical: Electrostatic Powder (High Aerosol Potential) Substance->Hazard_Phys Route_Inhal Primary Route: Inhalation (Lung Absorption) Hazard_Bio->Route_Inhal Route_Dermal Secondary Route: Dermal/Ocular (Irritation/Absorption) Hazard_Chem->Route_Dermal Hazard_Phys->Route_Inhal Control REQUIRED: Fume Hood + N95/P100 Backup Route_Inhal->Control Route_Dermal->Control

Figure 1: Risk Assessment Logic. The convergence of bioactivity and physical state dictates the necessity of respiratory isolation.

PPE Matrix: Layered Defense System

Do not rely on single barriers. Use this matrix to select PPE based on your specific operation.

Protection ZoneStandard Operation (Solution Handling)High-Risk Operation (Weighing Powder)Spill Response (Powder Release)
Respiratory Fume Hood (Sash at 18")Fume Hood (Mandatory)N95 or P100 Respirator (If outside hood)
Hand Protection Nitrile Gloves (Standard, 4-5 mil)Double Nitrile Gloves (Outer glove changed immediately if contaminated)Double Nitrile Gloves (Extended cuff preferred)
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (TFA dust is corrosive to corneas)Chemical Splash Goggles
Body Defense Lab Coat (Buttoned, long sleeves)Lab Coat + Disposable Tyvek Sleeves Lab Coat + Disposable Apron
Rationale Prevents incidental splash contact.[1][2][6][8]Prevents powder accumulation on wrists/cuffs.Maximum barrier against aerosolized potent compounds.

Operational Protocols

A. Receipt & Storage
  • Inspect: Upon receipt, check the vial for cracks before opening the outer packaging.

  • Equilibrate: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture. This moisture reacts with the TFA salt, creating an acidic "gum" that degrades the peptide and poses a contact hazard.

B. Weighing & Reconstitution (The Critical Step)

Goal: Prevent aerosolization and ensure accurate dosing.

  • Static Control: Use an anti-static gun or polonium strip near the balance. Peptides are "flighty."

  • The "Closed Transfer" Method:

    • Do not weigh powder directly onto a weigh boat if possible.

    • Preferred: Tare the solvent vial. Add the peptide powder directly to the solvent vial, or add solvent to the peptide vial (if volume permits).

    • Alternative: If weighing powder is necessary, work deep inside the fume hood.

  • Solvent Choice:

    • Dissolve in sterile distilled water or a neutral buffer.

    • Caution: The solution will be acidic (pH ~2-3) due to TFA. You may need to buffer it (e.g., PBS) for biological assays, but check solubility first.

C. Spill Response Workflow

If dry powder is spilled outside the fume hood:

SpillResponse Start Powder Spill Detected Evac 1. Evacuate Immediate Area (Allow aerosols to settle - 15 min) Start->Evac PPE 2. Don PPE: Resp (N95/P100), Goggles, Double Gloves Evac->PPE Cover 3. Cover with Wet Paper Towel (Prevents dust dispersal) PPE->Cover Clean 4. Wipe Inwards (Use 10% Bleach or Soap/Water) Cover->Clean Dispose 5. Biohazard Disposal (Incineration) Clean->Dispose

Figure 2: Spill Response Protocol.[8][9][10][11] Note the "Wet Cover" step is critical to prevent generating more dust.

Disposal Strategy

Scientific Integrity: You cannot simply autoclave this. Autoclaving may sterilize biologicals, but it does not necessarily destroy the chemical structure of a stable peptide.

  • Primary Route (Incineration): All solid waste (vials, contaminated gloves, weigh boats) must be designated for High Heat Incineration (Chemical/Medical Waste stream). This ensures the destruction of the peptide bond sequence.

  • Liquids: Do not pour down the sink. Collect in a container labeled "Chemical Waste - Peptide/TFA Solutions."

  • TFA Neutralization (Large Quantities Only): If disposing of >100mg, treat the solution with dilute Sodium Bicarbonate (NaHCO3) to neutralize the TFA acidity before adding to the waste carboy. For typical milligram research amounts, this is unnecessary.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Neuropeptide Y - PubChem Compound Summary. Retrieved from [Link]

  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Endocrinology. Retrieved from [Link]

Sources

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